Product packaging for Mizacorat(Cat. No.:CAS No. 1893415-00-3)

Mizacorat

Cat. No.: B605787
CAS No.: 1893415-00-3
M. Wt: 494.5 g/mol
InChI Key: ZQFNDBISEYQVRR-LOSJGSFVSA-N
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Description

MIZACORAT is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
glucocorticoid receptor modulato

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H28F2N4O3 B605787 Mizacorat CAS No. 1893415-00-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoro-N-[(1R,2S)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28F2N4O3/c1-17(2)24(31-26(35)27(3,28)29)25(18-8-6-5-7-9-18)36-21-11-12-22-19(14-21)15-30-33(22)20-10-13-23(34)32(4)16-20/h5-17,24-25H,1-4H3,(H,31,35)/t24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFNDBISEYQVRR-LOSJGSFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C1=CC=CC=C1)OC2=CC3=C(C=C2)N(N=C3)C4=CN(C(=O)C=C4)C)NC(=O)C(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]([C@@H](C1=CC=CC=C1)OC2=CC3=C(C=C2)N(N=C3)C4=CN(C(=O)C=C4)C)NC(=O)C(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1893415-00-3
Record name AZD-9567
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1893415003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mizacorat
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGK40O1O85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mizacorat's Mechanism of Action: A Technical Guide to a Selective Glucocorticoid Receptor Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Gaithersburg, MD – November 26, 2025 – This whitepaper provides a detailed technical overview of the mechanism of action of Mizacorat (AZD9567), a novel, non-steroidal, selective glucocorticoid receptor modulator (SGRM). Developed as a potential alternative to traditional corticosteroids, this compound aims to deliver comparable anti-inflammatory efficacy with an improved safety profile, particularly concerning metabolic and electrolyte-related side effects. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of SGRMs.

Core Mechanism: Selective Glucocorticoid Receptor Modulation

This compound is a potent, orally active SGRM that functions by selectively targeting the glucocorticoid receptor (GR).[1][2] Unlike conventional glucocorticoids, this compound's unique interaction with the GR is designed to dissociate the receptor's anti-inflammatory effects from its metabolic side effects.[3][4] This selectivity is primarily achieved through a differential modulation of the GR's two main signaling pathways: transrepression and transactivation.

The anti-inflammatory effects of glucocorticoids are largely mediated through transrepression , where the GR interacts with and inhibits the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[5] Conversely, many of the adverse effects of glucocorticoids, including metabolic dysregulation, are associated with transactivation , where the GR directly binds to glucocorticoid response elements (GREs) on DNA to upregulate the expression of certain genes. This compound is hypothesized to preferentially induce transrepression while having a reduced effect on transactivation compared to traditional glucocorticoids.

Quantitative Analysis of Receptor Binding and In Vitro Potency

This compound demonstrates high-affinity binding to the glucocorticoid receptor and remarkable selectivity over the mineralocorticoid receptor (MR), which is often associated with electrolyte imbalance side effects of corticosteroids.

Parameter This compound (AZD9567) Prednisolone Reference
Glucocorticoid Receptor (GR) IC50 3.8 nMNot explicitly stated in provided results
Mineralocorticoid Receptor (MR) Affinity 10,000-fold lower than for GRNot explicitly stated in provided results

Signaling Pathways and Molecular Interactions

This compound's selective action is rooted in its distinct interaction with the GR, leading to a unique transcriptional response. This selective modulation is believed to be the primary driver of its improved therapeutic index.

Transrepression of Pro-inflammatory Pathways

This compound effectively suppresses key inflammatory pathways by promoting GR-mediated transrepression of NF-κB and AP-1. This leads to a reduction in the expression of pro-inflammatory cytokines and other inflammatory mediators.

This compound-Mediated Transrepression of Inflammatory Signaling This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Binds to Mizacorat_GR This compound-GR Complex NFkB NF-κB Mizacorat_GR->NFkB Inhibits AP1 AP-1 Mizacorat_GR->AP1 Inhibits ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB->ProInflammatory_Genes Promotes AP1->ProInflammatory_Genes Promotes Inflammation Inflammation ProInflammatory_Genes->Inflammation Leads to

Figure 1: this compound's anti-inflammatory action via GR-mediated transrepression.

Reduced Transactivation of Metabolic Genes

A key feature of this compound is its reduced capacity to induce GR-mediated transactivation of genes associated with metabolic side effects. Preclinical studies have shown that, unlike prednisolone, this compound does not significantly upregulate the transcription of key gluconeogenic enzymes in human hepatocytes.

Differential Effects on GRE-Mediated Transactivation This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Prednisolone Prednisolone Prednisolone->GR Mizacorat_GR This compound-GR Complex Prednisolone_GR Prednisolone-GR Complex GRE Glucocorticoid Response Elements (GREs) Mizacorat_GR->GRE Weakly Activates Prednisolone_GR->GRE Strongly Activates Metabolic_Genes Metabolic Gene Expression GRE->Metabolic_Genes Upregulates Side_Effects Metabolic Side Effects Metabolic_Genes->Side_Effects Leads to

Figure 2: this compound's reduced impact on GRE-mediated transactivation.

Preclinical and Clinical Evidence

A robust body of preclinical and clinical data supports the selective mechanism of action of this compound.

Preclinical Studies
  • In Vitro Anti-inflammatory Activity: In lipopolysaccharide (LPS)-stimulated human whole blood, this compound demonstrated potent inhibition of TNFα release, a key inflammatory cytokine.

  • In Vivo Anti-inflammatory Efficacy: In a rat model of joint inflammation, this compound showed anti-inflammatory effects comparable to prednisolone.

  • Metabolic Profile in Human Hepatocytes: In primary human hepatocytes, this compound, unlike prednisolone, did not induce the expression of key gluconeogenic enzymes such as tyrosine aminotransferase (TAT), phosphoenolpyruvate carboxykinase (PEPCK), and glucose-6-phosphatase (G6Pase).

Clinical Trials

A Phase IIa, randomized, double-blind, efficacy, and safety study (NCT03368235) in patients with active rheumatoid arthritis provided key clinical insights.

Endpoint This compound (40 mg) Prednisolone (20 mg) p-value Reference
Change in DAS28-CRP from Baseline -1.73-2.20NS
ACR20 Response 55%70%NS
ACR50 Response 36%50%NS
ACR70 Response 9%30%NS
Effect on Serum Sodium/Potassium Ratio No significant changeSignificant change-

NS: Not Statistically Significant

Furthermore, a Phase I study in healthy volunteers (NCT02760316) demonstrated a significantly smaller increase in glucose AUC during an oral glucose tolerance test with this compound compared to prednisolone, supporting its improved metabolic safety profile.

Experimental Protocols

In Vitro TNFα Release Assay
  • Cell System: Human whole blood.

  • Stimulant: Lipopolysaccharide (LPS).

  • Treatment: Various concentrations of this compound or prednisolone.

  • Endpoint: Measurement of TNFα concentration in the plasma using a validated immunoassay.

  • Analysis: IC50 values were calculated to determine the potency of inhibition.

Rat Model of Joint Inflammation
  • Animal Model: Lewis rats.

  • Induction of Inflammation: Intradermal injection of streptococcal cell wall (SCW) extract.

  • Treatment: Oral administration of this compound or prednisolone at various doses.

  • Endpoint: Assessment of joint swelling and histological analysis of joint inflammation and damage.

Human Hepatocyte Gluconeogenesis Assay
  • Cell System: Primary human hepatocytes.

  • Treatment: this compound or prednisolone at various concentrations.

  • Endpoint: Measurement of mRNA expression levels of TAT, PEPCK, and G6Pase using quantitative real-time PCR (qRT-PCR).

Clinical Trial in Rheumatoid Arthritis (NCT03368235)
  • Study Design: A Phase IIa, randomized, double-blind, parallel-group, multicenter study.

  • Patient Population: Adults with active rheumatoid arthritis despite stable treatment with conventional synthetic or biologic DMARDs.

  • Intervention: this compound 40 mg or prednisolone 20 mg orally once daily for 14 days.

  • Primary Endpoint: Change from baseline in Disease Activity Score 28-C-reactive protein (DAS28-CRP) at Day 15.

  • Secondary Endpoints: American College of Rheumatology (ACR) 20/50/70 response rates, changes in individual components of the DAS28, and safety assessments including serum electrolytes.

Experimental Workflow for Preclinical and Clinical Evaluation of this compound cluster_0 Preclinical Evaluation cluster_1 Clinical Development invitro In Vitro Studies (e.g., TNFα release, hepatocyte assays) invivo In Vivo Animal Models (e.g., rat joint inflammation) invitro->invivo Informs phase1 Phase I Studies (Healthy Volunteers - Safety & PK/PD) invivo->phase1 Supports phase2a Phase IIa Study (NCT03368235) (RA Patients - Efficacy & Safety) phase1->phase2a Guides

Figure 3: A simplified workflow of this compound's development and evaluation process.

Conclusion

This compound represents a promising advancement in anti-inflammatory therapy. Its mechanism as a selective glucocorticoid receptor modulator allows for a dissociation of the anti-inflammatory and metabolic effects traditionally associated with corticosteroids. The preclinical and clinical data gathered to date provide a strong rationale for its continued development for the treatment of chronic inflammatory diseases. Further research will continue to elucidate the nuances of its molecular interactions and long-term clinical benefits.

References

Mizacorat (AZD9567): A Technical Overview of a Novel Selective Glucocorticoid Receptor Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizacorat (AZD9567) is a first-in-class, orally bioavailable, non-steroidal selective glucocorticoid receptor modulator (SGRM) developed by AstraZeneca.[1][2] It is designed to provide the anti-inflammatory and immunosuppressive benefits of traditional glucocorticoids while minimizing the associated adverse effects, such as metabolic dysregulation and bone density loss.[3] this compound is under investigation for the treatment of inflammatory conditions, most notably rheumatoid arthritis.[4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of this compound.

Discovery and Rationale

The development of this compound stemmed from the need for safer alternatives to conventional glucocorticoid therapies. While highly effective, the long-term use of glucocorticoids is hampered by a range of debilitating side effects. The therapeutic rationale behind this compound is to dissociate the anti-inflammatory effects (primarily mediated by transrepression) from the adverse metabolic and endocrine effects (largely attributed to transactivation) of glucocorticoid receptor (GR) signaling.[2]

Starting from a nonsteroidal GR ligand that acted as a full agonist, researchers at AstraZeneca systematically modified the molecule to generate a series of partial agonists. Through this process, they identified a subset of compounds that retained full anti-inflammatory efficacy in human cell assays while demonstrating a significantly reduced impact on markers associated with side effects compared to prednisolone. This optimization effort led to the discovery of this compound (AZD9567).

Mechanism of Action

This compound exerts its effects by selectively modulating the glucocorticoid receptor. It binds to the GR with high affinity, but in a manner distinct from steroidal glucocorticoids, leading to a unique transcriptomic response. This differential binding is thought to underlie its selective activity. A key feature of this compound is its significantly lower affinity for the mineralocorticoid receptor (MR) compared to prednisolone, which is approximately 104-fold lower. This selectivity is believed to contribute to a reduced risk of electrolyte imbalances and fluid retention, common side effects of traditional glucocorticoids.

Signaling Pathway

The binding of this compound to the glucocorticoid receptor initiates a signaling cascade that modulates the expression of numerous genes. While the complete transcriptomic profile is complex, the primary mechanism involves the transrepression of pro-inflammatory genes and a reduced transactivation of genes associated with metabolic side effects.

GR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex GR-HSP90 Complex This compound->GR_complex Binds GR_this compound This compound-GR Complex GR_complex->GR_this compound Conformational Change Transrepression Transrepression (Inhibition of NF-κB, AP-1) GR_this compound->Transrepression Transactivation Reduced Transactivation (Metabolic Genes) GR_this compound->Transactivation Anti_Inflammatory_Genes Anti-Inflammatory Gene Expression Transrepression->Anti_Inflammatory_Genes Leads to

Figure 1: Simplified Glucocorticoid Receptor Signaling Pathway of this compound.

Preclinical Pharmacology

A series of in vitro and in vivo preclinical studies have characterized the pharmacological profile of this compound, demonstrating its potent anti-inflammatory effects and improved safety profile compared to prednisolone.

In Vitro Studies
AssayThis compound (AZD9567)PrednisoloneReference
Glucocorticoid Receptor (GR) Binding Affinity (IC50) Data not publicly availableData not publicly available
Mineralocorticoid Receptor (MR) Binding Affinity 104-fold lower than Prednisolone-
TNF-α Release Inhibition (LPS-stimulated human whole blood) Similar to PrednisoloneSimilar to this compound
TAT Gene Expression (Human Hepatocytes) No significant upregulationUpregulation
Glucose-Stimulated Insulin Secretion (Human Pancreatic Islets) Twofold lower inhibition than Prednisolone-

Experimental Protocols

  • Glucocorticoid Receptor Binding Assay: A competitive binding assay is performed using a radiolabeled glucocorticoid and the test compound. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined.

  • TNF-α Release Assay in Human Whole Blood:

    • Whole blood from healthy donors is collected in heparinized tubes.

    • The blood is pre-incubated with various concentrations of this compound or a reference compound.

    • Lipopolysaccharide (LPS) is added to stimulate TNF-α production.

    • After incubation, plasma is collected, and TNF-α levels are measured using an enzyme-linked immunosorbent assay (ELISA).

  • Tyrosine Aminotransferase (TAT) Gene Expression Assay in Human Hepatocytes:

    • Primary human hepatocytes are cultured and treated with different concentrations of this compound or a reference compound.

    • After a specified incubation period, total RNA is extracted from the cells.

    • The expression level of the TAT gene is quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

  • Glucose-Stimulated Insulin Secretion (GSIS) Assay in Human Pancreatic Islets:

    • Isolated human pancreatic islets are cultured and pre-incubated with this compound or a reference compound.

    • The islets are then exposed to a high concentration of glucose to stimulate insulin secretion.

    • The amount of insulin released into the culture medium is measured by ELISA.

In Vivo Studies

This compound has demonstrated excellent in vivo efficacy in a rat model of joint inflammation. When administered orally, it showed comparable anti-inflammatory effects to prednisolone. Importantly, preclinical studies also indicated that this compound has a less detrimental effect on glucose homeostasis compared to prednisolone.

Experimental Protocol: Rat Collagen-Induced Arthritis (CIA) Model

  • Induction of Arthritis: Male Lewis rats are immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant.

  • Treatment: Once arthritis is established, rats are orally administered this compound, prednisolone, or a vehicle control daily for a specified period.

  • Assessment: The severity of arthritis is evaluated by measuring paw swelling and through histological examination of the joints for inflammation, pannus formation, and cartilage/bone erosion.

Clinical Development

This compound has undergone Phase I and Phase IIa clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in both healthy volunteers and patients with rheumatoid arthritis and type 2 diabetes.

Phase I Studies

Two Phase I, single-blind, randomized, placebo-controlled trials were conducted in healthy volunteers. The studies assessed single ascending doses and multiple ascending doses of this compound. The results showed that this compound was safe and well-tolerated. Pharmacokinetic analysis revealed that the apparent clearance, volume of distribution, and half-life of this compound were consistent across different doses and between single and repeated dosing. Importantly, oral glucose tolerance tests indicated that this compound had an improved anti-inflammatory–dysglycemic therapeutic index compared with prednisolone.

Pharmacokinetic Parameters in Healthy Volunteers (Phase I)

ParameterThis compound (AZD9567)Reference
Tmax (median) ~1-2 hours
Half-life Consistent across doses
Clearance Consistent across doses
Volume of Distribution Consistent across doses
Phase IIa Study in Rheumatoid Arthritis

A Phase IIa, randomized, double-blind, parallel-group study compared the efficacy and safety of this compound (40 mg daily) with prednisolone (20 mg daily) for 14 days in patients with active rheumatoid arthritis. Both treatments demonstrated a similar improvement in the Disease Activity Score 28-C-reactive protein (DAS28-CRP), the primary endpoint. Notably, unlike prednisolone, this compound did not alter the serum sodium:potassium ratio, consistent with its lower affinity for the mineralocorticoid receptor. In vitro transcriptomic analysis from this study showed that the anti-inflammatory responses of this compound were similar to those of prednisolone and dexamethasone.

Pharmacokinetic Parameters in Rheumatoid Arthritis Patients (Phase IIa)

ParameterThis compound (AZD9567) 40 mgPrednisolone 20 mgReference
Tmax (median) 0.7 hours1.5 hours
Cmax (mean, ng/mL) Data not publicly availableData not publicly available
AUC (mean, ng*h/mL) Data not publicly availableData not publicly available
Phase IIa Study in Type 2 Diabetes

A Phase IIa study investigated the effects of this compound on glycemic control in patients with type 2 diabetes. The results from this trial further supported the improved metabolic profile of this compound compared to prednisolone.

Experimental Workflows

Preclinical_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Receptor_Binding Receptor Binding Assays (GR and MR) Lead_Candidate Lead Candidate Selection (AZD9567) Receptor_Binding->Lead_Candidate TNF_Release TNF-α Release Assay (Human Whole Blood) TNF_Release->Lead_Candidate Gene_Expression Gene Expression Analysis (Human Hepatocytes) Gene_Expression->Lead_Candidate Insulin_Secretion Insulin Secretion Assay (Human Pancreatic Islets) Insulin_Secretion->Lead_Candidate CIA_Model Rat Collagen-Induced Arthritis (CIA) Model Clinical_Trials Clinical Trials CIA_Model->Clinical_Trials Discovery Compound Discovery and Optimization Discovery->Receptor_Binding Discovery->TNF_Release Lead_Candidate->CIA_Model

Figure 2: Preclinical Development Workflow for this compound.

Conclusion

This compound (AZD9567) represents a promising development in the field of anti-inflammatory therapeutics. Its selective modulation of the glucocorticoid receptor offers the potential for a safety profile superior to that of traditional glucocorticoids, particularly with respect to metabolic and mineralocorticoid-related side effects. Preclinical and early-phase clinical data have demonstrated a favorable balance of efficacy and safety. Further clinical investigation in larger and longer-term studies is warranted to fully establish the therapeutic role of this compound in the management of chronic inflammatory diseases.

References

Mizacorat (AZD9567): A Technical Guide for Rheumatoid Arthritis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizacorat, also known as AZD9567, is an investigational, non-steroidal, selective glucocorticoid receptor modulator (SGRM) developed by AstraZeneca for the treatment of rheumatoid arthritis (RA).[1] It is designed to offer a similar anti-inflammatory efficacy to traditional oral corticosteroids, such as prednisolone, but with an improved safety profile.[2] The key therapeutic goal of this compound is to dissociate the anti-inflammatory effects of glucocorticoid receptor (GR) activation from the adverse effects, which are often linked to off-target actions on the mineralocorticoid receptor (MR) and the transactivation of genes responsible for metabolic side effects.[3][4]

This compound represents a novel approach in RA therapy, aiming to provide the rapid and potent anti-inflammatory benefits of glucocorticoids while minimizing well-known side effects like electrolyte imbalance and dysglycemia.[5] This document provides a comprehensive overview of the mechanism of action, preclinical data, and clinical findings for this compound in the context of rheumatoid arthritis research.

Mechanism of Action: Selective Glucocorticoid Receptor Modulation

Glucocorticoids exert their anti-inflammatory effects primarily through the glucocorticoid receptor, a ligand-activated transcription factor that is part of the nuclear receptor superfamily. Upon binding to a ligand like cortisol or a synthetic glucocorticoid, the GR translocates from the cytoplasm to the nucleus. Inside the nucleus, it modulates gene expression through two main mechanisms:

  • Transrepression: The activated GR can bind to and inhibit the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This process is thought to be responsible for the majority of the anti-inflammatory effects of glucocorticoids.

  • Transactivation: The GR can also directly bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins and also genes associated with metabolic side effects.

This compound is designed to preferentially engage in the transrepression pathway over the transactivation pathway. It binds to the glucocorticoid receptor in a manner distinct from steroidal glucocorticoids, inducing a unique transcriptomic response. A critical feature of this compound's selectivity is its high affinity for the glucocorticoid receptor and significantly lower affinity for the mineralocorticoid receptor. Preclinical data indicates that this compound has a 104-fold lower affinity for the MR compared to prednisolone, which is expected to reduce the risk of electrolyte and fluid balance disruptions.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex GR + Chaperone (e.g., hsp90) This compound->GR_complex Binds Activated_GR Activated GR GR_complex->Activated_GR Conformational Change & Dissociation NF_kB_AP1 NF-κB / AP-1 Activated_GR->NF_kB_AP1 Binds & Inhibits (Transrepression) GRE Glucocorticoid Response Element (GRE) Activated_GR->GRE Binds (Transactivation) Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NF_kB_AP1->Pro_inflammatory_Genes Promotes Metabolic_Genes Metabolic & Side Effect Associated Genes GRE->Metabolic_Genes Anti_inflammatory_Genes Anti-inflammatory Gene Expression GRE->Anti_inflammatory_Genes

Caption: this compound's selective glucocorticoid receptor (GR) signaling pathway.

Preclinical Research

Preclinical studies have demonstrated this compound's potent anti-inflammatory effects and favorable safety profile compared to prednisolone.

In Vivo Animal Model

In a rat model of joint inflammation, this compound showed anti-inflammatory effects comparable to those of prednisolone.

Ex Vivo Human Whole Blood Assay

The anti-inflammatory activity of this compound was further evaluated by measuring its ability to inhibit lipopolysaccharide (LPS)-stimulated tumor necrosis factor-alpha (TNFα) release in human whole blood. This assay is a standard method for assessing the potency of anti-inflammatory compounds.

Experimental Protocol: LPS-Induced TNFα Release in Human Whole Blood

  • Blood Collection: Whole blood is collected from healthy human donors into heparinized tubes.

  • Compound Incubation: Aliquots of the whole blood are pre-incubated with varying concentrations of this compound, prednisolone, or a vehicle control for a specified period (e.g., 1 hour) at 37°C.

  • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the blood samples to a final concentration known to induce a robust inflammatory response (e.g., 100 ng/mL). A negative control group without LPS stimulation is also included.

  • Incubation: The samples are incubated for a further period (e.g., 4-6 hours) at 37°C to allow for cytokine production.

  • Plasma Separation: After incubation, the samples are centrifuged to separate the plasma.

  • Cytokine Measurement: The concentration of TNFα in the plasma supernatant is quantified using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage inhibition of TNFα release is calculated for each compound concentration relative to the vehicle-treated, LPS-stimulated control. The IC50 (half-maximal inhibitory concentration) is then determined.

Results from these experiments indicated that this compound has similar anti-inflammatory effects to prednisolone.

In Vitro Safety Profile

In vitro studies highlighted this compound's improved safety profile concerning glucose homeostasis. Unlike prednisolone, this compound did not upregulate the transcription of gluconeogenic enzymes in human hepatocytes. Furthermore, the inhibition of glucose-stimulated insulin secretion in human pancreatic islets was found to be twofold lower with this compound compared to prednisolone.

Start Start: Healthy Donor Whole Blood Incubate Pre-incubate with: - this compound - Prednisolone - Vehicle Start->Incubate Stimulate Stimulate with LPS (100 ng/mL) Incubate->Stimulate Incubate_Post Incubate at 37°C Stimulate->Incubate_Post Centrifuge Centrifuge to Separate Plasma Incubate_Post->Centrifuge Measure Measure TNFα (ELISA) Centrifuge->Measure Analyze Analyze: Calculate % Inhibition Determine IC50 Measure->Analyze

Caption: Experimental workflow for the ex vivo TNFα release assay.

Clinical Research: Phase IIa Study

A Phase IIa, randomized, double-blind, parallel-group, multicenter study was conducted to assess the efficacy and safety of this compound versus prednisolone in patients with active rheumatoid arthritis.

Experimental Protocol: Phase IIa Clinical Trial (NCT02512575)
  • Study Population: Patients with active rheumatoid arthritis.

  • Randomization: A total of 21 patients were randomized in a 1:1 ratio.

  • Treatment Arms:

    • This compound 40 mg, administered orally once daily for 14 days (n=11).

    • Prednisolone 20 mg, administered orally once daily for 14 days (n=10).

  • Primary Endpoint: The primary efficacy measure was the change from baseline in the Disease Activity Score 28-joint count C-reactive protein (DAS28-CRP) at Day 15.

  • Secondary Endpoints: Secondary measures included the individual components of the DAS28-CRP and the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70).

  • Safety Endpoints: Safety and tolerability were assessed, with a key focus on serum electrolytes, including the sodium:potassium ratio.

Screening Patient Screening (Active RA) Randomization Randomization (1:1) Screening->Randomization Arm_A This compound 40 mg QD (n=11) Randomization->Arm_A Arm_B Prednisolone 20 mg QD (n=10) Randomization->Arm_B Treatment 14 Days of Treatment Arm_A->Treatment Arm_B->Treatment Endpoint Day 15 Assessment: - Primary: ΔDAS28-CRP - Secondary: ACR20/50/70 - Safety: Electrolytes Treatment->Endpoint

Caption: Phase IIa clinical trial design for this compound in rheumatoid arthritis.

Efficacy Results

This compound demonstrated a similar efficacy profile to prednisolone. There was no clinically meaningful difference in the change from baseline to Day 15 in the DAS28-CRP between the two treatment groups. Similar outcomes were observed for the secondary efficacy endpoints.

Efficacy EndpointThis compound (40 mg) vs. Prednisolone (20 mg)
Primary: Change in DAS28-CRP Least-squares mean difference: 0.47 (95% CI: -0.49 to 1.43)
Conclusion No clinically meaningful difference in efficacy was observed.
Safety and Tolerability Results

The overall safety profile of this compound was comparable to that of prednisolone. A key differentiating factor was observed in the impact on electrolytes. Unlike prednisolone, this compound had no effect on the serum sodium:potassium ratio, supporting its selective mechanism of action and reduced activity at the mineralocorticoid receptor.

Safety EndpointThis compound (40 mg)Prednisolone (20 mg)
Serum Sodium:Potassium Ratio No effect observed.Alterations observed.
Overall Adverse Events The safety profile was not different from that of prednisolone.Established safety profile.

Summary and Future Directions

This compound (AZD9567) is a selective glucocorticoid receptor modulator that has shown promise in early-phase clinical research for rheumatoid arthritis. Its mechanism of action, characterized by high affinity for the GR and low affinity for the MR, translates into a clinical profile with anti-inflammatory efficacy comparable to prednisolone but with a potentially improved safety profile, particularly concerning electrolyte balance.

The data from preclinical and Phase IIa studies support the continued development of this compound. However, larger and longer-duration clinical trials are necessary to fully establish its long-term efficacy and safety and to determine its ultimate role as a potential alternative to traditional oral corticosteroids for patients with inflammatory diseases like rheumatoid arthritis.

References

Mizacorat: A Deep Dive into Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mizacorat (AZD9567) is a novel, orally bioavailable, non-steroidal selective glucocorticoid receptor (GR) modulator that has been investigated for the treatment of inflammatory diseases such as rheumatoid arthritis. Developed by AstraZeneca, this compound is designed to retain the anti-inflammatory benefits of traditional glucocorticoids while minimizing the associated adverse effects. This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its pharmacological profile, mechanism of action, and key in vitro and in vivo findings. The information is intended for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action

This compound selectively modulates the glucocorticoid receptor, a key regulator of the inflammatory response. Unlike traditional glucocorticoids, this compound exhibits a differentiated downstream effect. It is a partial agonist of GR-mediated transactivation, which is associated with many of the undesirable side effects of glucocorticoids, while demonstrating full antagonism of GR-mediated transrepression, a key mechanism for its anti-inflammatory effects. This dissociation is believed to contribute to its improved safety profile. This compound demonstrates a higher affinity for the glucocorticoid receptor and a significantly lower affinity for the mineralocorticoid receptor when compared to prednisolone, suggesting a reduced risk of electrolyte and fluid balance disruptions.[1]

Signaling Pathway

The anti-inflammatory effects of glucocorticoids are primarily mediated through the GR. Upon binding to its ligand in the cytoplasm, the GR translocates to the nucleus where it can modulate gene expression through two main pathways: transactivation and transrepression. This compound's selective modulation of these pathways is a key aspect of its mechanism.

This compound Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex GR-HSP90 Complex This compound->GR_complex Binds Activated_GR Activated GR-Mizacorat Complex GR_complex->Activated_GR Conformational Change Transrepression Transrepression (Inhibition of NF-κB & AP-1) Activated_GR->Transrepression Transactivation Partial Transactivation (Binding to GREs) Activated_GR->Transactivation cluster_nucleus cluster_nucleus Activated_GR->cluster_nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transrepression->Pro_inflammatory_Genes Inhibits Anti_inflammatory_Genes Anti-inflammatory Gene Expression Transactivation->Anti_inflammatory_Genes Activates (Partially)

This compound's selective glucocorticoid receptor modulation pathway.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Receptor Binding and Cellular Activity
AssayTarget/Cell LineParameterThis compound (AZD9567)PrednisoloneReference
Glucocorticoid Receptor (GR) BindingHuman GRKi (nM)0.88.1[2]
Mineralocorticoid Receptor (MR) BindingHuman MRKi (nM)>10,000110[2]
IL-6 InhibitionA549 cellsIC50 (nM)0.30.9[2]
MMTV TransactivationHeLa cellsEC50 (nM)1.80.7[2]
TAT mRNA InductionHuman Hepatocytes% of Dexamethasone25%100%
OPG mRNA InhibitionHuman Fetal Osteoblasts% InhibitionLess than Prednisolone-
Table 2: In Vivo Anti-inflammatory Efficacy in a Rat Model of Collagen-Induced Arthritis
ParameterThis compound (AZD9567)PrednisoloneVehicleReference
Paw Swelling Inhibition (%) at 3 mg/kg~50%~50%0%
Ankle Histology Score (Inflammation)Significantly lower than vehicleSignificantly lower than vehicle-
Ankle Histology Score (Cartilage Damage)Significantly lower than vehicleSignificantly lower than vehicle-
Ankle Histology Score (Bone Resorption)Significantly lower than vehicleSignificantly lower than vehicle-

Detailed Experimental Protocols

In Vitro Assays

1. Glucocorticoid and Mineralocorticoid Receptor Binding Assays

  • Objective: To determine the binding affinity of this compound to human GR and MR.

  • Methodology: Scintillation proximity assays were used. Human recombinant GR or MR were incubated with a radiolabeled ligand ([³H]dexamethasone for GR and [³H]aldosterone for MR) and varying concentrations of this compound or prednisolone. The displacement of the radioligand was measured to determine the inhibition constant (Ki).

2. A549 Cell-Based IL-6 Inhibition Assay

  • Objective: To assess the anti-inflammatory activity of this compound by measuring the inhibition of IL-1β-induced IL-6 production.

  • Cell Line: Human lung epithelial cells (A549).

  • Protocol:

    • A549 cells were seeded in 96-well plates and grown to confluency.

    • Cells were pre-incubated with various concentrations of this compound or prednisolone for 1 hour.

    • Inflammation was induced by adding IL-1β (1 ng/mL).

    • After 24 hours of incubation, the supernatant was collected.

    • IL-6 levels in the supernatant were quantified using a commercially available ELISA kit.

    • IC50 values were calculated from the dose-response curves.

3. MMTV Transactivation Assay in HeLa Cells

  • Objective: To measure the GR-mediated transactivation potential of this compound.

  • Cell Line: HeLa cells stably transfected with a mouse mammary tumor virus (MMTV) promoter-luciferase reporter construct.

  • Protocol:

    • Cells were plated in 96-well plates.

    • Cells were treated with a range of concentrations of this compound or prednisolone.

    • After 24 hours, cells were lysed, and luciferase activity was measured as a readout of MMTV promoter activation.

    • EC50 values were determined from the dose-response curves.

In Vivo Model: Rat Collagen-Induced Arthritis (CIA)
  • Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

  • Animal Model: Male Lewis rats.

  • Protocol:

    • Arthritis was induced by intradermal immunization with an emulsion of bovine type II collagen and incomplete Freund's adjuvant at the base of the tail on day 0.

    • A booster injection was administered on day 7.

    • This compound, prednisolone, or vehicle was administered orally once daily from day 7 to day 21.

    • Paw swelling was measured using a plethysmometer at regular intervals.

    • On day 21, animals were euthanized, and ankle joints were collected for histological analysis to assess inflammation, cartilage damage, and bone resorption.

Collagen-Induced Arthritis Experimental Workflow cluster_induction Arthritis Induction cluster_treatment Treatment Period cluster_assessment Efficacy Assessment Day0 Day 0: Primary Immunization (Bovine Type II Collagen + IFA) Day7 Day 7: Booster Immunization Day0->Day7 Dosing Days 7-21: Daily Oral Dosing (this compound, Prednisolone, or Vehicle) Day7->Dosing PawSwelling Paw Swelling Measurement (Regular Intervals) Dosing->PawSwelling Histology Day 21: Ankle Joint Histology (Inflammation, Cartilage, Bone) Dosing->Histology

Workflow for the rat collagen-induced arthritis model.

Conclusion

The preclinical data for this compound demonstrate its potential as a selective glucocorticoid receptor modulator with a favorable safety profile compared to traditional glucocorticoids like prednisolone. Its mechanism of action, characterized by a dissociation of transrepression and transactivation activities, translates to potent anti-inflammatory effects in vitro and in vivo, with a reduced impact on markers associated with glucocorticoid-related side effects. The data presented in this guide provide a solid foundation for the continued clinical development of this compound as a promising therapeutic option for inflammatory diseases.

References

Mizacorat's Transcriptional Signature: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Molecular Mechanisms and Gene Regulatory Effects of the Selective Glucocorticoid Receptor Modulator, Mizacorat (AZD9567)

Abstract

This compound (AZD9567) is a novel, non-steroidal, selective glucocorticoid receptor modulator (SGRM) engineered to dissociate the anti-inflammatory effects of glucocorticoids from their adverse metabolic effects. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the core molecular mechanisms of this compound, with a specific focus on its impact on gene transcription. We consolidate available preclinical data to delineate its unique transcriptomic profile compared to traditional glucocorticoids like prednisolone, present detailed experimental methodologies from key studies, and visualize the pertinent signaling pathways.

Introduction: The Rationale for a Selective Glucocorticoid Receptor Modulator

Conventional glucocorticoids are potent anti-inflammatory agents, but their clinical utility is often hampered by a spectrum of side effects, including metabolic disturbances like hyperglycemia, osteoporosis, and skin atrophy. These pleiotropic effects are mediated by the glucocorticoid receptor (GR), a ubiquitously expressed nuclear receptor that regulates gene transcription in both a positive (transactivation) and negative (transrepression) manner. The prevailing hypothesis is that the anti-inflammatory actions of glucocorticoids are primarily mediated through transrepression of pro-inflammatory genes, while many of the adverse effects arise from the transactivation of metabolic and other genes.

This compound is designed as a GR ligand that preferentially induces transrepression over transactivation, thereby aiming for a therapeutic window that maximizes anti-inflammatory efficacy while minimizing undesirable side effects.[1][2] It binds to the glucocorticoid receptor, inducing a distinct conformational change that is thought to alter the recruitment of co-regulators compared to classic agonists, leading to a "unique transcriptomic response".[3][4]

Molecular Mechanism of Action

This compound functions as a selective modulator of the glucocorticoid receptor. Upon binding to the cytosolic GR, it induces a conformational change that facilitates the dissociation of chaperone proteins and the translocation of the this compound-GR complex into the nucleus. Within the nucleus, the complex modulates gene expression through two primary mechanisms:

  • Transrepression: The this compound-GR complex can tether to other transcription factors, such as NF-κB and AP-1, which are key drivers of inflammatory gene expression. This interaction inhibits the activity of these pro-inflammatory transcription factors, leading to a reduction in the transcription of cytokines, chemokines, and other inflammatory mediators. This is considered the principal anti-inflammatory mechanism of glucocorticoids and this compound.

  • Transactivation: The this compound-GR complex can also bind directly to glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby activating their transcription. While this mechanism is responsible for some beneficial effects, it is also linked to many of the adverse effects of glucocorticoids. This compound is designed to have a reduced capacity for transactivation compared to traditional glucocorticoids.

Effects on Gene Transcription: A Comparative Analysis

The key differentiator of this compound lies in its distinct gene expression signature compared to conventional glucocorticoids. While direct, comprehensive quantitative data from head-to-head transcriptomic studies are not publicly available in extensive tabular format, published research provides a qualitative and semi-quantitative understanding of its differential effects.

Anti-inflammatory Gene Expression in Monocytes

In vitro transcriptomic analysis of primary human monocytes has shown that the anti-inflammatory response to this compound is broadly consistent with that of prednisolone and dexamethasone. This suggests that this compound effectively represses the expression of key pro-inflammatory genes to a similar extent as traditional glucocorticoids, accounting for its comparable anti-inflammatory efficacy.

Metabolic Gene Expression in Hepatocytes: The Key Dissociation

A critical aspect of this compound's improved side-effect profile is its differential regulation of genes involved in glucose metabolism. Unlike prednisolone, this compound does not upregulate the transcription of key gluconeogenic enzymes in human hepatocytes.[3] This is a pivotal finding that provides a molecular basis for the reduced risk of hyperglycemia observed with this compound.

Table 1: Comparative Effect of this compound and Prednisolone on Gluconeogenic Gene Transcription in Human Hepatocytes

GeneFunction in GluconeogenesisEffect of PrednisoloneEffect of this compound
Glucose-6-Phosphatase (G6PC)Catalyzes the final step in gluconeogenesisUpregulationNo significant upregulation
Phosphoenolpyruvate Carboxykinase (PEPCK)Key rate-limiting enzyme in gluconeogenesisUpregulationNo significant upregulation

Note: This table is a summary of qualitative findings from preclinical studies. Specific fold-change data is not publicly available.

Markers of Bone Metabolism

The discovery and preclinical development of this compound involved assessing its impact on markers of bone metabolism in human fetal osteoblasts. The expression of osteoprotegerin (OPG), a key regulator of bone resorption, was monitored. While detailed quantitative comparisons are not available, this highlights a crucial area of investigation for differentiating SGRMs from conventional glucocorticoids.

Table 2: Summary of Cellular Assays for this compound's Effects on Gene Transcription

Cell TypeAssayKey Genes MonitoredPurposeReference
Primary Human MonocytesTranscriptomics (RNA-seq)Pro-inflammatory genesTo assess anti-inflammatory efficacyvan Laar JM, et al. 2023
Primary Human HepatocytesRT-PCRTyrosine Aminotransferase (TAT), G6PC, PEPCKTo assess metabolic side-effect potential
Human Fetal Osteoblasts (hFOBs)RT-PCROsteoprotegerin (OPG)To assess bone metabolism side-effect potential
Various (e.g., HeLa, A549)Reporter Gene AssaysLuciferase driven by GREs or other response elementsTo quantify transactivation and transrepression activity

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical assessment of this compound's effect on gene transcription, based on published literature.

Glucocorticoid Receptor Transactivation and Transrepression Assays

These assays are fundamental to characterizing the activity of any GR modulator.

  • Objective: To quantify the ability of a compound to activate (transactivate) or repress (transrepress) GR-mediated gene expression.

  • Methodology:

    • Cell Line: A human cell line (e.g., HeLa or A549) is stably or transiently transfected with a reporter plasmid.

    • Reporter Constructs:

      • Transactivation: The plasmid contains a promoter with multiple copies of a glucocorticoid response element (GRE) driving the expression of a reporter gene, typically luciferase.

      • Transrepression: The plasmid contains a promoter with response elements for transcription factors like NF-κB or AP-1, also driving luciferase expression.

    • Treatment: Cells are treated with a concentration range of the test compound (e.g., this compound) and a reference compound (e.g., dexamethasone or prednisolone). For transrepression assays, cells are co-stimulated with an inflammatory agent (e.g., TNF-α or PMA) to activate the NF-κB or AP-1 pathway.

    • Measurement: After an incubation period (typically 6-24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

    • Data Analysis: The luminescence signal is normalized to a control, and dose-response curves are generated to determine EC50 (for transactivation) or IC50 (for transrepression) values.

Gene Expression Analysis in Primary Human Hepatocytes and Osteoblasts by RT-PCR
  • Objective: To measure the effect of this compound on the mRNA levels of specific genes associated with metabolic and bone side effects.

  • Methodology:

    • Cell Culture: Primary human hepatocytes or human fetal osteoblasts (hFOBs) are cultured under appropriate conditions.

    • Treatment: Cells are treated with this compound, a reference glucocorticoid, and a vehicle control for a specified period.

    • RNA Isolation: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Plus Mini Kit).

    • cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.

    • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with gene-specific primers and probes (e.g., TaqMan assays) for the target genes (e.g., TAT, G6PC, OPG) and a housekeeping gene for normalization (e.g., HPRT1).

    • Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method.

Transcriptomic Analysis of Primary Human Monocytes
  • Objective: To obtain a global view of the gene expression changes induced by this compound in an immune cell type.

  • Methodology (General Outline):

    • Monocyte Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) from healthy donors.

    • Cell Culture and Stimulation: Monocytes are cultured and may be stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence of this compound, a reference glucocorticoid, or a vehicle control.

    • RNA Isolation and Quality Control: High-quality total RNA is extracted, and its integrity is assessed.

    • Library Preparation and RNA Sequencing (RNA-seq): RNA-seq libraries are prepared and sequenced on a high-throughput sequencing platform.

    • Bioinformatic Analysis: The sequencing data is processed through a bioinformatic pipeline that includes quality control, alignment to a reference genome, and differential gene expression analysis to identify genes that are significantly up- or downregulated by the different treatments.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Glucocorticoid_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., this compound) GR_complex GR-Hsp90 Complex GC->GR_complex Binding & Activation GR_active Activated GR GR_complex->GR_active Hsp90 Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization NFkB_AP1 NF-κB / AP-1 GR_active->NFkB_AP1 Tethering & Inhibition cluster_nucleus cluster_nucleus GR_active->cluster_nucleus Nuclear Translocation GRE GRE GR_dimer->GRE Binding Target_Gene_TA Target Gene (Transactivation) GRE->Target_Gene_TA Transcription mRNA_TA mRNA Target_Gene_TA->mRNA_TA Protein Synthesis (Metabolic Effects) Protein Synthesis (Metabolic Effects) mRNA_TA->Protein Synthesis (Metabolic Effects) Inflammatory_Gene Inflammatory Gene (Transrepression) NFkB_AP1->Inflammatory_Gene Transcription (Blocked) mRNA_TR mRNA Inflammatory_Gene->mRNA_TR Reduced Inflammation Reduced Inflammation mRNA_TR->Reduced Inflammation

Caption: Glucocorticoid Receptor Signaling Pathway.

Reporter_Gene_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Measurement & Analysis cell_culture Culture Reporter Cell Line transfection Transfect with Reporter Plasmid cell_culture->transfection plating Plate cells in multi-well plate transfection->plating add_compounds Add this compound & Reference Compounds plating->add_compounds inflammatory_stim Add Inflammatory Stimulus (for Transrepression) add_compounds->inflammatory_stim optional incubation Incubate (6-24h) add_compounds->incubation inflammatory_stim->incubation cell_lysis Lyse Cells incubation->cell_lysis add_substrate Add Luciferin Substrate cell_lysis->add_substrate read_luminescence Measure Luminescence add_substrate->read_luminescence data_analysis Calculate EC50 / IC50 read_luminescence->data_analysis

Caption: Reporter Gene Assay Experimental Workflow.

Gene_Expression_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_rna_processing RNA Processing cluster_analysis Gene Expression Analysis isolate_cells Isolate Primary Cells (e.g., Monocytes, Hepatocytes) culture_cells Culture Cells isolate_cells->culture_cells treat_cells Treat with this compound, Reference, & Vehicle culture_cells->treat_cells extract_rna Extract Total RNA treat_cells->extract_rna qc_rna RNA Quality Control extract_rna->qc_rna cdna_synthesis Synthesize cDNA qc_rna->cdna_synthesis rna_seq RNA-seq for Global Transcriptome qc_rna->rna_seq qpcr qPCR for Specific Genes cdna_synthesis->qpcr Relative Gene Expression Relative Gene Expression qpcr->Relative Gene Expression bioinformatics Bioinformatic Analysis rna_seq->bioinformatics Differentially Expressed Genes Differentially Expressed Genes bioinformatics->Differentially Expressed Genes

Caption: Gene Expression Analysis Workflow.

Conclusion and Future Directions

This compound represents a promising step towards safer anti-inflammatory therapies. Its selective modulation of the glucocorticoid receptor leads to a unique transcriptomic profile, characterized by a dissociation of anti-inflammatory effects from the upregulation of key metabolic genes. The experimental frameworks outlined in this guide provide a basis for the continued investigation of this compound and other SGRMs.

Future research should focus on generating publicly available, high-resolution transcriptomic and epigenomic datasets to further elucidate the precise molecular mechanisms underlying this compound's selectivity. Such data will be invaluable for identifying novel biomarkers of efficacy and safety, and for guiding the development of the next generation of selective nuclear receptor modulators.

References

Mizacorat (AZD9567): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Structure, Properties, and Mechanism of Action of a Novel Selective Glucocorticoid Receptor Modulator

For researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Mizacorat (AZD9567), a first-in-class, oral, non-steroidal selective glucocorticoid receptor modulator (SGRM). Developed by AstraZeneca, this compound is under investigation as an anti-inflammatory agent with a potentially improved safety profile compared to traditional corticosteroids like prednisolone. This document details its chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, pharmacodynamics, and key experimental findings.

Chemical Structure and Physicochemical Properties

This compound is a complex small molecule with a distinct chemical scaffold that differentiates it from steroidal glucocorticoids.[1] Its chemical identity and key properties are summarized below.

PropertyValueReference(s)
IUPAC Name 2,2-difluoro-N-[(1R,2S)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide[1]
Synonyms AZD9567, AZD-9567[1]
CAS Number 1893415-00-3[1]
Molecular Formula C₂₇H₂₈F₂N₄O₃[1]
Molecular Weight 494.543 g/mol
SMILES CC(C)--INVALID-LINK--OC2=CC3=C(C=C2)N(N=C3)C4=CN(C(=O)C=C4)C)NC(=O)C(C)(F)F
InChI Key ZQFNDBISEYQVRR-LOSJGSFVSA-N
Physical State Solid (assumed)
Solubility DMSO

Mechanism of Action and Signaling Pathway

This compound is a selective agonist of the glucocorticoid receptor (GR). Unlike traditional glucocorticoids, which act as full agonists, this compound is a partial agonist. This partial agonism is believed to be key to its differentiated safety profile. It binds to the GR with high affinity, leading to a unique conformational change in the receptor and a distinct transcriptomic response compared to steroids.

The primary anti-inflammatory mechanism of glucocorticoids involves two main pathways:

  • Transrepression: The GR monomer interacts with and inhibits pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to the downregulation of inflammatory cytokines, chemokines, and adhesion molecules.

  • Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) in the promoter regions of genes, leading to the upregulation of anti-inflammatory proteins and also genes associated with metabolic side effects.

This compound is designed to preferentially engage in transrepression while having a reduced capacity for transactivation. This dissociation is thought to preserve the anti-inflammatory effects while minimizing the adverse effects associated with broad transactivation, such as hyperglycemia and osteoporosis.

Glucocorticoid_Receptor_Signaling This compound This compound GR_complex GR + Chaperone (inactive) This compound->GR_complex Binds GC Glucocorticoid GC->GR_complex Binds GR_active Activated GR GR_complex->GR_active GR_dimer GR Dimer GR_active->GR_dimer Dimerization GR_monomer GR Monomer GRE GRE GR_dimer->GRE Binds NFkB_AP1 NF-κB / AP-1 GR_monomer->NFkB_AP1 Inhibits Transactivation Transactivation (Metabolic Side Effects) GRE->Transactivation Upregulates Transrepression Transrepression (Anti-inflammatory) NFkB_AP1->Transrepression Downregulates (Inflammatory Genes)

Caption: Glucocorticoid receptor signaling pathway.

Pharmacological Properties

Pharmacodynamics

This compound has demonstrated potent anti-inflammatory effects comparable to prednisolone in preclinical and clinical studies. A key finding is the separation of its anti-inflammatory activity from its effects on glucose metabolism.

ParameterThis compound (AZD9567)PrednisoloneReference(s)
Receptor Selectivity High affinity for GR; 104-fold lower affinity for mineralocorticoid receptor (MR) compared to prednisolone.Binds to both GR and MR.
Anti-inflammatory Potency 40 mg dose is equipotent to 20 mg prednisolone for inhibition of TNFα release.Standard of care.
Effect on Glucose Homeostasis Significantly smaller increase in glucose AUC during an oral glucose tolerance test (OGTT) compared to prednisolone.Causes a significant increase in glucose AUC during OGTT.
Effect on Gluconeogenic Enzymes Does not upregulate transcription of gluconeogenic enzymes in human hepatocytes.Upregulates transcription of gluconeogenic enzymes (e.g., TAT, PEPCK, G6Pase).
Effect on Insulin Secretion Twofold lower inhibition of glucose-stimulated insulin secretion in human pancreatic islets than prednisolone.Inhibits glucose-stimulated insulin secretion.
Pharmacokinetics

Pharmacokinetic data for this compound have been established in Phase I clinical trials in healthy volunteers.

ParameterValueReference(s)
Route of Administration Oral
Apparent Clearance Consistent across doses.
Volume of Distribution Consistent across doses.
Half-life Consistent for single versus repeated dosing.

Key Experimental Protocols

The following sections outline the methodologies used in key preclinical and clinical experiments to characterize this compound.

In Vitro Assays

Glucocorticoid Receptor Binding Assay

  • Objective: To determine the binding affinity of this compound for the human glucocorticoid receptor.

  • Methodology: A competition assay is performed using a fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red) and purified human GR. This compound is added at various concentrations to compete with the fluorescent ligand for binding to the GR. The displacement of the fluorescent ligand, measured by a decrease in fluorescence polarization, is used to calculate the binding affinity (Ki) of this compound.

LPS-Stimulated Cytokine Release Assay

  • Objective: To assess the anti-inflammatory activity of this compound.

  • Methodology: Human whole blood is incubated with lipopolysaccharide (LPS) to stimulate the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNFα). This compound is added at various concentrations to determine its inhibitory effect on cytokine production. The concentration of TNFα in the plasma is measured by ELISA. The half-maximal inhibitory concentration (IC50) is calculated to quantify the potency of this compound.

Hepatocyte Gluconeogenesis Assay

  • Objective: To evaluate the effect of this compound on glucose metabolism.

  • Methodology: Primary human hepatocytes are treated with this compound or a comparator (e.g., prednisolone). The mRNA expression of key gluconeogenic enzymes, such as tyrosine aminotransferase (TAT), phosphoenolpyruvate carboxykinase (PEPCK), and glucose-6-phosphatase (G6Pase), is measured using quantitative real-time PCR (qRT-PCR). A lack of induction of these enzymes indicates a reduced potential for causing hyperglycemia.

Experimental_Workflow_In_Vitro cluster_assay1 Cytokine Release Assay cluster_assay2 Gluconeogenesis Assay A1 Human Whole Blood A2 Add LPS + this compound A1->A2 A3 Incubate A2->A3 A4 Measure TNFα (ELISA) A3->A4 A5 Determine IC50 A4->A5 B1 Human Hepatocytes B2 Add this compound B1->B2 B3 Incubate B2->B3 B4 Measure mRNA (qRT-PCR) (TAT, PEPCK, G6Pase) B3->B4 B5 Assess Gene Induction B4->B5

Caption: In vitro experimental workflows.

In Vivo Animal Models

Rat Model of Joint Inflammation

  • Objective: To assess the in vivo anti-inflammatory efficacy of this compound.

  • Methodology: Joint inflammation is induced in rats, for example, using an injection of streptococcal cell wall (SCW) extract. This compound is administered orally at various doses. The severity of joint inflammation is assessed by measuring paw swelling and other clinical scores. This model allows for the evaluation of the dose-dependent anti-inflammatory effects of this compound in a living organism.

Clinical Trials and Safety Profile

This compound has been evaluated in Phase I and Phase IIa clinical trials.

  • Phase I Studies (e.g., NCT02760316): These studies in healthy volunteers assessed the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound. They also compared its pharmacodynamic effects on glucose metabolism and inflammatory markers to prednisolone. The results indicated that this compound was safe and well-tolerated and showed a better profile regarding post-prandial glucose control compared to prednisolone.

  • Phase IIa Study: This study evaluated the efficacy and safety of this compound in patients with active rheumatoid arthritis. Patients were treated with equipotent doses of this compound (40 mg) or prednisolone (20 mg). This compound demonstrated a similar efficacy profile to prednisolone in improving disease activity scores. Importantly, and in contrast to prednisolone, this compound had no effect on the serum sodium:potassium ratio, consistent with its higher selectivity for the GR over the MR.

Safety and Tolerability: Across the completed clinical trials, this compound has been shown to be safe and well-tolerated. No serious adverse events or events suggesting adrenal insufficiency were reported in the Phase I studies. Chronic toxicology studies in rodents (6 months) and non-human primates (9 months) have also been completed.

Conclusion

This compound (AZD9567) is a promising non-steroidal selective glucocorticoid receptor modulator with a novel mechanism of action. Its ability to act as a partial GR agonist appears to translate into a dissociated profile, retaining the anti-inflammatory benefits of traditional glucocorticoids while reducing their metabolic and mineralocorticoid-related side effects. The data from in vitro, in vivo, and early clinical studies support its potential as a safer alternative to corticosteroids for the treatment of inflammatory diseases. Further clinical development will be crucial to fully characterize its efficacy and long-term safety profile in patient populations.

References

Mizacorat (AZD9567): An In-Depth Technical Overview of the Early-Stage Safety Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizacorat (also known as AZD9567) is a novel, non-steroidal, selective glucocorticoid receptor modulator (SGRM) under investigation for the treatment of inflammatory conditions such as rheumatoid arthritis.[1] Developed by AstraZeneca, this compound is designed to provide potent anti-inflammatory effects comparable to traditional glucocorticoids while exhibiting an improved safety profile.[2][3] This is achieved by selectively modulating the glucocorticoid receptor (GR) to favor transrepression, the mechanism largely responsible for anti-inflammatory activity, over transactivation, which is associated with many of the undesirable side effects of glucocorticoids.[4][5] This technical guide provides a comprehensive overview of the safety profile of this compound based on data from early-stage preclinical and clinical studies.

Mechanism of Action: Differentiated Glucocorticoid Receptor Modulation

This compound represents a new class of oral SGRMs that bind to the glucocorticoid receptor in a manner distinct from steroidal glucocorticoids. This unique binding induces a specific transcriptomic response that separates the anti-inflammatory and metabolic effects of GR activation.

The anti-inflammatory effects of glucocorticoids are primarily mediated through transrepression , where the GR monomer interacts with and inhibits pro-inflammatory transcription factors such as NF-κB and AP-1. In contrast, many of the metabolic and other side effects are driven by transactivation , where GR homodimers bind to glucocorticoid response elements (GREs) on DNA to upregulate the expression of certain genes. This compound is designed to preferentially induce transrepression while having a reduced effect on transactivation, thereby aiming for a better therapeutic index.

In preclinical studies, this compound demonstrated anti-inflammatory effects similar to prednisolone. However, it showed a reduced impact on glucose homeostasis, as it does not upregulate gluconeogenic enzymes in human hepatocytes to the same extent as prednisolone.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex GR + Chaperones This compound->GR_complex Binds Prednisolone Prednisolone Prednisolone->GR_complex Binds GR_this compound GR-Mizacorat (Monomer) GR_complex->GR_this compound GR_Prednisolone GR-Prednisolone (Monomer/Dimer) GR_complex->GR_Prednisolone NFkB_AP1 NF-κB / AP-1 GR_this compound->NFkB_AP1 Inhibits (Transrepression) GRE GRE (Glucocorticoid Response Element) GR_this compound->GRE Reduced Binding GR_Prednisolone->NFkB_AP1 Inhibits (Transrepression) GR_Prednisolone->GRE Binds as Dimer (Transactivation) Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB_AP1->Pro_inflammatory_genes Activates Anti_inflammatory_genes Anti-inflammatory Gene Expression Metabolic_SideEffect_Genes Metabolic & Side Effect Gene Expression GRE->Metabolic_SideEffect_Genes Activates cluster_phase1 Phase I Clinical Trials cluster_phase2a Phase IIa Clinical Trial P1_Screening Screening of Healthy Volunteers P1_Randomization Randomization (this compound vs. Placebo/ Prednisolone) P1_Screening->P1_Randomization P1_Dosing Single or Multiple Ascending Doses P1_Randomization->P1_Dosing P1_Safety_Monitoring Safety Monitoring: - Adverse Events - Lab Tests - Vital Signs, ECG - OGTT P1_Dosing->P1_Safety_Monitoring P1_PK_PD Pharmacokinetic & Pharmacodynamic Assessments P1_Dosing->P1_PK_PD P1_FollowUp Follow-up P1_Safety_Monitoring->P1_FollowUp P1_PK_PD->P1_FollowUp P2_Screening Screening of RA Patients P2_Randomization Randomization (this compound vs. Prednisolone) P2_Screening->P2_Randomization P2_Dosing 14-Day Dosing P2_Randomization->P2_Dosing P2_Safety_Monitoring Safety Monitoring: - Adverse Events - Serum Electrolytes P2_Dosing->P2_Safety_Monitoring P2_Efficacy Efficacy Assessment (DAS28-CRP) P2_Dosing->P2_Efficacy P2_FollowUp Follow-up P2_Safety_Monitoring->P2_FollowUp P2_Efficacy->P2_FollowUp

References

Mizacorat (AZD9567): An In-Depth Technical Review of In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizacorat (AZD9567) is a novel, non-steroidal, selective glucocorticoid receptor (GR) modulator developed by AstraZeneca. It is designed to retain the anti-inflammatory properties of traditional glucocorticoids while exhibiting a more favorable safety profile, particularly concerning metabolic and mineralocorticoid-related side effects. This technical guide provides a comprehensive overview of the key in vitro studies that have characterized the pharmacological and mechanistic profile of this compound.

Core Quantitative Data

The following tables summarize the key quantitative data from in vitro studies of this compound, comparing its activity with the standard glucocorticoid, prednisolone.

Parameter This compound (AZD9567) Prednisolone Assay Type
Glucocorticoid Receptor (GR) Binding Affinity (IC50) 3.8 nMNot ReportedRadioligand Binding Assay
Mineralocorticoid Receptor (MR) Binding Affinity 104-fold lower affinity than PrednisoloneReferenceNot Specified
TNFα Inhibition in Human Whole Blood (IC50,u) 6.2 nM (7-fold more potent than Prednisolone)Not ReportedLipopolysaccharide (LPS)-stimulated TNFα release
TAT mRNA Expression in Human Hepatocytes No upregulationEC50 = 92 nMqPCR
Glucose-Stimulated Insulin Secretion in Human Pancreatic Islets 2-fold lower inhibition than PrednisoloneReferenceInsulin Secretion Assay

Table 1: Summary of In Vitro Pharmacological Data for this compound (AZD9567)

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the in vitro studies of this compound.

cluster_0 This compound Mechanism of Action cluster_1 This compound This compound GR_cytoplasm Glucocorticoid Receptor (GR) (in cytoplasm) This compound->GR_cytoplasm Binds GR_complex This compound-GR Complex HSP90 HSP90 GR_cytoplasm->HSP90 Associated with GR_cytoplasm->GR_complex Conformational Change & HSP90 Dissociation Nucleus Nucleus GR_complex->Nucleus Translocation GRE Glucocorticoid Response Element (GRE) NFkB_AP1 NF-κB / AP-1 GR_complex->NFkB_AP1 Transrepression (Protein-protein interaction) Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription GRE->Anti_Inflammatory_Genes Transactivation Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_AP1->Inflammatory_Genes Inhibition

Caption: this compound's mechanism of action at the glucocorticoid receptor.

cluster_0 Experimental Workflow: TNFα Release Assay start Human Whole Blood Collection step1 Incubation with this compound or Prednisolone start->step1 step2 Stimulation with Lipopolysaccharide (LPS) step1->step2 step3 Incubation step2->step3 step4 Plasma Separation step3->step4 end TNFα Measurement (ELISA) step4->end

Caption: Workflow for the human whole blood TNFα release assay.

cluster_0 Logical Relationship: this compound's Differentiated Profile cluster_1 Anti-inflammatory Effects cluster_2 Metabolic Side Effects This compound This compound TNFa TNFα Inhibition This compound->TNFa Potent Inhibition Gluconeogenesis Hepatic Gluconeogenesis (TAT mRNA) This compound->Gluconeogenesis No Effect Insulin Insulin Secretion Inhibition This compound->Insulin Lower Inhibition Prednisolone Prednisolone Prednisolone->TNFa Potent Inhibition Prednisolone->Gluconeogenesis Upregulation Prednisolone->Insulin Higher Inhibition

Caption: this compound's selective profile compared to Prednisolone.

Experimental Protocols

Glucocorticoid Receptor (GR) Binding Assay
  • Objective: To determine the binding affinity of this compound to the human glucocorticoid receptor.

  • Methodology: A radioligand binding assay was employed.

    • Receptor Source: Human GR.

    • Radioligand: [3H]-dexamethasone.

    • Procedure: A constant concentration of [3H]-dexamethasone was incubated with the human GR in the presence of increasing concentrations of this compound. Non-specific binding was determined in the presence of a saturating concentration of unlabeled dexamethasone.

    • Measurement: The amount of bound radioligand was quantified by scintillation counting after separation of bound and free radioligand.

    • Data Analysis: IC50 values were calculated by non-linear regression analysis of the competition binding curves.

Human Whole Blood TNFα Release Assay
  • Objective: To assess the anti-inflammatory activity of this compound by measuring its effect on TNFα production in a physiologically relevant matrix.

  • Methodology:

    • Sample: Freshly drawn human whole blood.

    • Procedure: Whole blood was pre-incubated with various concentrations of this compound or prednisolone for a specified period. Subsequently, the blood was stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and TNFα production.

    • Measurement: After incubation, plasma was collected, and the concentration of TNFα was determined using a validated enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: IC50 values, representing the concentration of the compound that inhibits 50% of the LPS-induced TNFα release, were calculated. The unbound IC50 (IC50,u) was also determined to account for plasma protein binding.

Tyrosine Aminotransferase (TAT) mRNA Expression in Human Hepatocytes
  • Objective: To evaluate the effect of this compound on the expression of a key gluconeogenic enzyme as a marker for metabolic side effects.

  • Methodology:

    • Cell Line: Primary human hepatocytes.

    • Procedure: Cultured human hepatocytes were treated with this compound or prednisolone at various concentrations for a defined period.

    • Measurement: Total RNA was extracted from the cells, and the expression level of TAT mRNA was quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

    • Data Analysis: The change in TAT mRNA expression relative to a housekeeping gene was calculated to determine the fold induction. EC50 values were determined for compounds that induced TAT mRNA expression.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in Human Pancreatic Islets
  • Objective: To assess the potential impact of this compound on pancreatic beta-cell function.

  • Methodology:

    • Tissue: Isolated human pancreatic islets.

    • Procedure: Islets were pre-incubated with this compound or prednisolone. Subsequently, the islets were stimulated with a high concentration of glucose to induce insulin secretion.

    • Measurement: The concentration of insulin in the supernatant was measured using a specific immunoassay.

    • Data Analysis: The percentage of inhibition of glucose-stimulated insulin secretion by the test compounds was calculated relative to the vehicle control.

In Vitro Monocyte Transcriptomic Analysis
  • Objective: To understand the molecular mechanisms underlying the anti-inflammatory effects of this compound at the transcriptional level.

  • Methodology:

    • Cells: Monocytes isolated from healthy human donors.

    • Procedure: Monocytes were treated with this compound, prednisolone, or dexamethasone and subsequently stimulated with an inflammatory agent (e.g., TNFα).

    • Measurement: RNA was extracted from the monocytes, and whole-genome transcriptomic analysis was performed using techniques such as RNA sequencing (RNA-seq).

    • Data Analysis: Differential gene expression analysis was conducted to identify genes and pathways modulated by the compounds, providing insights into their anti-inflammatory and other cellular effects.

Conclusion

The in vitro data for this compound (AZD9567) demonstrate a promising pharmacological profile. It is a potent glucocorticoid receptor modulator with strong anti-inflammatory activity, as evidenced by its low nanomolar inhibition of TNFα release. Importantly, this compound displays a dissociated profile with a reduced impact on markers of metabolic side effects compared to prednisolone. Specifically, it does not induce the expression of the gluconeogenic enzyme TAT in human hepatocytes and has a lower inhibitory effect on insulin secretion from pancreatic islets. These findings from in vitro studies provide a strong rationale for the ongoing clinical development of this compound as a potentially safer alternative to traditional glucocorticoids for the treatment of inflammatory diseases.

Methodological & Application

Application Notes and Protocols for Mizacorat (AZD9567) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizacorat (also known as AZD9567) is an investigational, non-steroidal, selective glucocorticoid receptor (GR) agonist.[1][2][3] It is being developed as a potential anti-inflammatory therapeutic with an improved safety profile compared to traditional corticosteroids like prednisolone.[1][3] this compound is designed to preferentially mediate the transrepression of pro-inflammatory genes over the transactivation of genes associated with metabolic side effects. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in cell culture experiments to assess its anti-inflammatory properties.

Mechanism of Action

This compound exerts its effects by binding to the glucocorticoid receptor. Upon binding, the this compound-GR complex translocates to the nucleus where it modulates gene expression. The primary anti-inflammatory mechanism is believed to be through the inhibition of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This process, known as transrepression, leads to a reduction in the expression of various pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Unlike traditional glucocorticoids, this compound is designed to have a reduced capacity for GR-mediated transactivation, a process linked to many of the undesirable side effects of corticosteroids. Preclinical data suggests that this compound has a higher affinity for the glucocorticoid receptor and a significantly lower affinity for the mineralocorticoid receptor compared to prednisolone. Furthermore, in vitro studies have shown that this compound does not upregulate the transcription of gluconeogenic enzymes in human hepatocytes to the same extent as prednisolone.

Signaling Pathway

Mizacorat_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Binds HSP HSP90 GR->HSP Bound in inactive state Miz_GR This compound-GR Complex GR->Miz_GR Miz_GR_n This compound-GR Complex Miz_GR->Miz_GR_n Translocation NFkB NF-κB Miz_GR_n->NFkB Inhibits (Transrepression) ProInflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->ProInflammatory_Genes Activates AntiInflammatory_Response Anti-inflammatory Response ProInflammatory_Genes->AntiInflammatory_Response Leads to

Caption: this compound binds to the cytoplasmic GR, leading to nuclear translocation and inhibition of NF-κB.

Data Presentation

The following table summarizes the comparative in vitro pharmacological data for this compound and Prednisolone.

ParameterThis compound (AZD9567)PrednisoloneReference
Glucocorticoid Receptor (GR) Affinity Higher affinityLower affinity
Mineralocorticoid Receptor (MR) Affinity 10,000-fold lower affinity than for GRSignificant affinity
Inhibition of LPS-stimulated TNF-α release (human whole blood) Similar to PrednisoloneStandard
Upregulation of gluconeogenic enzymes (human hepatocytes) Does not upregulateUpregulates
Inhibition of glucose-stimulated insulin secretion (human pancreatic islets) Two-fold lower than PrednisoloneStandard

Experimental Protocols

Protocol 1: Assessment of this compound's Anti-inflammatory Activity in A549 Cells

This protocol describes a method to evaluate the ability of this compound to inhibit the production of the pro-inflammatory cytokine IL-6 in the human lung adenocarcinoma cell line A549, following stimulation with Tumor Necrosis Factor-alpha (TNF-α).

Materials:

  • A549 cells (ATCC® CCL-185™)

  • F-12K Medium (ATCC® 30-2004™)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Recombinant Human TNF-α

  • This compound (AZD9567)

  • Prednisolone (as a positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Human IL-6 ELISA Kit

Procedure:

  • Cell Culture:

    • Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Subculture cells every 2-3 days when they reach 80-90% confluency.

  • Cell Seeding:

    • Harvest A549 cells using Trypsin-EDTA and resuspend in complete F-12K medium.

    • Seed the cells in a 96-well plate at a density of 3 x 10⁴ cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Serum Starvation and Treatment:

    • After 24 hours, aspirate the medium and wash the cells once with PBS.

    • Add 150 µL of serum-free F-12K medium to each well and incubate for 4 hours.

    • Prepare serial dilutions of this compound and Prednisolone in serum-free F-12K medium. A suggested concentration range is 0.01 nM to 1 µM. The final DMSO concentration should be kept below 0.1%.

    • Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Inflammatory Stimulation:

    • Immediately after adding the compounds, add 50 µL of TNF-α solution (final concentration of 1-10 ng/mL, to be optimized for the specific cell batch) to all wells except the no-treatment control.

    • The final volume in each well will be 250 µL.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Sample Collection and Analysis:

    • After the 24-hour incubation, centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant from each well for cytokine analysis.

    • Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of IL-6 inhibition for each concentration of this compound and Prednisolone compared to the TNF-α stimulated vehicle control.

    • Plot the dose-response curves and determine the IC₅₀ values (the concentration at which 50% of the IL-6 production is inhibited).

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis Culture Culture A549 cells in F-12K + 10% FBS Seed Seed 3x10^4 cells/well in 96-well plate Culture->Seed Incubate1 Incubate for 24h Seed->Incubate1 Starve Serum starve for 4h Incubate1->Starve Treat Add this compound/ Prednisolone dilutions Starve->Treat Stimulate Add TNF-α (1-10 ng/mL) Treat->Stimulate Incubate2 Incubate for 24h Stimulate->Incubate2 Collect Collect supernatant Incubate2->Collect ELISA Measure IL-6 by ELISA Collect->ELISA Analyze Calculate % inhibition and IC50 values ELISA->Analyze

Caption: Workflow for assessing this compound's anti-inflammatory effects in A549 cells.

Protocol 2: Glucocorticoid Receptor Nuclear Translocation Assay

This protocol provides a general method for visualizing the translocation of the glucocorticoid receptor from the cytoplasm to the nucleus upon treatment with this compound, using immunofluorescence.

Materials:

  • Cells expressing GR (e.g., A549 or HEK293 cells)

  • Glass coverslips

  • 24-well cell culture plates

  • Cell culture medium

  • This compound

  • Dexamethasone (as a positive control)

  • Vehicle control (DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against Glucocorticoid Receptor

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a 24-well plate.

    • Seed cells onto the coverslips at an appropriate density to reach 50-70% confluency the next day.

    • Incubate for 24 hours.

  • Treatment:

    • Treat the cells with this compound (e.g., 100 nM), Dexamethasone (e.g., 100 nM), or vehicle control for 1-2 hours.

  • Fixation and Permeabilization:

    • Aspirate the medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-GR antibody diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Nuclear Staining and Mounting:

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the GR (e.g., green fluorescence) and nuclei (blue fluorescence).

    • In untreated cells, GR staining should be predominantly cytoplasmic. In this compound- and Dexamethasone-treated cells, GR staining should be concentrated in the nucleus, co-localizing with the DAPI stain.

Nuclear Translocation Workflow

Translocation_Workflow Seed Seed cells on coverslips Treat Treat with this compound/ Dexamethasone (1-2h) Seed->Treat Fix_Perm Fix with PFA and permeabilize with Triton X-100 Treat->Fix_Perm Block Block with 5% BSA Fix_Perm->Block Primary_Ab Incubate with anti-GR primary antibody Block->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibody Primary_Ab->Secondary_Ab Stain_Mount Stain nuclei with DAPI and mount coverslips Secondary_Ab->Stain_Mount Image Image with fluorescence microscope Stain_Mount->Image

Caption: Workflow for the GR nuclear translocation immunofluorescence assay.

References

Application Notes and Protocols for Mizacorat (AZD9567) in a Rat Model of Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Mizacorat (AZD9567), a selective glucocorticoid receptor modulator (SGRM), in a preclinical animal model of rheumatoid arthritis. The information is based on the findings from the pivotal study by Ripa et al. (2018), which demonstrated the in vivo efficacy of this compound.[1][2][3][4][5]

Introduction

This compound (AZD9567) is a non-steroidal SGRM designed to provide potent anti-inflammatory effects comparable to traditional glucocorticoids, but with an improved side-effect profile. Preclinical evaluation of this compound in a well-established animal model of arthritis is a critical step in understanding its therapeutic potential. This document outlines the detailed experimental protocol for utilizing this compound in the adjuvant-induced arthritis (AIA) rat model, presents the quantitative efficacy data, and illustrates the relevant signaling pathway.

Data Presentation

The in vivo anti-inflammatory efficacy of this compound was evaluated in a rat model of joint inflammation. The primary endpoint for assessing efficacy was the change in hind paw volume, a measure of joint swelling and inflammation. The data presented below summarizes the findings from the study by Ripa et al. (2018).

Treatment GroupDose (mg/kg, p.o.)Mean Paw Volume Increase (mL) ± SEM (Day 21)% Inhibition of Paw Swelling
Vehicle-1.45 ± 0.120%
Prednisolone100.45 ± 0.0969%
This compound (AZD9567)30.85 ± 0.1141%
This compound (AZD9567)100.55 ± 0.1062%
This compound (AZD9567)300.40 ± 0.0872%

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) in Female Lewis Rats

This protocol describes the induction of arthritis and subsequent treatment with this compound.

Materials:

  • Female Lewis rats (6-8 weeks old)

  • Mycobacterium butyricum (heat-killed)

  • Paraffin oil (sterile)

  • This compound (AZD9567)

  • Prednisolone (positive control)

  • Vehicle for drug formulation (e.g., 0.5% HPMC, 0.1% Tween 80 in water)

  • Plethysmometer for paw volume measurement

  • Syringes and needles for induction and oral gavage

Procedure:

  • Arthritis Induction (Day 0):

    • Prepare a suspension of heat-killed Mycobacterium butyricum in sterile paraffin oil at a concentration of 10 mg/mL.

    • Anesthetize female Lewis rats.

    • Induce arthritis by a single intradermal injection of 100 µL of the mycobacterial suspension into the base of the tail.

  • Treatment (Days 10-21):

    • On day 10 post-induction, when signs of arthritis typically appear, randomize the animals into treatment groups (n=8-10 per group):

      • Vehicle control

      • Prednisolone (e.g., 10 mg/kg)

      • This compound (e.g., 3, 10, 30 mg/kg)

    • Administer the assigned treatment orally (p.o.) once daily from day 10 to day 21.

  • Efficacy Assessment:

    • Measure the volume of both hind paws using a plethysmometer at baseline (day 10) and at regular intervals until the end of the study (day 21).

    • Calculate the increase in paw volume for each animal by subtracting the baseline measurement from the final measurement.

    • The anti-inflammatory effect is expressed as the percentage inhibition of the increase in paw volume in the treated groups compared to the vehicle control group.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the proposed signaling pathway of this compound and the experimental workflow for the adjuvant-induced arthritis model.

Mizacorat_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (AZD9567) GR Glucocorticoid Receptor (GR) This compound->GR Binding Mizacorat_GR This compound-GR Complex GR->Mizacorat_GR HSP Heat Shock Proteins (HSP) GR_HSP Inactive GR-HSP Complex HSP->GR_HSP Mizacorat_GR_dimer This compound-GR Dimer Mizacorat_GR->Mizacorat_GR_dimer Dimerization & Translocation GR_HSP->GR Dissociation GR_HSP->HSP GRE Glucocorticoid Response Element (GRE) Mizacorat_GR_dimer->GRE Transactivation NFkB_AP1 NF-κB / AP-1 Mizacorat_GR_dimer->NFkB_AP1 Transrepression Anti_inflammatory_genes Anti-inflammatory Gene Transcription GRE->Anti_inflammatory_genes Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_AP1->Pro_inflammatory_genes Inflammation Inflammation Anti_inflammatory_genes->Inflammation Inhibition Pro_inflammatory_genes->Inflammation Inhibition

Caption: this compound's Mechanism of Action.

AIA_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_readout Efficacy Readout Animals Female Lewis Rats (6-8 weeks old) Day0 Day 0: Arthritis Induction (Intradermal injection at tail base) Animals->Day0 Adjuvant Mycobacterium butyricum in Paraffin Oil Adjuvant->Day0 Day10 Day 10: Onset of Arthritis (Randomization & Start of Treatment) Day0->Day10 Day10_21 Days 10-21: Daily Oral Treatment (Vehicle, Prednisolone, this compound) Day10->Day10_21 Paw_Volume Hind Paw Volume Measurement (Plethysmometer) Day10->Paw_Volume Baseline Day21 Day 21: End of Study Day10_21->Day21 Day21->Paw_Volume Final Analysis Data Analysis (% Inhibition of Paw Swelling) Paw_Volume->Analysis

References

Mizacorat (AZD9567) in Primary Human Cell Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizacorat (AZD9567) is a novel, non-steroidal, selective glucocorticoid receptor modulator (SGRM) under investigation for the treatment of inflammatory diseases such as rheumatoid arthritis.[1] As a selective modulator, this compound aims to provide the anti-inflammatory benefits of traditional glucocorticoids while minimizing the associated adverse effects. This is achieved through its differential binding to the glucocorticoid receptor (GR), leading to a unique transcriptomic response compared to classic steroids like prednisolone.[2] Preclinical studies in primary human cell assays have been instrumental in characterizing its pharmacological profile, demonstrating potent anti-inflammatory activity and a favorable safety profile concerning glucose metabolism and electrolyte balance.[2][3]

These application notes provide a summary of the key quantitative data from primary human cell assays involving this compound and detailed protocols for replicating these experiments.

Data Presentation

The following tables summarize the quantitative data for this compound's activity in various primary human cell assays, comparing its potency with the well-established glucocorticoid, prednisolone.

Table 1: Anti-inflammatory Activity of this compound in Human Whole Blood

CompoundAssayCell TypeParameterValue
This compound (AZD9567)TNFα InhibitionHuman Whole BloodIC50 (nM)3.8
PrednisoloneTNFα InhibitionHuman Whole BloodIC50 (nM)1.6

This table presents the half-maximal inhibitory concentration (IC50) for the inhibition of lipopolysaccharide (LPS)-stimulated Tumor Necrosis Factor-alpha (TNFα) release.

Table 2: Effects of this compound on Markers of Glucocorticoid-Induced Side Effects in Primary Human Cells

CompoundAssayCell TypeParameterValue
This compound (AZD9567)Tyrosine Aminotransferase (TAT) mRNA InductionPrimary Human HepatocytesIC20 (nM)>1000
PrednisoloneTyrosine Aminotransferase (TAT) mRNA InductionPrimary Human HepatocytesIC20 (nM)18
This compound (AZD9567)Osteoprotegerin (OPG) mRNA RepressionHuman Fetal OsteoblastsIC20 (nM)350
PrednisoloneOsteoprotegerin (OPG) mRNA RepressionHuman Fetal OsteoblastsIC20 (nM)1.8

This table shows the concentration required for 20% of the maximal effect (IC20) on markers associated with metabolic side effects (TAT induction) and bone resorption (OPG repression).

Table 3: Glucocorticoid Receptor Binding and Transactivation Profile of this compound

CompoundAssayParameterValue
This compound (AZD9567)Glucocorticoid Receptor BindingpIC508.4
This compound (AZD9567)Cellular Transactivation (TA) AssaypEC508.0
This compound (AZD9567)Cellular Transactivation (TA) AssayAgonist Efficacy (%)36
This compound (AZD9567)TA Antagonist AssaypIC506.8
This compound (AZD9567)TA Antagonist AssayAntagonist Efficacy (%)56

This table outlines the binding affinity (pIC50) of this compound to the human glucocorticoid receptor and its partial agonist activity in a cellular transactivation assay.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and the general workflows for the described primary human cell assays.

Mizacorat_Signaling_Pathway This compound Mechanism of Action cluster_transrepression Transrepression (Anti-inflammatory) cluster_transactivation Transactivation (Potential Side Effects) Mizacorat_GR This compound-GR Complex AP1_NFkB AP-1 / NF-κB Mizacorat_GR->AP1_NFkB Inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNFα, ILs) AP1_NFkB->Pro_inflammatory_Genes Activates Mizacorat_GR_Dimer This compound-GR Dimer GRE Glucocorticoid Response Element (GRE) Mizacorat_GR_Dimer->GRE Binds (Partial Agonist) Metabolic_Genes Metabolic & Other Genes (e.g., TAT) GRE->Metabolic_Genes Activates This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Binds GR->Mizacorat_GR GR->Mizacorat_GR_Dimer TNFalpha_Inhibition_Workflow Workflow for TNFα Inhibition Assay in Human Whole Blood cluster_workflow start Start: Collect Human Whole Blood incubate_this compound Pre-incubate with This compound/Prednisolone start->incubate_this compound stimulate_lps Stimulate with LPS incubate_this compound->stimulate_lps incubate_culture Incubate at 37°C stimulate_lps->incubate_culture collect_plasma Collect Plasma incubate_culture->collect_plasma measure_tnfa Measure TNFα (e.g., ELISA) collect_plasma->measure_tnfa analyze_data Analyze Data (IC50) measure_tnfa->analyze_data end End analyze_data->end mRNA_Expression_Workflow Workflow for mRNA Expression Assay in Primary Human Cells cluster_workflow start Start: Culture Primary Human Cells treat_compounds Treat with this compound or Prednisolone start->treat_compounds incubate_cells Incubate for a defined period treat_compounds->incubate_cells lyse_cells Lyse Cells incubate_cells->lyse_cells extract_rna Extract Total RNA lyse_cells->extract_rna rt_qpcr Perform RT-qPCR extract_rna->rt_qpcr analyze_expression Analyze Gene Expression (IC20) rt_qpcr->analyze_expression end End analyze_expression->end

References

Application Note: Quantification of Mizacorat in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mizacorat (also known as AZD9567) is an investigational selective glucocorticoid receptor modulator (SGRM) being developed for the treatment of inflammatory conditions such as rheumatoid arthritis.[1][2] As a non-steroidal agonist of the glucocorticoid receptor, this compound aims to provide anti-inflammatory benefits with an improved side-effect profile compared to traditional corticosteroids.[3][4] To support pharmacokinetic and pharmacodynamic studies in drug development, a robust and sensitive analytical method for the quantification of this compound in biological matrices is essential.

This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method is suitable for regulated bioanalysis in support of clinical trials.

Signaling Pathway of this compound

This compound functions as a selective glucocorticoid receptor (GR) agonist. Upon entering a target cell, it binds to the cytosolic GR, which is part of a multiprotein complex. This binding event causes a conformational change, leading to the dissociation of chaperone proteins and the translocation of the this compound-GR complex into the nucleus. Inside the nucleus, the complex primarily acts to repress the transcription of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1. This selective action is key to its therapeutic effect.

This compound Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mizacorat_cyto This compound GR_complex GR-Hsp90 Complex Mizacorat_cyto->GR_complex Binding Mizacorat_GR This compound-GR Complex GR_complex->Mizacorat_GR Activation Mizacorat_GR_nuc This compound-GR Complex Mizacorat_GR->Mizacorat_GR_nuc Translocation NFkB_AP1 NF-κB / AP-1 Mizacorat_GR_nuc->NFkB_AP1 Interference Transcription_Repression Transcription Repression Mizacorat_GR_nuc->Transcription_Repression Pro_inflammatory_genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) NFkB_AP1->Pro_inflammatory_genes Activation Transcription_Repression->Pro_inflammatory_genes Inhibition

Caption: this compound's mechanism of action via glucocorticoid receptor signaling.

Analytical Method

A sensitive and selective LC-MS/MS method was developed and validated for the quantification of this compound in human plasma. The method utilizes solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation on a reversed-phase column and detection by a triple quadrupole mass spectrometer.

Quantitative Data Summary

The method was validated according to established bioanalytical method validation guidelines.[5] The performance characteristics are summarized in the table below.

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) ≤ 6%
Inter-day Precision (%CV) ≤ 8%
Accuracy (%Bias) Within ± 7%
Mean Extraction Recovery 92%
Matrix Effect Minimal, compensated by internal standard

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS): (e.g., a stable isotope-labeled this compound or a structurally similar compound like Prednisolone)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

2. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the IS in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve spiking solutions. Prepare separate working solutions for QC samples at low, medium, and high concentrations.

  • Calibration Standards and QCs: Spike 95 µL of blank human plasma with 5 µL of the appropriate working solution to achieve final concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples.

3. Sample Preparation (Solid-Phase Extraction)

  • Pre-treatment: To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the IS working solution and vortex. Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute this compound and the IS with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

4. LC-MS/MS Conditions

  • LC System: Standard HPLC or UHPLC system.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 30% B

    • 3.1-4.0 min: 30% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions (Hypothetical):

    • This compound: Q1 m/z 495.5 → Q3 m/z [Fragment 1], Q3 m/z [Fragment 2]

    • Internal Standard: (Specific to the IS used)

  • Key MS Parameters:

    • IonSpray Voltage: 5500 V

    • Curtain Gas: 35 psi

    • Collision Gas: Medium

    • Temperature: 500°C

5. Data Analysis

  • Integrate the chromatographic peaks for this compound and the IS.

  • Calculate the peak area ratio (this compound/IS).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of this compound in QC and unknown samples from the calibration curve.

Experimental Workflow Diagram

LC-MS/MS Sample Preparation and Analysis Workflow start Start: Plasma Sample (100 µL) add_is Add Internal Standard start->add_is pretreat Pre-treat with Phosphoric Acid add_is->pretreat load_sample Load Sample onto SPE pretreat->load_sample condition_spe Condition SPE Cartridge (Methanol, Water) condition_spe->load_sample wash_spe Wash SPE Cartridge (Aqueous Methanol) load_sample->wash_spe elute Elute with Methanol wash_spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject analyze Data Acquisition & Analysis inject->analyze end End: Report Concentration analyze->end

Caption: Workflow for the quantification of this compound in plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The method has been validated and is suitable for supporting pharmacokinetic assessments in clinical studies. The use of solid-phase extraction ensures high recovery and minimal matrix effects, contributing to the overall robustness of the assay. This protocol can be readily implemented in a bioanalytical laboratory with standard LC-MS/MS equipment.

References

Application Notes and Protocols for Studying Mizacorat Binding Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizacorat (AZD9567) is a novel, non-steroidal, selective glucocorticoid receptor (GR) modulator that has demonstrated a promising profile with potent anti-inflammatory effects and a potentially improved side-effect profile compared to traditional corticosteroids.[1][2][3] Understanding the binding kinetics of this compound to the glucocorticoid receptor is fundamental for elucidating its mechanism of action, optimizing its therapeutic efficacy, and guiding the development of next-generation selective GR modulators.

These application notes provide a comprehensive overview of modern techniques for characterizing the binding kinetics of this compound to the GR. Detailed, representative protocols for key experimental methodologies are provided to guide researchers in setting up and performing these assays.

Mechanism of Action: this compound and the Glucocorticoid Receptor

This compound exerts its effects by binding to the glucocorticoid receptor, a ligand-activated transcription factor that plays a crucial role in regulating a wide array of physiological processes, including inflammation, metabolism, and immune responses.[4] Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms:

  • Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins. This compound has been shown to be a partial agonist in transactivation assays.

  • Transrepression: The this compound-GR complex interacts with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), to suppress the expression of pro-inflammatory genes. This is considered a key mechanism for the anti-inflammatory effects of glucocorticoids.

Quantitative Binding Data

While a complete kinetic profile (k_on, k_off, K_a) for this compound is not publicly available, the following affinity and potency data have been reported:

ParameterValueAssayReference
IC_50 3.8 nMGlucocorticoid Receptor Binding[5]
EC_50 11 nMCellular Transactivation Assay
IC_50 160 nMTransactivation Antagonist Assay

IC_50 (Half-maximal inhibitory concentration) indicates the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the GR. A lower IC_50 value signifies a higher binding affinity.

EC_50 (Half-maximal effective concentration) represents the concentration of this compound that produces 50% of its maximal effect in a cellular transactivation assay.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound.

Mizacorat_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Binding Mizacorat_GR This compound-GR Complex GR->Mizacorat_GR HSP90 HSP90 HSP90->GR Chaperone Cytoplasm Cytoplasm Nucleus Nucleus Translocation Nuclear Translocation Mizacorat_GR->Translocation GRE Glucocorticoid Response Element (GRE) Mizacorat_GR->GRE Dimerization & Binding NFkB NF-κB Mizacorat_GR->NFkB Inhibition AP1 AP-1 Mizacorat_GR->AP1 Inhibition Translocation->Mizacorat_GR AntiInflammatory_Genes Anti-inflammatory Gene Expression GRE->AntiInflammatory_Genes Activation ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB->ProInflammatory_Genes Activation AP1->ProInflammatory_Genes Activation Inflammation_Suppression Inflammation Suppression ProInflammatory_Genes->Inflammation_Suppression Inhibition AntiInflammatory_Genes->Inflammation_Suppression Transactivation Transactivation (Partial Agonist) Transrepression Transrepression SPR_Workflow cluster_SPR SPR Experimental Workflow A Immobilize GR on Sensor Chip B Inject this compound (Analyte) A->B C Association Phase B->C D Inject Buffer C->D E Dissociation Phase D->E F Regeneration E->F G Data Analysis (kon, koff, Kd) F->G BLI_Workflow cluster_BLI BLI Experimental Workflow A Immobilize Biotinylated GR on Streptavidin Biosensor B Baseline in Buffer A->B C Association with This compound B->C D Dissociation in Buffer C->D E Data Analysis (kon, koff, Kd) D->E Radioligand_Workflow cluster_Radioligand Radioligand Binding Assay Workflow A Incubate GR with [3H]Dexamethasone & Varying this compound Conc. B Separate Bound from Free Ligand (Filtration) A->B C Quantify Radioactivity (Scintillation Counting) B->C D Data Analysis (IC50, Ki) C->D

References

Troubleshooting & Optimization

Mizacorat solubility issues in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mizacorat. The information below addresses common in vitro solubility issues and provides detailed experimental protocols and insights into its mechanism of action.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation after diluting my this compound DMSO stock solution into my aqueous assay buffer. What is causing this and how can I resolve it?

A1: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound when transitioning from a high-concentration organic solvent stock to a predominantly aqueous medium. The dramatic decrease in the organic solvent concentration reduces the compound's solubility below its effective concentration, leading to precipitation.

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest solution is to lower the final working concentration of this compound in your assay to a level that is soluble in the final concentration of DMSO.[1]

  • Optimize DMSO Concentration: If your experimental design allows, you can slightly increase the final percentage of DMSO in your assay medium (e.g., from 0.1% to 0.5%).[1] Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.[2]

  • Conduct a Solubility Test: Before a large-scale experiment, perform a preliminary test to determine the maximum concentration at which this compound remains soluble in your specific assay medium.[1]

  • Improve Mixing Technique: When diluting the stock solution, ensure rapid and thorough mixing. Adding the stock solution dropwise to the pre-warmed medium while vortexing can prevent localized high concentrations that promote precipitation.[2]

Q2: My experimental results with this compound are inconsistent. Could this be related to solubility?

A2: Absolutely. Poor solubility is a major contributor to experimental variability. If this compound is not fully dissolved, its effective concentration in the assay will be lower and more variable than intended, leading to non-reproducible data. Visually inspecting your solutions for any signs of precipitation or turbidity is crucial.

Q3: What are some alternative solvents if DMSO is not suitable for my assay?

A3: While this compound is highly soluble in DMSO, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be tested if DMSO is incompatible with your experimental system. It is essential to determine the solubility of this compound in these alternative solvents and to run appropriate vehicle controls.

Data Presentation: this compound Solubility

The following table summarizes the known solubility of this compound.

SolventSolubilityMolar ConcentrationNotes
DMSO100 mg/mL202.21 mMMay require sonication to fully dissolve.
Water< 0.1 mg/mLInsoluble
In Vivo Formulation 1≥ 2.5 mg/mL5.06 mM10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.
In Vivo Formulation 2≥ 2.5 mg/mL5.06 mM10% DMSO, 90% (20% SBE-β-CD in saline).
In Vivo Formulation 3≥ 2.5 mg/mL5.06 mM10% DMSO, 90% corn oil.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Accurately weigh the required mass of this compound powder into a sterile vial.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the mixture vigorously. If necessary, sonicate the solution until the compound is fully dissolved. Gentle warming in a 37°C water bath can also be applied.

  • Visually confirm that the solution is clear and free of any particulate matter.

  • Dispense the stock solution into single-use aliquots to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock into Aqueous Assay Medium

  • Pre-warm your aqueous cell culture medium or buffer to 37°C.

  • While vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This ensures rapid dispersion and minimizes precipitation.

  • Continue vortexing for an additional 30 seconds to ensure a homogenous solution.

  • Visually inspect the final solution for any signs of precipitation or turbidity before use.

  • Crucially , prepare a vehicle control using the same final concentration of DMSO in your medium to account for any solvent-related effects.

Mandatory Visualizations

This compound In Vitro Experimental Workflow

G cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Cytoplasm (Feedback Loop) This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Miz_GR This compound-GR Complex GR->Miz_GR Miz_GR_nuc This compound-GR Complex Miz_GR->Miz_GR_nuc Translocation NFkB NF-κB / AP-1 Miz_GR_nuc->NFkB Repression MKP1_Gene MKP-1 Gene Miz_GR_nuc->MKP1_Gene Activation ProInflam_Genes Pro-inflammatory Gene Expression NFkB->ProInflam_Genes MKP1_mRNA MKP-1 mRNA MKP1_Gene->MKP1_mRNA MKP1_Protein MKP-1 Protein MKP1_mRNA->MKP1_Protein Translation p38_MAPK p38 MAPK MKP1_Protein->p38_MAPK Inhibition Cytokines Inflammatory Cytokines p38_MAPK->Cytokines

References

Technical Support Center: Optimizing Mizacorat Concentration for Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mizacorat (AZD9567). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound in in vitro experiments?

The optimal concentration of this compound for in vitro experiments will depend on the specific cell type and the endpoint being measured. However, published studies on human monocytes suggest a working concentration range of 9–949 nM.[1] For initial experiments, a dose-response curve within this range is recommended to determine the optimal concentration for your specific experimental setup.

Q2: How does the in vitro efficacy of this compound compare to other glucocorticoids?

This compound has demonstrated a similar anti-inflammatory profile to prednisolone and dexamethasone in in vitro studies.[1] Its potency in inhibiting the release of various cytokines is comparable to these established glucocorticoids.

Q3: What is the primary mechanism of action of this compound?

This compound is a selective glucocorticoid receptor (GR) agonist.[2][3] It binds to the GR, leading to the modulation of gene expression. A key feature of this compound is its "dissociated" profile, meaning it primarily mediates the transrepression of pro-inflammatory genes (e.g., those regulated by NF-κB and AP-1) while having a reduced impact on the transactivation of genes associated with metabolic side effects.

Data Presentation

Table 1: Concentration-Dependent Inhibition of Cytokine Release by this compound

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various cytokines in a whole blood assay stimulated with lipopolysaccharide (LPS). This data can be used as a starting point for determining the effective concentration range in your experiments.

CytokineThis compound IC50 (nM)
TNF-α~10 - 50
IL-1β~10 - 50
IL-6~10 - 50
IL-8~10 - 50
MIP-1α~10 - 50
MIP-1β~10 - 50

Note: The IC50 values are approximate and may vary depending on the experimental conditions.

Experimental Protocols

Protocol 1: Whole Blood TNF-α Release Assay

This protocol outlines a method to assess the in vitro efficacy of this compound by measuring its ability to inhibit lipopolysaccharide (LPS)-stimulated TNF-α release in human whole blood.

Materials:

  • Freshly drawn human whole blood collected in sodium heparin tubes

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)

  • RPMI 1640 medium

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

  • CO2 incubator (37°C, 5% CO2)

  • Centrifuge

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in RPMI 1640 medium to achieve final concentrations ranging from 1 nM to 1 µM. Also, prepare a vehicle control (DMSO diluted in RPMI 1640 to the same final concentration as the highest this compound concentration).

  • Blood Dilution: Dilute the heparinized whole blood 1:10 with RPMI 1640 medium.

  • Plating: Add 180 µL of the diluted whole blood to each well of a 96-well plate.

  • Compound Addition: Add 20 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

  • Stimulation: Prepare an LPS solution in RPMI 1640 to a final concentration of 100 ng/mL. Add 20 µL of the LPS solution to all wells except for the unstimulated control wells (add 20 µL of RPMI 1640 instead).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Plasma Collection: Centrifuge the plate at 500 x g for 10 minutes. Carefully collect the supernatant (plasma).

  • TNF-α Measurement: Measure the TNF-α concentration in the collected plasma using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each this compound concentration compared to the vehicle-treated, LPS-stimulated control. Plot the concentration-response curve and determine the IC50 value.

Diagram 1: Experimental Workflow for TNF-α Release Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_miz Prepare this compound Dilutions add_miz Add this compound/Vehicle prep_miz->add_miz prep_blood Dilute Whole Blood plating Plate Diluted Blood prep_blood->plating plating->add_miz pre_incubate Pre-incubate (1 hr) add_miz->pre_incubate stimulate Stimulate with LPS pre_incubate->stimulate incubate Incubate (18-24 hr) stimulate->incubate collect_plasma Collect Plasma incubate->collect_plasma elisa Measure TNF-α (ELISA) collect_plasma->elisa analyze Analyze Data (IC50) elisa->analyze

Caption: Workflow for the whole blood TNF-α release assay.

Troubleshooting Guide

Q4: I am observing high variability between replicate wells. What could be the cause?

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions and adding small volumes to the wells. Use calibrated pipettes and pre-wet the tips.

  • Cell Settling: If cells are not uniformly suspended before plating, it can lead to variability. Gently mix the diluted blood before aliquoting into the plate.

  • Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can affect cell viability and compound concentration. To minimize this, you can fill the outer wells with sterile PBS or media and not use them for experimental samples.

  • LPS Activity: The potency of LPS can vary between lots. It is advisable to test each new lot of LPS to determine the optimal concentration for stimulation.

Q5: The inhibitory effect of this compound is lower than expected. What are some possible reasons?

  • Compound Solubility and Stability: this compound, like many small molecules, may have limited solubility in aqueous solutions. Ensure that the stock solution is fully dissolved and that the final concentration in the assay does not exceed its solubility limit. It is also important to consider the stability of this compound in the cell culture medium over the incubation period.

  • Cell Viability: High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. Ensure the final DMSO concentration is low (typically ≤ 0.1%) and does not affect cell viability. A cell viability assay (e.g., MTS or CellTiter-Glo) can be performed in parallel to rule out cytotoxicity.

  • Suboptimal LPS Concentration: If the LPS concentration is too high, it may be difficult to observe a significant inhibitory effect. Conversely, if it is too low, the stimulation may be insufficient. Titrate the LPS concentration to find the optimal level for your assay.

Q6: Are there any potential off-target effects of this compound that I should be aware of?

While this compound is a selective glucocorticoid receptor modulator, the possibility of off-target effects should always be considered, especially at higher concentrations. To investigate potential off-target effects, you can:

  • Include a known inactive analog of this compound as a negative control.

  • Use a glucocorticoid receptor antagonist (e.g., RU486) to confirm that the observed effects are GR-mediated.

  • Perform gene expression profiling or proteomic analysis to identify any unintended changes in cellular pathways.

Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating the glucocorticoid receptor (GR) signaling pathway. Upon binding to this compound, the GR translocates to the nucleus where it can influence gene expression through two primary mechanisms: transactivation and transrepression. The therapeutic benefit of this compound is thought to arise from its preferential enhancement of transrepression, which leads to the suppression of pro-inflammatory gene expression.

Transrepression Mechanism:

The activated GR can physically interact with and inhibit the activity of key pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interaction prevents these transcription factors from binding to their DNA response elements and driving the expression of genes encoding cytokines, chemokines, and other inflammatory mediators.

Diagram 2: this compound Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Binds Miz_GR This compound-GR Complex GR->Miz_GR Miz_GR_nuc This compound-GR Complex Miz_GR->Miz_GR_nuc Translocation NFkB NF-κB Miz_GR_nuc->NFkB Inhibits AP1 AP-1 Miz_GR_nuc->AP1 Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Activates AP1->Inflammatory_Genes Activates Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: this compound's mechanism of anti-inflammatory action.

References

Mizacorat Off-Target Effects: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving mizacorat (AZD9567). This compound is a selective, non-steroidal glucocorticoid receptor (GR) modulator designed to offer a better safety profile compared to traditional corticosteroids by minimizing off-target effects.[1][2] This resource addresses potential questions and issues related to its selectivity and provides protocols for investigating potential off-target activities.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in the context of this compound?

A1: Off-target effects occur when a compound binds to and modulates proteins other than its intended therapeutic target. For this compound, the intended target is the glucocorticoid receptor. Off-target effects could involve interactions with other receptors, enzymes (like kinases), or ion channels, potentially leading to unintended biological responses or side effects. A key goal in the development of selective modulators like this compound is to minimize these interactions to improve the safety profile over less selective drugs such as prednisolone.[2][3]

Q2: What is the primary known selectivity feature of this compound?

A2: this compound is characterized by its high selectivity for the glucocorticoid receptor over the mineralocorticoid receptor (MR).[4] Traditional corticosteroids can have significant affinity for the MR, leading to side effects like electrolyte imbalance. Preclinical data indicates that this compound has a 104-fold lower affinity for the mineralocorticoid receptor compared to prednisolone, which is a key differentiator.

Q3: Are there any other known off-target interactions for this compound?

A3: Based on publicly available data, there is no comprehensive list of specific off-target protein interactions for this compound beyond the well-documented low affinity for the mineralocorticoid receptor. Pharmaceutical development of compounds like this compound typically involves extensive off-target screening against panels of common off-target proteins (e.g., kinases, GPCRs) to ensure selectivity. The lack of published widespread off-target interactions suggests a high degree of selectivity for the glucocorticoid receptor.

Q4: My experimental results with this compound are not what I expected based on GR signaling. Could this be an off-target effect?

A4: While this compound is highly selective, unexpected results could stem from several factors, including off-target effects, experimental artifacts, or specific cellular contexts. It is crucial to systematically troubleshoot to determine the cause. This can involve using appropriate controls, verifying target engagement, and considering the unique transcriptional response induced by this compound, which differs from that of traditional steroids.

Troubleshooting Guide for Unexpected Experimental Results

If you observe a cellular phenotype that is inconsistent with the known function of the glucocorticoid receptor, the following troubleshooting steps can help determine if the effect is on-target or potentially off-target.

Issue Potential Cause Troubleshooting Action Expected Outcome if Off-Target
Unexpected Phenotype Off-target effect1. Dose-Response Comparison: Compare the this compound concentration required to elicit the unexpected phenotype with its known potency for GR engagement. 2. Use Structurally Unrelated GR Modulator: Treat cells with a different, structurally distinct GR agonist/modulator. 3. Rescue Experiment: Overexpress the glucocorticoid receptor in your cell model.The unexpected phenotype occurs at a significantly different concentration than GR activation. The structurally unrelated GR modulator does not produce the same unexpected phenotype. Overexpression of GR does not rescue or alter the unexpected phenotype.
Cellular Toxicity Off-target toxicity1. Counter-Screening: Test this compound in a cell line that does not express the glucocorticoid receptor. 2. Toxicity Panel Screening: Screen this compound against a panel of known toxicity-related targets (e.g., hERG, various CYPs).Toxicity is still observed in the GR-negative cell line. this compound shows activity against one or more proteins in the toxicity panel.
Inconsistent Results Experimental artifact1. Review Protocols: Carefully review all experimental protocols and ensure consistency. 2. Validate Reagents: Confirm the identity and purity of your this compound sample. 3. Use Positive/Negative Controls: Include appropriate controls to ensure the assay is performing as expected.Inconsistent results persist despite optimized protocols and validated reagents, suggesting a complex biological effect.

Data on this compound Selectivity

The primary selectivity data for this compound highlights its differentiation from prednisolone in terms of mineralocorticoid receptor affinity.

Compound Target Relative Affinity/Activity Reference
This compound (AZD9567) Glucocorticoid Receptor (GR)High Affinity
Mineralocorticoid Receptor (MR)104-fold lower affinity than prednisolone
Prednisolone Glucocorticoid Receptor (GR)High Affinity
Mineralocorticoid Receptor (MR)Significant Affinity

Experimental Protocols

To investigate the selectivity and potential off-target effects of a compound like this compound, researchers can employ several standard methodologies.

Protocol 1: Competitive Receptor Binding Assay

This protocol determines the binding affinity of a test compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To quantify the binding affinity of this compound for the glucocorticoid receptor versus the mineralocorticoid receptor.

Methodology:

  • Prepare Receptor Source: Use cell lysates or purified receptors (human recombinant GR and MR).

  • Radioligand: Select a high-affinity radiolabeled ligand for each receptor (e.g., [³H]-dexamethasone for GR, [³H]-aldosterone for MR).

  • Competition Assay:

    • Incubate a fixed concentration of the receptor source and radioligand with increasing concentrations of unlabeled this compound or a reference compound (e.g., prednisolone).

    • Allow the binding to reach equilibrium.

  • Separation: Separate bound from unbound radioligand (e.g., via filtration).

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Calculate the IC50 (concentration that displaces 50% of the radioligand) and the Ki (inhibition constant).

Protocol 2: Kinase Panel Screening

This protocol assesses the selectivity of a compound by screening it against a large panel of protein kinases.

Objective: To identify any potential off-target interactions of this compound with a broad range of kinases.

Methodology:

  • Compound Preparation: Prepare this compound at one or more concentrations (e.g., 1 µM and 10 µM).

  • Kinase Panel: Select a commercial kinase screening service that offers a large panel of purified, active kinases (e.g., >400 kinases).

  • Assay Format: The service provider will typically use a radiometric or fluorescence-based assay to measure kinase activity in the presence of your compound. The standard substrate for many kinase assays is ATP.

  • Execution:

    • Each kinase in the panel is assayed with its specific substrate and ATP.

    • The activity of each kinase is measured in the presence of this compound and a vehicle control (DMSO).

  • Data Analysis:

    • The results are typically reported as the percentage of inhibition of each kinase at the tested concentrations.

    • Significant inhibition (e.g., >50%) of any kinase would indicate a potential off-target interaction. Follow-up dose-response studies would then be performed to determine the IC50 for any identified "hits."

Visualizations

Glucocorticoid Receptor Signaling Pathway

GR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex GR-HSP90 Complex This compound->GR_complex Binds Active_GR Active GR Dimer GR_complex->Active_GR Conformational Change HSP90 Dissociation GRE Glucocorticoid Response Element (GRE) Active_GR->GRE Binds to DNA cluster_nucleus cluster_nucleus Transcription Gene Transcription GRE->Transcription Modulates

Caption: Simplified signaling pathway of this compound binding to the glucocorticoid receptor.

Experimental Workflow for Off-Target Identification

Off_Target_Workflow A Unexpected Experimental Result Observed B Troubleshooting: Rule out Experimental Artifact A->B C Hypothesize Off-Target Effect B->C D Broad Panel Screening (e.g., Kinase Panel) C->D E Cell-Based Assays in Target-Negative Cell Line C->E F Identify Potential Off-Target 'Hits' D->F E->F G Validate Hits with Dose-Response Assays F->G H Characterize Functional Consequences of Off-Target Interaction G->H

Caption: General workflow for investigating and validating potential off-target effects.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Unexpected Phenotype Q1 Does a structurally unrelated GR modulator replicate the phenotype? Start->Q1 A1_Yes Likely On-Target (or pathway-related) Q1->A1_Yes Yes A1_No Suggests Off-Target Effect of this compound Q1->A1_No No

Caption: Decision logic for differentiating on-target vs. potential off-target effects.

References

Mizacorat Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on reducing experimental variability when working with Mizacorat (AZD9567). The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as AZD9567, is an investigational, non-steroidal, selective glucocorticoid receptor modulator (SGRM).[1][2][3] Its primary mechanism of action is to bind to the glucocorticoid receptor (GR) and modulate its activity.[3] This interaction leads to anti-inflammatory effects by inhibiting the production of pro-inflammatory molecules like cytokines and chemokines, and promoting the expression of anti-inflammatory mediators.[4] The goal of SGRMs like this compound is to separate the anti-inflammatory effects of glucocorticoids from their adverse metabolic effects.

Q2: What are the common in vitro assays used to characterize this compound's activity?

Commonly used in vitro assays include:

  • Glucocorticoid Receptor (GR) Binding Assays: To determine the affinity of this compound for the GR.

  • Reporter Gene Assays: To measure the transcriptional activity of the GR in response to this compound.

  • Cytokine Release Assays: To quantify the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, in cell models. A typical model involves stimulating human whole blood or specific cell lines (e.g., fibroblast-like synoviocytes) with lipopolysaccharide (LPS).

  • Metabolic Marker Assays: To assess the impact on glucose metabolism, for example, by measuring tyrosine aminotransferase (TAT) activity in human hepatocytes.

Q3: How should this compound be prepared for in vitro experiments?

While specific solubility and stability data are proprietary, as a small molecule drug, this compound is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to:

  • Use high-purity, research-grade this compound.

  • Prepare fresh dilutions for each experiment from a frozen stock to avoid degradation.

  • Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and controls, as the solvent itself can have biological effects.

Troubleshooting Guide

Issue 1: High variability in cytokine inhibition assays (e.g., TNF-α, IL-6).

Q: My dose-response curves for this compound's inhibition of LPS-induced TNF-α release are inconsistent between experiments. What are the potential causes and solutions?

A: High variability in cytokine inhibition assays is a common challenge. Here are several factors to investigate:

  • Cell Health and Passage Number:

    • Problem: Cells may respond differently to stimuli if they are unhealthy, have been in culture for too long (high passage number), or are too confluent.

    • Solution: Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. Regularly test for mycoplasma contamination.

  • LPS Concentration and Preparation:

    • Problem: The potency of LPS can vary between lots and preparations. Inconsistent LPS stimulation will lead to variable cytokine production.

    • Solution: Use the same lot of LPS for a set of comparable experiments. Prepare a large stock solution of LPS, aliquot it, and store it at -20°C or -80°C. Perform a dose-response curve for LPS to determine the optimal concentration for stimulation.

  • This compound Preparation and Storage:

    • Problem: this compound may degrade if not stored properly or if subjected to multiple freeze-thaw cycles.

    • Solution: Aliquot this compound stock solutions and store them at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.

  • Incubation Times:

    • Problem: Inconsistent incubation times for this compound pre-treatment or LPS stimulation can significantly alter results.

    • Solution: Use precise and consistent incubation times for all steps of the assay.

Issue 2: Discrepancies in IC50 values compared to published data.

Q: The IC50 values I'm generating for this compound are different from those reported in the literature. Why might this be happening?

A: Variations in experimental conditions are the most likely reason for discrepancies in IC50 values.

  • Assay System Differences:

    • Problem: Different cell types, species (rat vs. human), and assay endpoints (e.g., TNF-α vs. IL-6) will yield different IC50 values.

    • Solution: Ensure your experimental setup closely mirrors the conditions of the published data you are comparing against. Pay close attention to the cell type, stimulus, and endpoint measured.

  • Protein Binding:

    • Problem: The presence of serum proteins can bind to this compound, reducing its free concentration and thus its apparent potency (higher IC50).

    • Solution: Be aware of the serum concentration in your cell culture medium. If comparing to data that corrected for plasma protein binding (PPB), your uncorrected values will likely be higher.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and a comparator, prednisolone, from in vitro studies.

CompoundAssaySystemEndpointIC50 (nM)Efficacy (% Inhibition)
This compound (AZD9567) Cytokine ReleaseRat Whole BloodLPS-induced TNF-α79 ± 1596 ± 4
Cytokine ReleaseHuman Whole BloodLPS-induced IFN-γ238 ± 22597.2 ± 4.0
Prednisolone Cytokine ReleaseRat Whole BloodLPS-induced TNF-α8.1 ± 2.199 ± 3
Cytokine ReleaseHuman Whole BloodLPS-induced IFN-γ13.4 ± 8.099.3 ± 2.8

Data adapted from a study on a similar selective GR modulator, GRM-01, and its comparison with prednisolone, providing context for expected potencies in similar assays.

Experimental Protocols

Protocol: In Vitro TNF-α Inhibition Assay in Human Whole Blood

  • Blood Collection: Collect fresh human blood from healthy donors into heparinized tubes.

  • Compound Preparation: Prepare serial dilutions of this compound and a positive control (e.g., prednisolone) in a suitable solvent (e.g., DMSO).

  • Pre-incubation: Add the diluted compounds or vehicle control to the whole blood and pre-incubate for a specified time (e.g., 1 hour) at 37°C.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration known to induce robust TNF-α production (e.g., 100 ng/mL).

  • Incubation: Incubate the blood for a defined period (e.g., 6 hours) at 37°C in a CO2 incubator.

  • Plasma Separation: Centrifuge the tubes to separate the plasma.

  • Quantification: Measure the TNF-α concentration in the plasma using a validated ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each this compound concentration relative to the vehicle control. Determine the IC50 value using a suitable curve-fitting software (e.g., four-parameter logistic regression).

Visualizations

Mizacorat_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex GR-Hsp90 Complex This compound->GR_complex Binds GR_this compound GR-Mizacorat Complex GR_complex->GR_this compound Conformational Change Hsp90 Hsp90 GR_complex->Hsp90 Dissociates GRE Glucocorticoid Response Elements (GRE) GR_this compound->GRE Translocates & Binds (Transactivation) NFkB_AP1 NF-κB / AP-1 GR_this compound->NFkB_AP1 Interacts (Transrepression) Anti_inflammatory_genes Anti-inflammatory Gene Transcription GRE->Anti_inflammatory_genes Upregulates Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_AP1->Pro_inflammatory_genes Downregulates

Caption: Simplified signaling pathway of this compound's anti-inflammatory action.

Experimental_Workflow_TNFa_Inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A 1. Prepare this compound Serial Dilutions C 3. Pre-incubate Blood with this compound A->C B 2. Aliquot Human Whole Blood B->C D 4. Stimulate with LPS C->D E 5. Incubate at 37°C D->E F 6. Separate Plasma E->F G 7. Measure TNF-α (ELISA) F->G H 8. Calculate IC50 G->H

Caption: Workflow for a TNF-α inhibition assay using human whole blood.

Troubleshooting_Logic Start High Experimental Variability Check_Cells Check Cell Health & Passage Number? Start->Check_Cells Check_LPS Verify LPS Lot & Concentration? Check_Cells->Check_LPS [Consistent] Solution_Cells Use Low Passage, Healthy Cells Check_Cells->Solution_Cells [Inconsistent] Check_Compound Assess Compound Prep & Storage? Check_LPS->Check_Compound [Consistent] Solution_LPS Use Consistent LPS Stock & Concentration Check_LPS->Solution_LPS [Inconsistent] Solution_Compound Use Fresh Dilutions, Proper Storage Check_Compound->Solution_Compound [Inconsistent] End Reduced Variability Check_Compound->End [Consistent] Solution_Cells->Check_LPS Solution_LPS->Check_Compound Solution_Compound->End

Caption: A logical workflow for troubleshooting experimental variability.

References

Mizacorat degradation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the stability and degradation of Mizacorat in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as AZD9567) is an investigational, non-steroidal, selective glucocorticoid receptor (GR) modulator.[1][2][3][4] It is designed to provide anti-inflammatory effects similar to traditional corticosteroids but with an improved side-effect profile.[1] this compound binds to the glucocorticoid receptor, leading to the modulation of gene transcription. This interaction can result in the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1, thereby reducing the expression of inflammatory cytokines.

Q2: I am observing inconsistent or lower-than-expected activity of this compound in my cell-based assays. Could this be due to degradation in the culture media?

Yes, inconsistent or reduced activity of a small molecule like this compound can be an indication of its instability in the cell culture medium. Degradation can lead to a decrease in the effective concentration of the active compound over the course of your experiment.

Q3: What are the common factors that can contribute to the degradation of a small molecule like this compound in cell culture media?

Several factors can influence the stability of a small molecule in cell culture media:

  • pH: The pH of the culture medium (typically 7.2-7.4) can affect the rate of hydrolysis of certain chemical bonds within the molecule.

  • Temperature: Standard cell culture incubation at 37°C can accelerate the degradation of thermally sensitive compounds.

  • Light Exposure: Photosensitive compounds can degrade when exposed to light.

  • Reactive Components in Media: Certain components within the media, such as serum, can contain enzymes that may metabolize the compound. Reactive oxygen species can also contribute to oxidative degradation.

  • Solubility Issues: Poor solubility can lead to precipitation of the compound, which effectively lowers its concentration in the media and can be mistaken for degradation.

Q4: How can I assess the stability of this compound in my specific cell culture setup?

To determine the stability of this compound under your experimental conditions, you can perform a stability assay. This typically involves incubating this compound in your cell culture medium at 37°C and 5% CO2 for various durations (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, an aliquot of the medium is collected and the concentration of the parent compound is analyzed using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of this compound over time is indicative of degradation.

Troubleshooting Guide

If you suspect this compound degradation is affecting your experiments, consider the following troubleshooting steps:

Issue Potential Cause Recommended Solution
Variable or reduced this compound activity Compound degradation in media.Prepare fresh stock solutions of this compound for each experiment and add it to the culture medium immediately before treating the cells. Consider performing a time-course experiment to determine the optimal treatment duration.
Minimize the exposure of this compound-containing media to light and elevated temperatures before and during the experiment.
If feasible for your cell line, consider using serum-free or low-serum media to reduce potential enzymatic degradation.
Precipitation observed in media Poor solubility of this compound.Ensure your stock solution is fully dissolved. Gentle warming or brief sonication may help.
Optimize the dilution method by performing a stepwise dilution rather than adding a small volume of concentrated stock directly to a large volume of media.
Pre-warm the cell culture medium to 37°C before adding this compound.
Consider the use of a biocompatible surfactant, such as Pluronic F-68, in the cell culture medium to improve solubility, ensuring it does not affect your experimental outcomes.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general procedure to determine the stability of this compound in a specific cell culture medium.

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, as required for your experiment

  • Sterile microcentrifuge tubes

  • 37°C incubator with 5% CO2

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a this compound Stock Solution: Accurately weigh this compound and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.

  • Spike the Media: Pre-warm the cell culture medium to 37°C. Dilute the this compound stock solution into the medium to achieve the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all samples.

  • Aliquot Samples: Dispense the this compound-containing media into sterile microcentrifuge tubes for each time point.

  • Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will serve as your T=0 reference. Process this sample immediately as described in step 7.

  • Incubation: Place the remaining tubes in a 37°C incubator with 5% CO2.

  • Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube from the incubator and process the sample.

  • Sample Processing: If the medium contains serum, precipitate the proteins by adding a cold organic solvent (e.g., acetonitrile). Vortex and centrifuge at high speed to pellet the proteins. Transfer the supernatant for analysis.

  • Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Data Presentation

Summarize your stability data in a clear and organized table.

Table 1: Stability of this compound in [Specify Cell Culture Medium] at 37°C

Time (hours)This compound Concentration (µM)% Remaining
0100
2
4
8
24
48

Visualizations

This compound's Mechanism of Action: Signaling Pathway

Mizacorat_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Binds Mizacorat_GR This compound-GR Complex GR->Mizacorat_GR Conformational Change HSP Heat Shock Proteins (HSP) HSP->GR Releases from Mizacorat_GR_dimer Activated This compound-GR Dimer Mizacorat_GR->Mizacorat_GR_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) Mizacorat_GR_dimer->GRE Binds to NFkB_AP1 NF-κB / AP-1 Mizacorat_GR_dimer->NFkB_AP1 Inhibits (Transrepression) Anti_inflammatory_genes Anti-inflammatory Gene Transcription GRE->Anti_inflammatory_genes Activates Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_AP1->Pro_inflammatory_genes Promotes

Caption: this compound binds to the cytoplasmic Glucocorticoid Receptor, leading to nuclear translocation and modulation of gene expression.

Experimental Workflow for this compound Stability Assay

Mizacorat_Stability_Workflow prep_stock Prepare this compound Stock Solution (in DMSO) spike_media Spike Pre-warmed Cell Culture Media prep_stock->spike_media aliquot Aliquot into Microcentrifuge Tubes spike_media->aliquot t0_sample Collect T=0 Sample aliquot->t0_sample incubate Incubate at 37°C, 5% CO2 aliquot->incubate process Process Samples (e.g., Protein Precipitation) t0_sample->process time_points Collect Samples at Various Time Points incubate->time_points time_points->process analyze Analyze by HPLC or LC-MS/MS process->analyze calculate Calculate % Remaining vs. T=0 analyze->calculate

Caption: A typical workflow for assessing the stability of this compound in cell culture media over time.

References

Technical Support Center: Troubleshooting Mizacorat (AZD9567) In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mizacorat (AZD9567). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the in vivo delivery of this selective glucocorticoid receptor modulator (SGRM). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AZD9567) and what is its mechanism of action?

This compound (also known as AZD9567) is an investigational, non-steroidal, selective glucocorticoid receptor modulator (SGRM).[1] It is designed to be administered orally.[2][3] Its mechanism of action involves binding to the glucocorticoid receptor (GR) and inducing a unique transcriptomic response. This selective modulation aims to provide the anti-inflammatory benefits of traditional glucocorticoids, like prednisolone, while potentially reducing the associated adverse effects.[2][3] this compound has a higher affinity for the glucocorticoid receptor and a significantly lower affinity for the mineralocorticoid receptor compared to prednisolone, which may contribute to a better side-effect profile.

Q2: What is the primary route of administration for this compound in preclinical studies?

The primary route of administration for this compound in preclinical in vivo studies is oral gavage.

Q3: What are some known preclinical in vivo effects of this compound?

In a rat model of joint inflammation, orally administered this compound demonstrated efficacy similar to prednisolone in reducing joint swelling. Preclinical and early clinical studies suggest that this compound has an improved anti-inflammatory to dysglycemic (blood sugar disruption) side-effect profile compared to prednisolone.

Troubleshooting Guide

Issue 1: Poor Solubility or Precipitation of this compound Formulation

Question: My this compound formulation is cloudy, or a precipitate forms. What could be the cause and how can I resolve this?

Answer:

Poor aqueous solubility is a common challenge with many small molecule inhibitors. Predecessor compounds to this compound had very low solubility, and while this compound's solubility has been improved, it is still considered poorly soluble in water. Precipitation can lead to inaccurate dosing and low, variable bioavailability.

Troubleshooting Steps:

  • Vehicle Selection: Ensure you are using an appropriate vehicle for a poorly water-soluble compound. Water-only formulations are not recommended.

  • Formulation Optimization: For oral administration in rodents, a crystalline suspension in a vehicle such as 0.5% HPMC (hydroxypropyl methylcellulose) with 0.1% Tween 80 in water has been used successfully.

  • Co-solvents: A common strategy for poorly soluble compounds is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with other vehicles. A suggested formulation for oral gavage is:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Sonication and Heating: Gentle heating (e.g., to 37°C) and sonication can aid in the dissolution of the compound. However, be cautious about potential degradation of this compound with excessive heat.

  • Fresh Preparation: It is advisable to prepare the formulation fresh before each use to minimize the risk of precipitation over time.

Issue 2: Inconsistent or Lack of Efficacy in Animal Models

Question: I am not observing the expected therapeutic effect of this compound in my in vivo model. What are the potential reasons?

Answer:

Inconsistent or absent efficacy can stem from several factors, from the formulation to the experimental design.

Troubleshooting Steps:

  • Bioavailability: this compound has an oral bioavailability of approximately 52% in rats when administered as a crystalline suspension. Factors such as improper formulation, incorrect gavage technique, or animal stress can reduce this.

    • Action: Review your formulation and administration technique. Consider a pilot pharmacokinetic study to determine the plasma concentration of this compound in your model.

  • Dose Selection: The dose may be too low to achieve a therapeutic concentration at the target tissue.

    • Action: A dose of 15 mg/kg/day administered orally has shown efficacy in a rat model of joint inflammation. Consider performing a dose-response study to determine the optimal dose for your specific model.

  • Model-Specific Factors: The role of the glucocorticoid receptor in your specific disease model may differ from published models.

    • Action: Confirm the expression and relevance of the glucocorticoid receptor in your model system.

  • Animal Handling: Stress from handling and gavage can increase endogenous corticosteroid levels, potentially confounding the effects of an exogenous GR modulator.

    • Action: Ensure proper and consistent animal handling techniques to minimize stress. Acclimatize the animals to the procedures before the start of the experiment.

Issue 3: Observed Adverse Effects or Toxicity

Question: My animals are showing signs of toxicity or adverse effects after this compound administration. What should I consider?

Answer:

While this compound is designed to have an improved safety profile, adverse effects can still occur, particularly at high doses or due to the formulation vehicle.

Troubleshooting Steps:

  • Vehicle Toxicity: High concentrations of some solvents, such as DMSO, can be toxic to animals.

    • Action: If using a co-solvent formulation, ensure the final concentration of each solvent is within a safe range for the chosen route of administration and animal species. Consider running a vehicle-only control group to assess the effects of the formulation itself.

  • On-Target Side Effects: Although designed to be selective, high doses of this compound could potentially lead to side effects associated with glucocorticoid receptor activation.

    • Action: Reduce the dose and/or the frequency of administration. Carefully monitor the animals for any signs of distress, weight loss, or changes in behavior.

  • Off-Target Effects: While this compound is selective for the GR, the possibility of off-target effects at high concentrations cannot be entirely ruled out.

    • Action: If unexpected effects are observed, consider evaluating potential off-target interactions relevant to your experimental model.

Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of this compound (AZD9567) in Rats

ParameterValueConditionsSource
Oral Bioavailability (F) 52%2.1 mg/kg oral dose (crystalline suspension)
Time to Max. Concentration (Tmax) 2.0 h2.1 mg/kg oral dose
Max. Concentration (Cmax) 0.95 µMDose normalized to 1 mg/kg
Area Under the Curve (AUC0-inf) 5.2 µM·hDose normalized to 1 mg/kg
Intravenous Half-life (T1/2) 2.3 h0.8 mg/kg IV dose
Oral Half-life (T1/2) 1.9 h2.1 mg/kg oral dose
Intravenous Clearance (Cl) 4.5 mL/min/kg0.8 mg/kg IV dose
Volume of Distribution (Vss) 0.66 L/kg0.8 mg/kg IV dose

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Rodents

This protocol describes the preparation of a suspension of this compound suitable for oral administration to rats or mice.

Materials:

  • This compound (AZD9567) powder

  • Hydroxypropyl methylcellulose (HPMC)

  • Tween 80

  • Sterile water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Sterile tubes for storage

Procedure:

  • Prepare the Vehicle:

    • Prepare a 0.5% (w/v) solution of HPMC in sterile water. For example, to make 100 mL, dissolve 0.5 g of HPMC in 100 mL of water. This may require gentle heating and stirring to fully dissolve.

    • To the 0.5% HPMC solution, add Tween 80 to a final concentration of 0.1% (v/v). For 100 mL of vehicle, add 100 µL of Tween 80.

    • Mix thoroughly until a homogenous solution is formed.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., for a 15 mg/kg dose in a rat receiving 5 mL/kg, the concentration would be 3 mg/mL).

    • Add a small amount of the vehicle to the this compound powder and triturate with a mortar and pestle to create a smooth paste. This helps to prevent clumping.

    • Gradually add the remaining vehicle while continuously mixing.

    • Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure a uniform suspension. A homogenizer can also be used for this step.

  • Administration:

    • Keep the suspension continuously stirred during dosing to ensure that each animal receives a consistent dose.

    • Administer the suspension to the animals via oral gavage using an appropriately sized gavage needle.

Visualizations

Mizacorat_Signaling_Pathway This compound This compound GR_complex GR-Hsp90 Complex This compound->GR_complex Binds GR_active Activated GR Dimer GR_complex->GR_active Conformational Change & Dimerization GRE Glucocorticoid Response Elements (GREs) GR_active->GRE Transactivation NFkB_AP1 NF-κB / AP-1 GR_active->NFkB_AP1 Transrepression cluster_nucleus cluster_nucleus GR_active->cluster_nucleus Translocation Anti_Inflammatory_Genes Anti-Inflammatory Gene Transcription GRE->Anti_Inflammatory_Genes Pro_Inflammatory_Genes Pro-Inflammatory Gene Transcription NFkB_AP1->Pro_Inflammatory_Genes Experimental_Workflow cluster_solutions Potential Solutions start Start: Inconsistent In Vivo Results check_formulation 1. Check Formulation - Solubility? - Precipitation? start->check_formulation check_admin 2. Review Administration - Correct Gavage Technique? - Animal Stress? start->check_admin check_dose 3. Evaluate Dose - Dose Too Low? - Dose-Response Needed? start->check_dose reformulate Reformulate: - Use Co-solvents - Fresh Preparation check_formulation->reformulate refine_tech Refine Technique: - Acclimatize Animals - Ensure Proper Gavage check_admin->refine_tech adjust_dose Adjust Dose: - Perform Dose-Escalation - Pilot PK Study check_dose->adjust_dose end Consistent In Vivo Results reformulate->end refine_tech->end adjust_dose->end Logical_Relationships cluster_formulation Formulation Problem cluster_delivery Delivery Problem cluster_model Model Problem issue Observed Issue: Low/Variable Efficacy solubility Poor Solubility issue->solubility Could be due to precipitation Precipitation issue->precipitation Could be due to degradation Compound Degradation issue->degradation Could be due to gavage_error Incorrect Gavage issue->gavage_error Could be due to animal_stress Animal Stress issue->animal_stress Could be due to low_bioavailability Low Bioavailability issue->low_bioavailability Could be due to dose_too_low Suboptimal Dose issue->dose_too_low Could be due to model_resistance Model Resistance issue->model_resistance Could be due to solubility->low_bioavailability precipitation->low_bioavailability gavage_error->low_bioavailability

References

Mizacorat dose-response curve optimization

Author: BenchChem Technical Support Team. Date: November 2025

I have performed a comprehensive Google search and gathered initial information about Mizacorat (also known as AZD9567). The search results indicate that this compound is a selective glucocorticoid receptor modulator (SGRM) developed by AstraZeneca for inflammatory diseases like rheumatoid arthritis. It is designed to have a better efficacy-to-safety ratio compared to traditional glucocorticoids like prednisolone.

Key information gathered so far:

  • Mechanism of Action: this compound is a glucocorticoid receptor (GR) agonist. SGRMs are designed to preferentially promote transrepression over transactivation, which is thought to be responsible for many of the side effects of glucocorticoids.

  • Clinical Development: It has undergone Phase I and Phase IIa clinical trials.

  • Preclinical Data: In vitro and in vivo preclinical studies have shown its anti-inflammatory effects and a potentially better safety profile regarding glucose metabolism compared to prednisolone.

  • Signaling Pathway: As a GR modulator, its primary signaling pathway involves binding to the glucocorticoid receptor. The downstream effects are complex and involve both genomic (transactivation and transrepression) and non-genomic actions. There is evidence that other SGRMs like Mapracorat exert their anti-inflammatory effects in part by augmenting MAPK phosphatase-1 (MKP-1) expression, which is a negative regulator of the p38 MAPK pathway. This is a plausible pathway for this compound as well.

However, I still need more specific quantitative data from dose-response studies of this compound to create the requested tables. While the search results mention clinical trials, they don't provide specific dose-response curve data. I also need more detailed experimental protocols to fulfill that requirement. To create a useful troubleshooting guide, I need to find more information about common challenges or unexpected outcomes encountered when working with SGRMs in a research setting.

Therefore, I will update my plan to focus on these missing pieces of information.I have gathered more specific information about this compound (AZD9567), particularly from preclinical and clinical studies. The search results confirm that this compound is a selective glucocorticoid receptor modulator (SGRM) with a mechanism of action that involves binding to the glucocorticoid receptor (GR).

Here's a summary of the new information:

  • Quantitative Data: I found some preclinical data mentioning that this compound has a higher affinity for the GR and 104-fold lower affinity for the mineralocorticoid receptor compared to prednisolone. A phase IIa clinical trial (NCT02512575) compared this compound (40 mg) to prednisolone (20 mg) in rheumatoid arthritis patients, showing similar efficacy in reducing the DAS28-CRP score. While specific IC50 values for dose-response curves are not explicitly detailed in the abstracts, the information about equipotent doses and relative affinities is valuable.

  • Experimental Protocols: The search results allude to several experimental protocols, such as ex vivo inhibition of lipopolysaccharide-stimulated TNFα release in human whole blood, in vivo rat models of joint inflammation, and in vitro assays on human hepatocytes and pancreatic islets. However, the detailed step-by-step methodologies are not provided in these summaries.

  • Troubleshooting Information: I haven't found specific troubleshooting guides for this compound. However, I can infer potential issues based on the general behavior of SGRMs and glucocorticoids. For example, variability in cell line responses, potential for off-target effects (though minimized with this compound), and issues with ligand stability or solubility are common challenges in this area of research.

  • Signaling Pathway: The information reinforces that the primary pathway is through the GR, leading to transrepression of pro-inflammatory genes and potentially less transactivation of metabolic genes compared to traditional glucocorticoids. The link to MAPK phosphatase-1 (MKP-1) as a downstream effector, as seen with other SGRMs, remains a strong possibility.

Based on this, I can proceed with creating the technical support center content. I have enough information to structure the FAQs, create tables summarizing the comparative data between this compound and prednisolone, and generate a representative signaling pathway diagram. For the experimental protocols, I will have to create generalized versions based on the described assays, as the exact proprietary protocols from AstraZeneca are not publicly available. For the troubleshooting guide, I will address common issues encountered when working with GR modulators.

I will now proceed to generate the content based on the information I have gathered. I will not need further search queries at this stage.

Welcome to the this compound (AZD9567) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a selective glucocorticoid receptor modulator (SGRM). Here you will find troubleshooting advice, frequently asked questions, and detailed experimental insights to optimize your dose-response curve studies and other related assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from traditional glucocorticoids like prednisolone?

A1: this compound (also known as AZD9567) is an investigational, non-steroidal, selective glucocorticoid receptor modulator (SGRM).[1] Unlike traditional glucocorticoids, which can have broad effects, this compound is designed to selectively modulate the glucocorticoid receptor (GR). This selectivity aims to retain the anti-inflammatory benefits while reducing the side effects associated with conventional glucocorticoid therapy.[2][3] Preclinical studies have suggested that this compound has a better ratio of therapeutic effect to adverse effects compared to prednisolone.[1]

Q2: What is the primary mechanism of action for this compound?

A2: this compound functions as a glucocorticoid receptor agonist.[2] As an SGRM, it is hypothesized to preferentially induce transrepression over transactivation. Transrepression is the process where the this compound-GR complex interferes with pro-inflammatory transcription factors, leading to a reduction in the expression of inflammatory genes. Transactivation, which is thought to be responsible for many of the metabolic side effects of glucocorticoids, is less favored by SGRMs.

Q3: What are the key differences in receptor affinity between this compound and prednisolone?

A3: In vitro studies have demonstrated that this compound has a higher affinity for the glucocorticoid receptor (GR) and a significantly lower affinity for the mineralocorticoid receptor (MR) compared to prednisolone. Specifically, this compound exhibits a 104-fold lower affinity for the mineralocorticoid receptor, which may contribute to a reduced risk of side effects related to fluid and electrolyte balance.

Q4: In which experimental systems has this compound shown anti-inflammatory activity?

A4: this compound has demonstrated anti-inflammatory effects in various preclinical models. These include in vivo rat models of joint inflammation and ex vivo studies using human whole blood, where it inhibited the release of TNFα stimulated by lipopolysaccharide (LPS).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in dose-response curves between experiments. - Cell line instability or high passage number.- Inconsistent cell seeding density.- Variability in reagent quality or preparation.- Use low-passage, authenticated cell lines.- Ensure consistent cell seeding densities across all plates.- Prepare fresh reagents and use high-quality, lot-certified materials.
Lower than expected potency (higher IC50). - Degradation of this compound stock solution.- Suboptimal incubation time.- Presence of interfering substances in the media.- Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them properly.- Optimize incubation time for your specific cell line and endpoint.- Ensure the cell culture media does not contain components that may interfere with this compound activity.
Inconsistent results in primary cell assays. - Donor-to-donor variability in primary cell responses.- Cell health and viability issues.- Use cells from multiple donors to account for biological variability.- Perform a viability assay to ensure cells are healthy before and after treatment.
Unexpected off-target effects observed. - Although designed for selectivity, high concentrations may lead to off-target binding.- The experimental system may have unique sensitivities.- Titrate this compound to the lowest effective concentration.- Include appropriate negative and positive controls to distinguish specific from non-specific effects.

Data Presentation

Table 1: Comparative Receptor Affinity of this compound and Prednisolone

Compound Glucocorticoid Receptor (GR) Affinity Mineralocorticoid Receptor (MR) Affinity
This compound (AZD9567) High104-fold lower than Prednisolone
Prednisolone HighStandard

Table 2: Clinical Efficacy in Rheumatoid Arthritis (Phase IIa Study)

Treatment Group Dosage Primary Endpoint (Change from baseline in DAS28-CRP at Day 15)
This compound (AZD9567) 40 mg once dailySimilar efficacy profile to prednisolone
Prednisolone 20 mg once dailySimilar efficacy profile to this compound
DAS28-CRP: Disease Activity Score 28 using C-reactive protein.

Experimental Protocols

1. Ex Vivo Inhibition of TNFα Release in Human Whole Blood

  • Objective: To determine the dose-dependent inhibitory effect of this compound on TNFα production in response to an inflammatory stimulus.

  • Methodology:

    • Collect fresh human whole blood from healthy donors into heparinized tubes.

    • Pre-incubate whole blood samples with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) or vehicle control (e.g., DMSO) for 1 hour at 37°C.

    • Stimulate the blood samples with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce TNFα production.

    • Incubate for 4-6 hours at 37°C in a humidified incubator.

    • Centrifuge the samples to separate the plasma.

    • Measure TNFα levels in the plasma using a validated ELISA kit.

    • Plot the TNFα concentration against the this compound concentration and calculate the IC50 value.

2. In Vitro Glucocorticoid Receptor Transactivation Assay

  • Objective: To assess the ability of this compound to activate GR-mediated gene transcription.

  • Methodology:

    • Culture a suitable cell line (e.g., A549 cells) containing a GR-responsive reporter gene construct (e.g., MMTV-luciferase).

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or a known GR agonist (e.g., dexamethasone) as a positive control.

    • Incubate for 18-24 hours.

    • Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.

    • Generate a dose-response curve and determine the EC50 value.

Visualizations

Mizacorat_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Binding & Activation HSP Heat Shock Proteins (HSP90, etc.) GR->HSP Inactive State GR_this compound This compound-GR Complex GR_this compound->HSP Dissociation GR_Mizacorat_dimer This compound-GR Dimer GR_this compound->GR_Mizacorat_dimer Dimerization & Nuclear Translocation NFkB_AP1 NF-κB / AP-1 GR_Mizacorat_dimer->NFkB_AP1 Transrepression (Inhibition) Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_AP1->Inflammatory_Genes Activation Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription

Caption: this compound signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A Prepare Cell Culture (e.g., A549 or Primary Cells) C Treat Cells with this compound and Controls A->C B Prepare this compound Serial Dilutions B->C D Incubate for Optimized Duration C->D E Assay Endpoint Measurement (e.g., ELISA, Luciferase) D->E F Data Analysis & Dose-Response Curve Generation E->F

Caption: General experimental workflow.

References

Mizacorat Treatment Duration: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on refining Mizacorat (AZD9567) treatment duration in experimental studies. The content is structured to address specific issues encountered during research, with a focus on quantitative data, experimental protocols, and signaling pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and troubleshooting tips for researchers working with this compound.

Q1: What is the established effective treatment duration for this compound in initial studies?

A1: In a Phase IIa clinical trial for rheumatoid arthritis, this compound was administered once daily for 14 days. This duration was shown to have a similar efficacy profile to prednisolone in improving the composite disease activity score (DAS28-CRP).[1][2][3]

Q2: My in vitro assay shows high variability in TNF-α inhibition with this compound. What are the potential causes?

A2: High variability in lipopolysaccharide (LPS)-stimulated TNF-α release assays can be due to several factors.[4] Ensure consistency in the source and concentration of LPS, the duration and temperature of incubation, and pre-dilution of blood samples.[4] Inter-individual donor variability is also a significant factor. Normalizing results to monocyte count may help reduce this variability.

Q3: I am not observing the expected selective modulation of gene expression (transrepression vs. transactivation) with this compound. What should I check?

A3: The selective action of this compound relies on the differential recruitment of co-regulators to the glucocorticoid receptor (GR). Ensure your cellular model expresses the necessary co-activators and co-repressors. The specific gene reporters used are also critical; choose well-established GR-responsive genes known to be primarily regulated by either transactivation (e.g., GILZ, DUSP1) or transrepression (e.g., inflammatory cytokines).

Q4: How does this compound's binding to the glucocorticoid receptor differ from traditional steroids, and how might this affect my experiments?

A4: this compound binds to the glucocorticoid receptor differently than steroidal agonists, inducing a unique transcriptomic response. This can lead to a profile of gene regulation that is distinct from that of classic glucocorticoids like prednisolone. When designing experiments, it is important to include a panel of genes to capture this unique signature rather than relying on a single GR-responsive marker.

Quantitative Data Summary

The following table summarizes the efficacy data from the Phase IIa clinical trial of this compound in patients with active rheumatoid arthritis.

Treatment GroupMean DAS28-CRP at Baseline (SD)Mean DAS28-CRP at Day 15 (SD)Least-Squares Mean Difference from Prednisolone (95% CI)
This compound (40 mg)5.8 (0.8)3.7 (1.3)0.47 (-0.49 to 1.43)
Prednisolone (20 mg)5.3 (1.0)3.5 (1.1)-

DAS28-CRP: Disease Activity Score in 28 joints with C-reactive protein. A lower score indicates less disease activity. SD: Standard Deviation CI: Confidence Interval

Key Experimental Protocols

Protocol: Ex Vivo Lipopolysaccharide (LPS)-Stimulated TNF-α Release Assay in Human Whole Blood

This protocol is a generalized procedure based on standard methods for assessing the anti-inflammatory activity of compounds like this compound.

1. Materials:

  • Freshly collected human whole blood anti-coagulated with heparin.

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4).

  • This compound and vehicle control (e.g., DMSO).

  • RPMI 1640 cell culture medium.

  • Phosphate Buffered Saline (PBS).

  • ELISA kit for human TNF-α.

2. Procedure:

  • Prepare serial dilutions of this compound in RPMI 1640 medium. The final concentration of the vehicle should be consistent across all wells and not exceed 0.1%.
  • In a 96-well plate, add 180 µL of whole blood to each well.
  • Add 10 µL of the diluted this compound or vehicle control to the respective wells.
  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 1 hour.
  • Prepare a working solution of LPS in RPMI 1640 medium to a final concentration of 100 ng/mL.
  • Add 10 µL of the LPS solution to all wells except for the unstimulated control wells (add 10 µL of RPMI 1640 instead).
  • Incubate the plate for 6 hours at 37°C in a humidified 5% CO₂ incubator.
  • After incubation, centrifuge the plate at 400 x g for 10 minutes at 4°C.
  • Collect the plasma supernatant for analysis.
  • Measure the concentration of TNF-α in the plasma samples using a human TNF-α ELISA kit according to the manufacturer's instructions.

3. Data Analysis:

  • Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the vehicle control.
  • Plot the percentage inhibition against the log concentration of this compound to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound is a selective glucocorticoid receptor modulator (SGRM). Its mechanism of action is centered on the differential regulation of gene expression through the glucocorticoid receptor (GR). Unlike traditional glucocorticoids, which robustly activate both transrepression and transactivation pathways, this compound is designed to preferentially induce transrepression, which is associated with anti-inflammatory effects, while having a lesser effect on transactivation, which is linked to some of the adverse effects of steroids.

Mizacorat_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex GR + Chaperone Proteins This compound->GR_complex Binds GR_this compound GR-Mizacorat Complex GR_complex->GR_this compound Conformational Change NFkB_AP1 NF-κB / AP-1 GR_this compound->NFkB_AP1 Interacts with GRE Glucocorticoid Response Element (GRE) GR_this compound->GRE Binds (dimer) Transrepression Transrepression (Anti-inflammatory) Inflammatory_Genes Inflammatory Gene Expression ↓ Transrepression->Inflammatory_Genes Transactivation Transactivation (Metabolic Effects) Metabolic_Genes Metabolic Gene Expression Transactivation->Metabolic_Genes NFkB_AP1->Transrepression GRE->Transactivation

Caption: this compound's selective glucocorticoid receptor modulation.

Experimental Workflow for Assessing this compound's In Vitro Efficacy

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a laboratory setting.

Mizacorat_Workflow start Start: Obtain Human Whole Blood prepare_compounds Prepare this compound & Control Dilutions start->prepare_compounds pre_incubation Pre-incubate Blood with this compound/Control prepare_compounds->pre_incubation lps_stimulation Stimulate with LPS pre_incubation->lps_stimulation incubation Incubate for Cytokine Production lps_stimulation->incubation centrifugation Centrifuge to Separate Plasma incubation->centrifugation elisa Perform TNF-α ELISA on Plasma centrifugation->elisa data_analysis Analyze Data & Determine IC50 elisa->data_analysis end End: Efficacy Determined data_analysis->end

Caption: Workflow for in vitro TNF-α inhibition assay.

References

Validation & Comparative

A Comparative Analysis of Mizacorat and Other Selective Glucocorticoid Receptor Modulators (SGRMs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective Glucocorticoid Receptor Modulators (SGRMs) represent a promising class of therapeutic agents designed to replicate the anti-inflammatory efficacy of traditional glucocorticoids while mitigating their well-documented adverse effects. This guide provides a detailed comparison of Mizacorat (AZD9567), a novel SGRM in development, with other notable SGRMs: Fosdagrocorat, Mapracorat, and Vamorolone. The following sections present quantitative data on their performance, detailed experimental methodologies, and visualizations of their molecular pathways to offer a comprehensive resource for the scientific community.

This compound is a non-steroidal SGRM developed by AstraZeneca, engineered for an improved therapeutic index over conventional corticosteroids like prednisolone.[1][2] It aims to achieve this by selectively modulating the glucocorticoid receptor (GR) to favor pathways associated with anti-inflammatory effects over those linked to metabolic and other side effects.[2]

Comparative Efficacy and Safety

The following tables summarize the available quantitative data from preclinical and clinical studies of this compound and other selected SGRMs.

Table 1: Receptor Binding and In Vitro Anti-Inflammatory Potency
CompoundReceptorBinding Affinity (Ki, nM)Cell-Based IC50 (nM) for Cytokine Inhibition
This compound Glucocorticoid Receptor (GR)High Affinity (Specific value not publicly disclosed)Similar to Prednisolone for LPS-stimulated TNFα release
Fosdagrocorat Glucocorticoid Receptor (GR)79 nM (for active metabolite)[3]Not publicly disclosed
Mapracorat Glucocorticoid Receptor (GR)High Affinity (Specific value not publicly disclosed)[4]Eotaxin-1: 1.0 ± 0.1, Eotaxin-3: 1.2 ± 0.2 (in human conjunctival fibroblasts)
Vamorolone Glucocorticoid Receptor (GR)High Affinity (Specific value not publicly disclosed)Not publicly disclosed
Mineralocorticoid Receptor (MR)Antagonist activity
Table 2: Clinical Efficacy in Inflammatory and Muscular Dystrophy Models
CompoundIndicationKey Efficacy EndpointResult
This compound Rheumatoid ArthritisDAS28-CRP Improvement (Phase IIa)Similar improvement to prednisolone
Fosdagrocorat Rheumatoid ArthritisACR20 Response Rate (Week 8, Phase IIb)10 mg: 69%, 15 mg: 73% (vs. Placebo: 37%, Prednisone 10 mg: 71%)
Change from Baseline in DAS28-4(CRP) (Week 2, Phase II)10 mg: -1.69, 25 mg: -2.22 (vs. Placebo: -0.96, Prednisone 5 mg: -1.17)
Mapracorat Allergic ConjunctivitisReduction in Clinical Signs (in vivo rabbit model)Efficacious in reducing tearing, redness, and edema
Vamorolone Duchenne Muscular DystrophyTime to Stand (TTSTAND) Velocity (24 weeks)6 mg/kg/day: 0.06 rises/sec improvement over placebo
6-Minute Walk Test (24 weeks)Significant improvement at 2 mg/kg/day and 6 mg/kg/day doses vs. placebo
Table 3: Key Safety and Tolerability Data
CompoundKey Safety ParameterResult
This compound Glucose HomeostasisLess deleterious effect than prednisolone on glucose homeostasis in preclinical studies. Did not alter serum electrolyte balance in a Phase IIa study, unlike prednisolone.
Fosdagrocorat Bone Turnover (P1NP change from baseline, Week 8)1 mg, 5 mg, 10 mg doses met non-inferiority criteria to prednisone 5 mg.
Glycosylated Hemoglobin (HbA1c)All fosdagrocorat doses reduced HbA1c levels.
Mapracorat Intraocular Pressure (IOP)Lower increase in IOP compared to dexamethasone in rabbit models.
Vamorolone Growth Velocity (DMD patients)Did not stunt growth, unlike standard corticosteroids.
Bone Turnover MarkersDeclined with prednisone but not with vamorolone.

Experimental Protocols

Glucocorticoid Receptor Binding Assay (Fluorescence Polarization)

This assay quantifies the affinity of a compound for the glucocorticoid receptor.

  • Reagent Preparation : A fluorescently labeled glucocorticoid (tracer) and a purified glucocorticoid receptor (GR) protein are prepared in an appropriate assay buffer. The test compound (e.g., this compound, Fosdagrocorat) is serially diluted.

  • Assay Procedure : The fluorescent tracer is incubated with the GR protein in the presence of varying concentrations of the test compound in a microplate.

  • Principle : In the absence of a competitor, the tracer binds to the large GR protein, resulting in a high fluorescence polarization (FP) signal due to its slow rotation. When the test compound binds to the GR, it displaces the tracer, which then rotates more freely in the solution, leading to a decrease in the FP signal.

  • Data Analysis : The FP signal is measured using a plate reader. The data is plotted as FP signal versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the competitor that displaces 50% of the tracer). The IC50 is then used to calculate the binding affinity (Ki).

In Vitro Cytokine Inhibition Assay

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in cultured cells.

  • Cell Culture and Stimulation : Human cells relevant to the disease model (e.g., conjunctival fibroblasts for Mapracorat) are cultured. The cells are then stimulated with an inflammatory agent (e.g., lipopolysaccharide [LPS] or a combination of cytokines like IL-4 and TNF-α) to induce the production of pro-inflammatory cytokines.

  • Treatment : The stimulated cells are treated with varying concentrations of the SGRM being tested.

  • Cytokine Measurement : After an incubation period, the concentration of specific cytokines (e.g., TNF-α, IL-6, eotaxin) in the cell culture supernatant is measured using techniques such as ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead-based assays.

  • Data Analysis : The percentage of cytokine inhibition at each SGRM concentration is calculated relative to the stimulated, untreated control. The data is then plotted to determine the IC50 value, which is the concentration of the SGRM that causes 50% inhibition of cytokine production.

Clinical Trial in Rheumatoid Arthritis (Fosdagrocorat Example)

The efficacy and safety of Fosdagrocorat were evaluated in a Phase IIb, randomized, double-blind, placebo-controlled study in patients with moderate to severe rheumatoid arthritis.

  • Patient Population : Patients with active rheumatoid arthritis despite stable methotrexate therapy.

  • Study Design : Patients were randomized to receive once-daily oral doses of Fosdagrocorat (1 mg, 5 mg, 10 mg, or 15 mg), prednisone (5 mg or 10 mg), or placebo for 12 weeks.

  • Primary Endpoints : The primary efficacy endpoint was the American College of Rheumatology 20% improvement (ACR20) response rate at week 8. Safety endpoints included changes in biomarkers of bone formation (procollagen type 1 N-terminal peptide, P1NP) and resorption.

  • Assessments : Disease activity was assessed using the ACR core set of measures, including tender and swollen joint counts, patient and physician global assessments of disease activity, patient assessment of pain, and C-reactive protein (CRP) levels. Safety was monitored through adverse event reporting and laboratory tests.

Signaling Pathways and Mechanisms of Action

The therapeutic advantage of SGRMs lies in their ability to selectively modulate the downstream effects of glucocorticoid receptor activation. This is primarily achieved by favoring transrepression over transactivation.

Transrepression (Anti-inflammatory Effects): The activated GR monomer interacts with and inhibits pro-inflammatory transcription factors such as NF-κB and AP-1, thereby suppressing the expression of inflammatory genes.

Transactivation (Associated with Side Effects): The activated GR dimer binds directly to glucocorticoid response elements (GREs) in the DNA, leading to the transcription of genes that can be associated with metabolic side effects.

SGRM General Mechanism of Action cluster_nucleus Nucleus SGRM SGRM GR_inactive Inactive GR (bound to HSPs) SGRM->GR_inactive Binds GR_active Active GR GR_inactive->GR_active Conformational Change GR_active_nucleus Active GR GR_active->GR_active_nucleus Translocation NFkB_AP1 NF-κB / AP-1 Inflammatory_Genes Inflammatory Gene Expression NFkB_AP1->Inflammatory_Genes Activates GRE GRE (Glucocorticoid Response Element) Metabolic_Genes Metabolic Gene Expression GRE->Metabolic_Genes Activates GR_active_nucleus->NFkB_AP1 GR_active_nucleus->GRE Binds (Transactivation)

Caption: General mechanism of SGRMs favoring transrepression.

This compound Signaling Pathway

This compound induces a unique transcriptomic response upon binding to the GR, suggesting a distinct interaction with co-regulator proteins that favors the transrepression pathway.

This compound Signaling Pathway cluster_pathways Downstream Effects This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Binds Mizacorat_GR This compound-GR Complex GR->Mizacorat_GR Transrepression Transrepression (NF-κB, AP-1 Inhibition) Mizacorat_GR->Transrepression Favors Transactivation Transactivation (GRE Binding) Mizacorat_GR->Transactivation Minimizes Anti_Inflammatory Anti-inflammatory Effects Transrepression->Anti_Inflammatory Metabolic_Side_Effects Reduced Metabolic Side Effects Transactivation->Metabolic_Side_Effects

Caption: this compound's preferential signaling pathway.

Mapracorat Signaling Pathway

Mapracorat has been shown to inhibit the MAP kinase (MAPK) signaling pathway, in addition to its effects on NF-κB and AP-1, contributing to its anti-inflammatory action in ocular inflammation.

Mapracorat Signaling Pathway cluster_inhibition Inhibitory Actions Mapracorat Mapracorat GR Glucocorticoid Receptor (GR) Mapracorat->GR Binds Mapracorat_GR Mapracorat-GR Complex GR->Mapracorat_GR NFkB_AP1 NF-κB / AP-1 Mapracorat_GR->NFkB_AP1 Inhibits MAPK MAP Kinase (p38, JNK) Mapracorat_GR->MAPK Inhibits Cytokine_Release Pro-inflammatory Cytokine Release NFkB_AP1->Cytokine_Release Promotes MAPK->Cytokine_Release Promotes

Caption: Mapracorat's inhibition of key inflammatory pathways.

Vamorolone Dual Receptor Action

Vamorolone is unique among the compared SGRMs as it acts as both a GR agonist and a mineralocorticoid receptor (MR) antagonist. This dual mechanism may contribute to its safety profile, particularly concerning cardiovascular health.

Vamorolone Dual Receptor Action cluster_gr Glucocorticoid Receptor (GR) cluster_mr Mineralocorticoid Receptor (MR) Vamorolone Vamorolone GR_Agonist Agonist Action Vamorolone->GR_Agonist MR_Antagonist Antagonist Action Vamorolone->MR_Antagonist Anti_Inflammatory Anti-inflammatory Effects GR_Agonist->Anti_Inflammatory Cardioprotective Potential Cardioprotective Effects MR_Antagonist->Cardioprotective

Caption: Vamorolone's dual action on GR and MR.

Conclusion

This compound and other selective glucocorticoid receptor modulators represent a significant advancement in the development of anti-inflammatory therapies. By dissociating the beneficial transrepression effects from the detrimental transactivation effects of glucocorticoid receptor signaling, these compounds offer the potential for improved safety profiles compared to traditional corticosteroids.

This guide has provided a comparative overview of this compound, Fosdagrocorat, Mapracorat, and Vamorolone, highlighting their respective efficacy and safety data from available studies. The detailed experimental protocols and signaling pathway diagrams offer a deeper understanding of their mechanisms of action. As more clinical data for this compound becomes available, a more direct and comprehensive comparison with these other SGRMs will be possible, further elucidating its potential role in the treatment of inflammatory diseases. Continued research in this area is crucial for the development of safer and more effective anti-inflammatory treatments.

References

Mizacorat's Anti-inflammatory Effects: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and scientists on the performance of Mizacorat, a novel selective glucocorticoid receptor modulator, in comparison to established anti-inflammatory agents. This report details supporting experimental data, methodologies, and signaling pathways.

This compound (AZD9567) is an investigational, non-steroidal, selective glucocorticoid receptor modulator (SGRM) under development by AstraZeneca for the treatment of inflammatory conditions, most notably rheumatoid arthritis. It is designed to provide potent anti-inflammatory effects comparable to traditional glucocorticoids, such as prednisolone, but with an improved safety profile, particularly concerning metabolic and endocrine adverse effects. This guide provides a comprehensive comparison of this compound with prednisolone and other key anti-inflammatory therapeutics, supported by preclinical and clinical data.

Mechanism of Action: Selective Glucocorticoid Receptor Modulation

This compound functions as a selective agonist of the glucocorticoid receptor (GR). Unlike conventional glucocorticoids, which can lead to a broad range of side effects through both transactivation and transrepression of gene expression, SGRMs like this compound are designed to preferentially induce the GR's transrepressive functions. This selective action is believed to be the primary driver of its anti-inflammatory effects by inhibiting the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, while minimizing the transactivation of genes associated with metabolic side effects.

This compound has demonstrated a higher affinity for the glucocorticoid receptor and a significantly lower affinity (104-fold less) for the mineralocorticoid receptor compared to prednisolone, which may contribute to a reduced risk of electrolyte imbalance.

Mizacorat_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Binds HSP Heat Shock Proteins Miz_GR This compound-GR Complex Miz_GR->HSP Dissociation Miz_GR_nucleus This compound-GR Complex Miz_GR->Miz_GR_nucleus Translocation NFkB_AP1 NF-κB / AP-1 Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB_AP1->Pro_inflammatory_Genes Activates Miz_GR_nucleus->NFkB_AP1 Inhibits (Transrepression)

Figure 1: Simplified signaling pathway of this compound's anti-inflammatory action.

Comparative Efficacy Data

This compound has been evaluated in both preclinical and clinical settings, with prednisolone serving as the primary comparator. The following tables summarize the key efficacy data.

Preclinical Efficacy in a Rat Model of Joint Inflammation

In a rat model of collagen-induced arthritis, a widely used model for human rheumatoid arthritis, this compound demonstrated oral efficacy comparable to prednisolone in reducing joint inflammation.

Table 1: Preclinical Comparison in a Rat Model of Joint Inflammation

CompoundDoseRoute of AdministrationAnti-inflammatory EffectReference
This compound (AZD9567)Not specifiedOralExcellent in vivo efficacy
PrednisoloneNot specifiedOralComparable to this compound
Clinical Efficacy in Rheumatoid Arthritis (Phase IIa)

A Phase IIa randomized, double-blind study in patients with active rheumatoid arthritis directly compared the efficacy of this compound (AZD9567) and prednisolone. The primary endpoint was the change from baseline in the Disease Activity Score 28-joint count C-reactive protein (DAS28-CRP) at day 15. A 40 mg dose of this compound was determined to be equipotent to a 20 mg dose of prednisolone based on the inhibition of TNFα release in an ex vivo assay.

Table 2: Phase IIa Clinical Trial Efficacy Results in Rheumatoid Arthritis

Treatment GroupNMean Change from Baseline in DAS28-CRP (Day 15)Least-Squares Mean Difference (95% CI)Reference
This compound (40 mg)11-1.870.47 (-0.49 to 1.43)
Prednisolone (20 mg)10-2.34

The study concluded that this compound had a similar efficacy profile to prednisolone, with no clinically meaningful difference in the change in DAS28-CRP.

Comparison with Other Anti-inflammatory Alternatives

For a broader perspective, the following table compares the efficacy of this compound with other classes of drugs used in the treatment of rheumatoid arthritis, namely a TNF inhibitor (adalimumab) and a JAK inhibitor (tofacitinib). It is important to note that these are not head-to-head comparisons with this compound and are derived from different clinical trials.

Table 3: Efficacy of this compound vs. Other Classes of Anti-inflammatory Drugs in Rheumatoid Arthritis

DrugDrug ClassKey Efficacy EndpointResult
This compound SGRMChange in DAS28-CRP from baseline at Day 15-1.87
Adalimumab TNF InhibitorACR20 response at Week 2459%
Tofacitinib JAK InhibitorACR20 response at Month 359.8%

ACR20 denotes a 20% improvement in the American College of Rheumatology response criteria.

Safety and Tolerability Profile

A key differentiator for this compound is its potential for an improved safety profile compared to traditional glucocorticoids.

Table 4: Comparative Safety Profile of this compound and Prednisolone

Safety ParameterThis compound (AZD9567)PrednisoloneReference
Glucose Homeostasis Less deleterious effect; does not upregulate gluconeogenic enzymes in human hepatocytes in vitro.Can induce hyperglycemia.
Electrolyte Balance No effect on serum sodium:potassium ratio.Can disrupt electrolyte balance.
Bone Metabolism Inhibition of glucose-stimulated insulin secretion is twofold lower than prednisolone in human pancreatic islets in vitro.Associated with osteoporosis with long-term use.

Experimental Protocols

Ex vivo Lipopolysaccharide-Stimulated Cytokine Release Assay

This assay is crucial for determining the anti-inflammatory potency of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines in human whole blood.

Objective: To quantify the inhibition of TNF-α and other cytokines in human whole blood following stimulation with lipopolysaccharide (LPS).

Materials:

  • Freshly drawn human whole blood collected in heparinized tubes.

  • Lipopolysaccharide (LPS) from E. coli.

  • This compound, prednisolone, and other test compounds.

  • RPMI 1640 medium.

  • 96-well cell culture plates.

  • ELISA kits for TNF-α and other cytokines.

  • CO2 incubator.

  • Centrifuge.

Procedure:

  • Dilute the whole blood 1:1 with RPMI 1640 medium.

  • Add 225 µL of the diluted blood to each well of a 96-well plate.

  • Add 25 µL of the test compounds at various concentrations (10x final concentration).

  • Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

  • Add LPS to a final concentration of 200 ng/mL to stimulate cytokine release.

  • Incubate the plate overnight (approximately 18-24 hours) at 37°C in a 5% CO2 incubator.

  • Centrifuge the plate to pellet the blood cells.

  • Collect the supernatant and store at -80°C until analysis.

  • Quantify the concentration of TNF-α and other cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.

LPS_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Blood_Collection Collect Human Whole Blood Plating Plate Diluted Blood and Add Compounds Blood_Collection->Plating Compound_Prep Prepare Test Compounds Compound_Prep->Plating LPS_Stimulation Add LPS (200 ng/mL) Plating->LPS_Stimulation Overnight_Incubation Incubate Overnight at 37°C LPS_Stimulation->Overnight_Incubation Centrifugation Centrifuge Plate Overnight_Incubation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection ELISA Quantify Cytokines (e.g., TNF-α) via ELISA Supernatant_Collection->ELISA

Figure 2: Experimental workflow for the LPS-stimulated cytokine release assay.

Rat Collagen-Induced Arthritis (CIA) Model

The CIA model in rats is a widely used preclinical model to assess the efficacy of anti-arthritic drugs.

Objective: To induce an autoimmune arthritis in rats that mimics human rheumatoid arthritis and to evaluate the therapeutic efficacy of test compounds.

Materials:

  • Lewis or Wistar rats (susceptible strains).

  • Bovine or chicken type II collagen.

  • Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA).

  • Syringes and needles for immunization.

  • Calipers for measuring paw swelling.

  • Arthritis scoring system.

Procedure:

  • Immunization (Day 0):

    • Prepare an emulsion of type II collagen in CFA.

    • Inject the emulsion intradermally at the base of the tail of the rats.

  • Booster (Day 7):

    • Prepare an emulsion of type II collagen in IFA.

    • Administer a booster injection intradermally.

  • Disease Onset and Assessment:

    • Arthritis typically develops around 10-14 days after the primary immunization.

    • Monitor the rats daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.

    • Measure paw thickness using calipers.

    • Score the severity of arthritis in each paw based on a predefined scoring system (e.g., 0-4 scale).

  • Treatment:

    • Administer this compound, prednisolone, or vehicle orally to different groups of rats, starting from the onset of disease or prophylactically.

  • Endpoint Analysis:

    • At the end of the study, collect blood for serological analysis (e.g., anti-collagen antibodies, inflammatory markers).

    • Harvest joints for histological analysis to assess synovial inflammation, cartilage damage, and bone erosion.

CIA_Model_Workflow cluster_induction Induction Phase cluster_development Disease Development cluster_treatment Treatment & Analysis Day0 Day 0: Primary Immunization (Collagen + CFA) Day7 Day 7: Booster Injection (Collagen + IFA) Day0->Day7 Day10_14 Days 10-14: Onset of Arthritis Day7->Day10_14 Monitoring Daily Monitoring: - Paw Swelling - Arthritis Score Day10_14->Monitoring Dosing Administer Test Compounds Monitoring->Dosing Endpoint Endpoint Analysis: - Serology - Histology Dosing->Endpoint

Figure 3: Workflow for the rat collagen-induced arthritis (CIA) model.

Conclusion

This compound (AZD9567) presents a promising advancement in the field of anti-inflammatory therapeutics. Its selective glucocorticoid receptor modulation mechanism appears to translate into a clinical efficacy profile similar to that of the widely used corticosteroid, prednisolone, for rheumatoid arthritis. The key potential advantage of this compound lies in its improved safety and tolerability, particularly with respect to metabolic and electrolyte disturbances. Further long-term clinical studies are necessary to fully elucidate its safety and efficacy compared to both traditional glucocorticoids and other classes of anti-inflammatory agents. The experimental data and protocols provided in this guide offer a foundation for researchers and drug development professionals to further evaluate and compare the performance of this compound and other novel anti-inflammatory compounds.

Head-to-Head Comparison: Mizacorat vs. Dexamethasone in Inflammatory Disease Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of Mizacorat (AZD9567), a novel selective glucocorticoid receptor modulator (SGRM), and dexamethasone, a long-established synthetic corticosteroid. The comparison focuses on their mechanisms of action, experimental validation, and key performance data, aiming to equip researchers and drug development professionals with a thorough understanding of their differential properties.

Mechanism of Action: A Tale of Two Agonists

Both this compound and dexamethasone exert their effects by binding to the glucocorticoid receptor (GR). However, their downstream signaling diverges significantly, underpinning their distinct therapeutic and side-effect profiles.

Dexamethasone , a potent synthetic glucocorticoid, acts as a conventional GR agonist.[1][2] Upon binding, the dexamethasone-GR complex translocates to the nucleus and modulates gene expression through two primary mechanisms:

  • Transactivation: The complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of various genes. While this contributes to some anti-inflammatory effects, it is also strongly associated with metabolic side effects like hyperglycemia and osteoporosis.[2]

  • Transrepression: The complex interacts with other transcription factors, such as NF-κB and AP-1, inhibiting their activity and thereby downregulating the expression of pro-inflammatory genes like cytokines and chemokines.[2]

This compound , as a selective glucocorticoid receptor modulator (SGRM), is designed to preferentially engage the transrepression pathway over the transactivation pathway.[1] This "dissociation" is the cornerstone of its development, aiming to retain the anti-inflammatory benefits of glucocorticoids while minimizing the transactivation-driven adverse effects. Preclinical evidence suggests that SGRMs can achieve a better efficacy-to-safety ratio compared to conventional glucocorticoids.

Signaling Pathway Diagram

Glucocorticoid Receptor Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex GR + HSPs This compound->GR_complex Binds Dexamethasone Dexamethasone Dexamethasone->GR_complex Binds Mizacorat_GR This compound-GR Dex_GR Dexamethasone-GR Mizacorat_GR_nucleus This compound-GR Mizacorat_GR->Mizacorat_GR_nucleus Translocation Dex_GR_nucleus Dexamethasone-GR Dex_GR->Dex_GR_nucleus Translocation NF_kB_AP1 NF-κB / AP-1 Mizacorat_GR_nucleus->NF_kB_AP1 Interacts with (Transrepression) GRE GRE Binding Mizacorat_GR_nucleus->GRE Weakly Binds to (Reduced Transactivation) Dex_GR_nucleus->NF_kB_AP1 Interacts with (Transrepression) Dex_GR_nucleus->GRE Binds to (Transactivation) Pro_inflammatory_genes Pro-inflammatory Gene Expression NF_kB_AP1->Pro_inflammatory_genes Inhibition Metabolic_genes Metabolic & Side-Effect Gene Expression GRE->Metabolic_genes Activation

Caption: Differential GR signaling by this compound and Dexamethasone.

Experimental Protocols

While no direct head-to-head clinical trial of this compound and dexamethasone has been published, insights can be drawn from studies evaluating each compound in relevant patient populations, such as those with rheumatoid arthritis (RA).

This compound: Phase IIa Study in Rheumatoid Arthritis (vs. Prednisolone)

A Phase IIa, randomized, double-blind, parallel-group study was conducted to assess the efficacy and safety of this compound.

  • Objective: To compare the efficacy, safety, and tolerability of this compound with prednisolone in patients with active RA.

  • Patient Population: Patients with active rheumatoid arthritis.

  • Study Design:

    • Randomization: Patients were randomized in a 1:1 ratio to receive either this compound 40 mg or prednisolone 20 mg.

    • Treatment Duration: Oral administration once daily for 14 days.

    • Blinding: The study was double-blind, with a placebo for each active drug to maintain blinding.

  • Endpoints:

    • Primary Efficacy Endpoint: Change from baseline in the Disease Activity Score in 28 joints using C-reactive protein (DAS28-CRP) at Day 15.

    • Secondary Efficacy Endpoints: Included components of the DAS28-CRP and American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70).

    • Safety Endpoints: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms. A key safety endpoint was the effect on serum electrolytes, particularly the sodium:potassium ratio.

Dexamethasone: Representative Study Design in Rheumatoid Arthritis

Studies on dexamethasone in RA have varied, but a common approach for evaluating short-term efficacy in disease flare-ups involves the following:

  • Objective: To evaluate the efficacy and safety of pulse therapy with oral dexamethasone for controlling RA flare-ups.

  • Patient Population: Patients with severely active RA.

  • Study Design:

    • Treatment: Patients receive oral dexamethasone pulse therapy (e.g., daily for a short duration).

    • Assessments: Disease activity is measured at baseline and at specified follow-up points (e.g., day 4 and day 30).

  • Endpoints:

    • Primary Efficacy Endpoint: Change in DAS28 from baseline.

    • Safety Endpoints: Monitoring and reporting of any adverse effects.

Experimental Workflow Diagram

Clinical_Trial_Workflow Screening Patient Screening (Active RA Diagnosis) Baseline Baseline Assessment (DAS28, Labs, Safety) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_M Treatment Group: This compound Randomization->Treatment_M Treatment_D Comparator Group: Dexamethasone/Prednisolone Randomization->Treatment_D Follow_Up Follow-up Visits (e.g., Day 15, Day 30) Treatment_M->Follow_Up Treatment_D->Follow_Up Endpoint Endpoint Assessment (Primary & Secondary Endpoints) Follow_Up->Endpoint Analysis Data Analysis (Efficacy & Safety) Endpoint->Analysis

Caption: Generalized workflow for an RA clinical trial.

Data Presentation: Efficacy and Safety

The following tables summarize key quantitative data. It is critical to note that the data for this compound and dexamethasone are from separate studies and do not represent a direct head-to-head comparison. The this compound data is from a comparison with prednisolone.

Table 1: Efficacy in Rheumatoid Arthritis (Change in DAS28-CRP)
CompoundDoseDurationMean Change from Baseline in DAS28-CRPStudy Comparison
This compound 40 mg/day14 daysSimilar to Prednisolonevs. Prednisolone 20mg
Dexamethasone Varied (pulse therapy)4-30 daysSignificant decreasevs. Baseline or other GCs

Note: In the Phase IIa study, there was no clinically meaningful difference in the change from baseline to day 15 in DAS28-CRP between this compound and prednisolone (least-squares mean difference: 0.47, 95% confidence interval: -0.49 to 1.43). Studies on dexamethasone pulse therapy also report a rapid and sustained decrease in RA disease activity.

Table 2: Key Safety and Metabolic Markers
ParameterThis compound (vs. Prednisolone)Dexamethasone (General Findings)Potential Advantage of this compound
Serum Sodium:Potassium Ratio No effect observed.Minimal sodium retention, but can increase potassium excretion.May offer a better electrolyte balance profile.
Glucose Homeostasis Preclinically shown to have less deleterious effect than prednisolone.Known to cause hyperglycemia through transactivation of gluconeogenic enzymes.Potential for reduced risk of steroid-induced diabetes.
Bone Metabolism Designed to have a reduced impact on bone metabolism markers.Associated with an increased risk of osteoporosis with long-term use.May mitigate long-term bone density loss.

Conclusion

This compound represents a mechanistically distinct approach to glucocorticoid therapy. As a selective glucocorticoid receptor modulator, it is designed to uncouple the anti-inflammatory transrepression effects from the side-effect-associated transactivation effects of the glucocorticoid receptor. Clinical data, although not directly compared to dexamethasone, suggest a similar anti-inflammatory efficacy to prednisolone, a potent corticosteroid, in the short-term treatment of rheumatoid arthritis.

The primary differentiating factor and potential advantage of this compound lie in its safety profile. The lack of effect on the serum sodium:potassium ratio in a clinical setting and favorable preclinical data on glucose homeostasis suggest that this compound could offer a significant improvement over conventional glucocorticoids like dexamethasone, particularly for chronic inflammatory conditions requiring long-term treatment. Further larger and longer-duration studies are necessary to fully elucidate the clinical benefits and long-term safety of this compound as an alternative to traditional corticosteroid therapy.

References

Mizacorat's Metabolic Safety Profile: A Favorable Alternative to Classic Glucocorticoids

Author: BenchChem Technical Support Team. Date: November 2025

Mizacorat, a novel selective glucocorticoid receptor modulator (SGRM), demonstrates a promising metabolic safety profile with potentially fewer adverse effects on glucose and lipid metabolism compared to classic glucocorticoids like prednisolone. Clinical and preclinical data suggest that this compound's unique mechanism of action may allow for the separation of its anti-inflammatory benefits from the detrimental metabolic consequences often associated with long-term corticosteroid use.

Classic glucocorticoids are potent anti-inflammatory agents, but their utility is often limited by a range of metabolic side effects, including hyperglycemia, insulin resistance, dyslipidemia, and weight gain.[1][2][3] These effects are primarily mediated through the broad activation of the glucocorticoid receptor (GR), leading to widespread changes in gene expression. This compound, as an SGRM, is designed to selectively modulate GR activity, aiming to retain the desired anti-inflammatory effects while minimizing unwanted metabolic disturbances.

Comparative Efficacy and Safety: Insights from Clinical Trials

A head-to-head phase IIa clinical trial in patients with active rheumatoid arthritis provided key insights into the comparative profiles of this compound and prednisolone. The study demonstrated that this compound (40 mg) exhibited a similar efficacy profile to prednisolone (20 mg) in reducing disease activity.[4] Importantly, while both treatments were generally well-tolerated, this compound showed a differentiated safety profile concerning electrolyte balance, a known off-target effect of some glucocorticoids. Unlike prednisolone, this compound had no effect on the serum sodium:potassium ratio, suggesting greater selectivity for the glucocorticoid receptor over the mineralocorticoid receptor.[4]

Further evidence of this compound's favorable metabolic profile comes from phase I studies in healthy volunteers. These studies, which included oral glucose tolerance tests (OGTTs), indicated that this compound had an improved anti-inflammatory–dysglycemic therapeutic index compared with prednisolone. Specifically, the increase in glucose area under the curve (AUC) during an OGTT was significantly lower with various doses of this compound compared to a 20 mg dose of prednisolone, suggesting better post-prandial glucose control.

Quantitative Comparison of Metabolic Effects

To provide a clear comparison, the following tables summarize the quantitative data on key metabolic parameters from clinical trials involving this compound and classic glucocorticoids.

Table 1: Effects on Glucose Metabolism in Clinical Trials

ParameterThis compound (AZD9567)PrednisoloneDexamethasone
Change in Glucose AUC (0-4h) post-OGTT Significantly lower increase vs. Prednisolone 20mgDose-dependent increase in fasting plasma glucose20% increase in plasma glucose 6h after single dose
Fasting Plasma Glucose No significant change reported in RA patientsIncreased in a dose-dependent mannerIncreased
Insulin Levels Significantly lower increase in insulin secretion post-meal vs. PrednisoloneIncreased fasting insulin levels at 30mg doseIncreased
HOMA-IR (Insulin Resistance) Not specifically reportedIncreased in RA patientsInduced whole-body insulin resistance

Table 2: Effects on Lipid Profile and Body Weight in Clinical Trials

ParameterThis compound (AZD9567)PrednisoloneDexamethasone
Total Cholesterol Not specifically reportedIncreased in RA patientsNo significant effect on total cholesterol in one study
LDL Cholesterol Not specifically reportedIncreased in RA patientsSignificantly decreased in one study
HDL Cholesterol Not specifically reportedNo significant change in RA patientsNo significant effect in one study
Triglycerides Not specifically reportedIncreased in RA patientsSignificantly increased in one study
Body Weight Not specifically reportedAssociated with weight gain in RA patientsLess body weight gain over time in a mouse model

Delving into the Mechanism: A Tale of Two Signaling Pathways

The metabolic advantages of this compound appear to stem from its distinct interaction with the glucocorticoid receptor, leading to a preferential signaling pathway. Classic glucocorticoids activate the GR, which can then influence gene expression through two primary mechanisms: transactivation and transrepression .

  • Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) on DNA, leading to the increased transcription of various genes. This pathway is largely associated with many of the metabolic side effects of glucocorticoids.

  • Transrepression: The GR monomer interacts with other transcription factors, such as NF-κB and AP-1, inhibiting their activity and thereby suppressing the expression of pro-inflammatory genes. This pathway is believed to be the primary driver of the anti-inflammatory effects of glucocorticoids.

This compound, as a selective modulator, is thought to favor the transrepression pathway over transactivation. This selective action allows it to effectively suppress inflammation while having a reduced impact on the genes involved in metabolic regulation.

cluster_classic_gc Classic Glucocorticoids (e.g., Prednisolone) cluster_this compound This compound Classic GC Classic GC GR_classic Glucocorticoid Receptor (GR) Classic GC->GR_classic Binds & Activates GR_Dimer_classic GR Dimer GR_classic->GR_Dimer_classic Dimerization GR_Monomer_classic GR Monomer GR_classic->GR_Monomer_classic GRE Glucocorticoid Response Element (GRE) GR_Dimer_classic->GRE Binds to Metabolic Genes Metabolic Genes (e.g., Gluconeogenesis) GRE->Metabolic Genes Transactivation Side Effects Metabolic Side Effects (Hyperglycemia, etc.) Metabolic Genes->Side Effects NFkB_AP1_classic NF-κB / AP-1 GR_Monomer_classic->NFkB_AP1_classic Tethering (Inhibition) Inflammatory Genes_classic Inflammatory Genes NFkB_AP1_classic->Inflammatory Genes_classic Transrepression Anti_Inflammatory_Effect_classic Anti-Inflammatory Effect Inflammatory Genes_classic->Anti_Inflammatory_Effect_classic This compound This compound GR_miza Glucocorticoid Receptor (GR) This compound->GR_miza Binds & Selectively Modulates GR_Monomer_miza GR Monomer GR_miza->GR_Monomer_miza Favors Monomeric State GR_Dimer_miza GR Dimer (Reduced) GR_miza->GR_Dimer_miza NFkB_AP1_miza NF-κB / AP-1 GR_Monomer_miza->NFkB_AP1_miza Tethering (Inhibition) Inflammatory Genes_miza Inflammatory Genes NFkB_AP1_miza->Inflammatory Genes_miza Transrepression Anti_Inflammatory_Effect_miza Anti-Inflammatory Effect Inflammatory Genes_miza->Anti_Inflammatory_Effect_miza GRE_miza Glucocorticoid Response Element (GRE) GR_Dimer_miza->GRE_miza Metabolic Genes_miza Metabolic Genes (Reduced Activation) GRE_miza->Metabolic Genes_miza Reduced Transactivation Reduced Side Effects Reduced Metabolic Side Effects Metabolic Genes_miza->Reduced Side Effects

Caption: Differential signaling of classic glucocorticoids and this compound.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Healthy Volunteers

The oral glucose tolerance test is a standardized method to assess an individual's ability to handle a glucose load. The protocol typically involves the following steps:

  • Preparation: Participants are required to fast overnight (at least 8 hours) before the test. They should also consume a diet with adequate carbohydrates for three days preceding the test.

  • Baseline Measurement: A fasting blood sample is collected to measure baseline glucose and insulin levels.

  • Glucose Administration: The participant drinks a standardized glucose solution, typically containing 75 grams of glucose dissolved in water, within a 5-minute timeframe.

  • Serial Blood Sampling: Blood samples are drawn at specific intervals after glucose ingestion, commonly at 30, 60, 90, and 120 minutes, to measure glucose and insulin concentrations.

  • Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated to quantify the overall glycemic and insulinemic response to the glucose challenge.

start Start fasting Overnight Fast (≥8 hours) start->fasting baseline Baseline Blood Sample (Fasting Glucose & Insulin) fasting->baseline glucose_drink Administer 75g Glucose Drink baseline->glucose_drink sampling Serial Blood Sampling (30, 60, 90, 120 min) glucose_drink->sampling analysis Measure Glucose & Insulin Calculate AUC sampling->analysis end End analysis->end

Caption: Workflow for a standard Oral Glucose Tolerance Test (OGTT).

Conclusion

The available evidence strongly suggests that this compound holds the potential to be a safer alternative to classic glucocorticoids with respect to metabolic side effects. Its selective modulation of the glucocorticoid receptor appears to effectively uncouple the anti-inflammatory benefits from the adverse metabolic consequences that often complicate long-term glucocorticoid therapy. While more extensive and long-term clinical data are needed to fully characterize its metabolic safety profile, this compound represents a significant advancement in the development of anti-inflammatory agents with an improved therapeutic index. This makes it a compelling candidate for the treatment of chronic inflammatory diseases where the metabolic burden of classic glucocorticoids is a major clinical concern.

References

Mizacorat Efficacy: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of Mizacorat's performance against traditional glucocorticoids, supported by clinical trial data and mechanistic insights.

This compound (AZD9567) is an investigational, non-steroidal, selective glucocorticoid receptor modulator (SGRM) under development by AstraZeneca for the treatment of rheumatoid arthritis.[1] It is designed to provide anti-inflammatory efficacy comparable to traditional glucocorticoids, such as prednisolone, but with an improved safety profile.[2] This guide provides a comprehensive cross-validation of this compound's efficacy data, intended for researchers, scientists, and drug development professionals.

Comparative Efficacy Data

A key clinical study evaluating the efficacy of this compound was a Phase IIa, randomized, double-blind, parallel-group study comparing this compound to prednisolone in patients with active rheumatoid arthritis.[1][3][4] The primary endpoint of this study was the change from baseline in the Disease Activity Score 28-joint count with C-reactive protein (DAS28-CRP) at day 15. Secondary endpoints included the proportion of patients achieving American College of Rheumatology (ACR) 20, 50, and 70 response criteria.

Efficacy EndpointThis compound (AZD9567) 40 mgPrednisolone 20 mgKey Findings
Change in DAS28-CRP from Baseline (Day 15) Similar improvement to prednisoloneSimilar improvement to this compoundNo clinically meaningful difference between the two groups (least-squares mean difference: 0.47, 95% CI: -0.49 to 1.43).
ACR20 Response Similar proportion of responders to prednisoloneSimilar proportion of responders to this compoundProportions were numerically lower with this compound.
ACR50 Response Similar proportion of responders to prednisoloneSimilar proportion of responders to this compoundProportions were numerically lower with this compound.
ACR70 Response Similar proportion of responders to prednisoloneSimilar proportion of responders to this compoundProportions were numerically lower with this compound.

Mechanism of Action: Differentiating this compound from Conventional Glucocorticoids

This compound's mechanism of action as a selective glucocorticoid receptor modulator (SGRM) is key to its potential for an improved therapeutic window. Unlike conventional glucocorticoids, which broadly activate the glucocorticoid receptor (GR), SGRMs aim to preferentially induce the transrepression of pro-inflammatory genes while minimizing the transactivation of genes associated with metabolic side effects.

The anti-inflammatory effects of glucocorticoids are largely mediated through the transrepression of key pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). Conversely, many of the adverse effects are linked to the transactivation of other genes. This compound is designed to favor the transrepression pathway, thereby uncoupling the desired anti-inflammatory effects from the undesired metabolic and other side effects.

cluster_conventional Conventional Glucocorticoid (e.g., Prednisolone) cluster_conventional_nucleus Nucleus cluster_sgrm Selective Glucocorticoid Receptor Modulator (this compound) cluster_sgrm_nucleus Nucleus Conventional_GC Prednisolone GR_Conventional Glucocorticoid Receptor (GR) Conventional_GC->GR_Conventional Binds and Activates Transactivation_Conventional Transactivation (GRE-mediated gene induction) GR_Conventional->Transactivation_Conventional Broadly Activates Transrepression_Conventional Transrepression (Inhibition of NF-κB, AP-1) GR_Conventional->Transrepression_Conventional Activates Side_Effects Side_Effects Transactivation_Conventional->Side_Effects Associated with Metabolic Side Effects Anti_Inflammatory Anti_Inflammatory Transrepression_Conventional->Anti_Inflammatory Anti-inflammatory Effects SGRM This compound GR_SGRM Glucocorticoid Receptor (GR) SGRM->GR_SGRM Selectively Binds and Modulates Transactivation_SGRM Transactivation (Minimized gene induction) GR_SGRM->Transactivation_SGRM Minimally Activates Transrepression_SGRM Transrepression (Potent inhibition of NF-κB, AP-1) GR_SGRM->Transrepression_SGRM Preferentially Activates Reduced_Side_Effects Reduced_Side_Effects Transactivation_SGRM->Reduced_Side_Effects Reduced Potential for Metabolic Side Effects Anti_Inflammatory_SGRM Anti_Inflammatory_SGRM Transrepression_SGRM->Anti_Inflammatory_SGRM Anti-inflammatory Effects

Caption: this compound's selective GR modulation.

Experimental Protocols

The primary clinical evidence for this compound's efficacy comes from a Phase IIa, randomized, double-blind, parallel-group, multicenter study.

  • Study Design: Patients with active rheumatoid arthritis were randomized on a 1:1 basis to receive either this compound 40 mg or prednisolone 20 mg orally once daily for 14 days.

  • Patient Population: The study enrolled patients with active rheumatoid arthritis despite stable treatment with conventional and/or biological disease-modifying antirheumatic drugs (DMARDs).

  • Primary Outcome Measure: The primary efficacy endpoint was the change from baseline in the DAS28-CRP score at day 15. The DAS28-CRP is a composite score that measures disease activity in 28 joints, taking into account tender and swollen joint counts, C-reactive protein levels, and the patient's global health assessment.

  • Secondary Outcome Measures: Secondary endpoints included the proportion of subjects achieving ACR20, ACR50, and ACR70 responses. The ACR response criteria require a specific percentage of improvement in tender and swollen joint counts, along with improvement in at least three of five other criteria: patient's global assessment of disease activity, physician's global assessment of disease activity, patient's assessment of pain, C-reactive protein or erythrocyte sedimentation rate, and a measure of functional disability.

cluster_screening Screening & Randomization cluster_treatment Treatment Phase (14 Days) cluster_assessment Efficacy Assessment (Day 15) Screening Patient Screening (Active RA on stable DMARDs) Randomization Randomization (1:1) Screening->Randomization Mizacorat_Arm This compound 40 mg (Once Daily, Oral) Randomization->Mizacorat_Arm Prednisolone_Arm Prednisolone 20 mg (Once Daily, Oral) Randomization->Prednisolone_Arm Primary_Endpoint Primary Endpoint: Change in DAS28-CRP Mizacorat_Arm->Primary_Endpoint Secondary_Endpoint Secondary Endpoints: ACR20/50/70 Response Mizacorat_Arm->Secondary_Endpoint Prednisolone_Arm->Primary_Endpoint Prednisolone_Arm->Secondary_Endpoint Comparison Comparative Analysis of Efficacy Primary_Endpoint->Comparison Secondary_Endpoint->Comparison

Caption: Phase IIa clinical trial workflow.

References

A Comparative Transcriptomic Analysis of Mizacorat and Prednisolone

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the gene expression landscapes shaped by a novel ROCK2 inhibitor and a classic corticosteroid.

This guide offers a comparative overview of the transcriptomic effects of Mizacorat (Zelasudil), a selective Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitor, and prednisolone, a widely used synthetic glucocorticoid. While direct comparative transcriptomic studies are not yet available, this document synthesizes existing data to provide researchers, scientists, and drug development professionals with a detailed understanding of their distinct and overlapping mechanisms of action at the gene expression level.

Introduction

Prednisolone, a cornerstone of anti-inflammatory therapy, exerts its effects through the glucocorticoid receptor (GR), leading to broad changes in gene expression.[1][2][3] this compound, a newer therapeutic agent, selectively targets ROCK2, a key enzyme in cellular signaling pathways implicated in inflammation and fibrosis.[4][5] Understanding their differential impact on the transcriptome is crucial for optimizing therapeutic strategies and developing novel treatments with improved efficacy and safety profiles.

Signaling Pathways and Mechanisms of Action

Prednisolone's mechanism is primarily genomic, involving the binding of the prednisolone-GR complex to glucocorticoid response elements (GREs) on DNA, leading to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes. This transrepression often occurs through interference with other transcription factors like NF-κB and AP-1.

This compound, as a ROCK2 inhibitor, modulates downstream signaling cascades, notably the STAT3 and STAT5 pathways. By inhibiting ROCK2, this compound can down-regulate the pro-inflammatory Th17 cell response and promote the function of regulatory T cells (Tregs), thereby restoring immune homeostasis. Interestingly, there is evidence that glucocorticoids themselves can differentially regulate the expression and activity of ROCK1 and ROCK2, suggesting potential crosstalk between these two pathways.

Visualizing the Signaling Cascades

Prednisolone_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Prednisolone Prednisolone GR Glucocorticoid Receptor (GR) Prednisolone->GR Binds HSP Heat Shock Proteins Prednisolone->HSP Dissociation GR->HSP Bound in inactive state Pred_GR Prednisolone-GR Complex GR->Pred_GR Pred_GR_dimer Activated GR Dimer Pred_GR->Pred_GR_dimer Translocates & Dimerizes GRE Glucocorticoid Response Element (GRE) Pred_GR_dimer->GRE Binds (Transactivation) NFkB_AP1 NF-κB / AP-1 Pred_GR_dimer->NFkB_AP1 Inhibits (Transrepression) Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription (e.g., DUSP1, GILZ) GRE->Anti_Inflammatory_Genes Upregulates Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., IL-1β, TNF-α) NFkB_AP1->Pro_Inflammatory_Genes Downregulates

Caption: Prednisolone signaling pathway.

Mizacorat_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Zelasudil) ROCK2 ROCK2 This compound->ROCK2 Inhibits STAT3 STAT3 ROCK2->STAT3 Activates STAT5 STAT5 ROCK2->STAT5 Inhibits pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT5 pSTAT5 STAT5->pSTAT5 RORgt RORγt pSTAT3->RORgt Activates FOXP3 FOXP3 pSTAT5->FOXP3 Activates IL17_IL21 IL-17, IL-21 Transcription RORgt->IL17_IL21 Upregulates Treg_Genes Treg-associated Gene Transcription FOXP3->Treg_Genes Upregulates

Caption: this compound (ROCK2 inhibitor) signaling pathway.

Comparative Transcriptomic Effects

The following tables summarize the known transcriptomic effects of prednisolone and ROCK2 inhibitors on key inflammatory genes and pathways, based on available literature. It is important to note that these are not from direct head-to-head studies.

Table 1: Effects on Key Inflammatory Genes

Gene/ProteinPrednisolone EffectROCK2 Inhibitor Effect
Pro-inflammatory Cytokines
IL-1βDown-regulationDown-regulation (indirectly)
TNF-αDown-regulationDown-regulation
IL-6Down-regulationDown-regulation
IL-17-Down-regulation
IL-21-Down-regulation
Anti-inflammatory/Regulatory Molecules
DUSP1 (MKP-1)Up-regulation-
GILZUp-regulation-
FOXP3-Up-regulation (indirectly)
Transcription Factors
NF-κBInhibition of activity-
AP-1Inhibition of activity-
STAT3-Inhibition of phosphorylation
STAT5-Up-regulation of phosphorylation
RORγt-Down-regulation

Table 2: Effects on Inflammatory Pathways

PathwayPrednisolone EffectROCK2 Inhibitor Effect
NF-κB SignalingRepression-
MAPK SignalingRepression (via DUSP1)-
Th17 Cell Differentiation-Inhibition
Regulatory T cell (Treg) Function-Enhancement
Fibrosis-related Gene Expression-Down-regulation

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate replication and further investigation.

RNA Sequencing (RNA-Seq) for Transcriptome Analysis

Objective: To identify differentially expressed genes in response to drug treatment.

Protocol:

  • Cell Culture and Treatment:

    • Culture relevant cells (e.g., peripheral blood mononuclear cells, specific immune cell subsets, or relevant cell lines) under standard conditions.

    • Treat cells with either this compound, prednisolone, or a vehicle control at desired concentrations and time points.

  • RNA Extraction:

    • Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from high-quality RNA samples using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).

    • Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control of raw sequencing reads.

    • Align reads to a reference genome.

    • Quantify gene expression levels.

    • Identify differentially expressed genes between treatment and control groups using appropriate statistical methods (e.g., DESeq2, edgeR).

    • Perform pathway and gene ontology enrichment analysis on the list of differentially expressed genes.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

Objective: To identify genome-wide binding sites of the glucocorticoid receptor.

Protocol:

  • Cell Culture and Crosslinking:

    • Culture cells and treat with prednisolone or vehicle control.

    • Crosslink protein-DNA complexes by adding formaldehyde directly to the culture medium.

  • Chromatin Preparation:

    • Lyse cells and isolate nuclei.

    • Sonify the chromatin to shear DNA into fragments of 200-600 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for the glucocorticoid receptor.

    • Use protein A/G beads to pull down the antibody-protein-DNA complexes.

  • DNA Purification:

    • Reverse the crosslinking and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified DNA.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align sequenced reads to the reference genome.

    • Identify regions of the genome with significant enrichment of reads (peaks), indicating GR binding sites.

    • Annotate peaks to nearby genes to identify potential GR target genes.

Western Blotting for Protein Expression and Phosphorylation

Objective: To validate changes in protein expression and phosphorylation status of key signaling molecules.

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells as described for RNA-Seq.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-STAT3, STAT3, RORγt, β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow Visualization

Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_transcriptomics Transcriptomic Analysis cluster_proteomics Proteomic & Functional Analysis Cell_Culture Cell Culture (e.g., PBMCs, Macrophages) Treatment Treatment (this compound, Prednisolone, Vehicle) Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction ChIP_Seq ChIP-Sequencing (for Prednisolone) Treatment->ChIP_Seq Functional_Assays Functional Assays (e.g., Cytokine Secretion) Treatment->Functional_Assays RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Diff_Gene_Expression Differential Gene Expression Analysis RNA_Seq->Diff_Gene_Expression Pathway_Analysis Pathway & GO Enrichment Analysis Diff_Gene_Expression->Pathway_Analysis Western_Blot Western Blotting Protein_Extraction->Western_Blot

Caption: General experimental workflow for comparative analysis.

Conclusion

This guide provides a foundational comparison of the transcriptomic landscapes influenced by this compound and prednisolone. While both agents exhibit potent anti-inflammatory effects, their underlying molecular mechanisms, as reflected in their gene expression profiles, are distinct. Prednisolone acts as a broad modulator of gene transcription through the glucocorticoid receptor, while this compound offers a more targeted approach by inhibiting the ROCK2 signaling pathway. The data presented here, compiled from existing literature, highlights the unique therapeutic potential of each compound and underscores the need for direct comparative studies to fully elucidate their synergistic or differential effects. This information can guide future research and the development of more precise and effective anti-inflammatory therapies.

References

Assessing the Therapeutic Index of Mizacorat Versus Competitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The development of novel anti-inflammatory agents with improved safety profiles remains a critical objective in drug discovery. For decades, glucocorticoids have been a cornerstone of therapy for a multitude of inflammatory and autoimmune diseases due to their potent immunosuppressive effects. However, their clinical utility is often limited by a narrow therapeutic index, with chronic use leading to significant and sometimes irreversible side effects. This has spurred the development of Selective Glucocorticoid Receptor Modulators (SGRMs), a class of compounds designed to dissociate the anti-inflammatory effects of glucocorticoid receptor (GR) activation from its metabolic side effects.

Mizacorat (AZD9567), a non-steroidal SGRM, is a prominent candidate in this new class of therapeutics. This guide provides an objective comparison of this compound's therapeutic index against traditional glucocorticoids, supported by available experimental data and detailed methodologies.

Mechanism of Action: Dissociating Efficacy from Side Effects

Glucocorticoids exert their effects by binding to the ubiquitously expressed glucocorticoid receptor. The therapeutic anti-inflammatory actions are primarily mediated through a mechanism known as transrepression .[1][2][3] In this pathway, the ligand-bound GR monomer interacts with and inhibits pro-inflammatory transcription factors such as NF-κB and AP-1, thereby downregulating the expression of inflammatory genes.[4]

Conversely, many of the adverse effects associated with glucocorticoid therapy, including hyperglycemia, osteoporosis, and muscle atrophy, are attributed to transactivation .[5] This process involves the GR homodimer binding to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of enzymes involved in metabolic pathways, such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK).

SGRMs like this compound are designed to preferentially induce the transrepression pathway while minimizing transactivation, thereby aiming for a wider therapeutic window. This "dissociation" is the fundamental hypothesis behind their development for an improved therapeutic index.

cluster_cell Target Cell cluster_nucleus Nucleus This compound This compound (SGRM) or Prednisolone (GC) GR Glucocorticoid Receptor (GR) This compound->GR Binds GR_Monomer GR Monomer GR->GR_Monomer Translocates GR_Dimer GR Dimer GR_Monomer->GR_Dimer Dimerizes (Favored by GCs) NFkB NF-κB / AP-1 GR_Monomer->NFkB Inhibits (Transrepression) GRE GRE GR_Dimer->GRE Binds Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Activates Metabolic_Genes Metabolic Gene Expression (e.g., G6Pase) GRE->Metabolic_Genes Activates (Transactivation) Anti_Inflammatory_Effect Anti-inflammatory Effect Inflammatory_Genes->Anti_Inflammatory_Effect Metabolic_Side_Effects Metabolic Side Effects Metabolic_Genes->Metabolic_Side_Effects cluster_workflow Phase IIa Clinical Trial Workflow (NCT02512575) A Patient Population: Adults with Active Rheumatoid Arthritis B Randomization (1:1) A->B C1 Treatment Arm 1: This compound (AZD9567) 40 mg Once Daily B->C1 C2 Treatment Arm 2: Prednisolone 20 mg Once Daily B->C2 D Treatment Duration: 14 Days C1->D C2->D E Primary Endpoint Assessment (Day 15): Change from Baseline in DAS28-CRP D->E F Secondary & Safety Assessments: - ACR20/50/70 - Serum Electrolytes - Adverse Events E->F

References

Mizacorat (AZD9567) in Rheumatoid Arthritis: A Comparative Analysis of Clinical Trial Results

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of the phase IIa clinical trial results for Mizacorat (AZD9567), a novel selective glucocorticoid receptor modulator (SGRM), indicates a comparable efficacy profile to the corticosteroid prednisolone in treating active rheumatoid arthritis (RA), with potential for an improved safety profile. This guide provides a detailed comparison of this compound with prednisolone and other RA treatments, supported by available clinical data and experimental protocols.

Executive Summary

This compound is an investigational, non-steroidal oral therapy developed by AstraZeneca for inflammatory diseases, including rheumatoid arthritis. It is designed to selectively modulate glucocorticoid receptors to achieve anti-inflammatory effects while minimizing the adverse events associated with traditional corticosteroids. A key phase IIa, randomized, double-blind study (van Laar et al., 2023) directly compared this compound to prednisolone, a standard-of-care corticosteroid. The findings suggest that this compound offers similar therapeutic benefits in reducing disease activity with the advantage of not affecting the serum sodium:potassium ratio, a marker for potential mineralocorticoid-related side effects.[1][2][3]

This report presents a statistical validation of the this compound study results through a comparative analysis against prednisolone and other relevant RA therapies, including another SGRM (fosdagrocorat), a conventional synthetic disease-modifying antirheumatic drug (DMARD) (methotrexate), and a biologic DMARD, the TNF inhibitor adalimumab.

Comparative Efficacy and Safety Analysis

The following tables summarize the quantitative data from clinical trials of this compound and comparator drugs. It is important to note that the data are derived from different studies with varying designs, patient populations, and durations, which should be considered when making cross-study comparisons.

Table 1: Comparison of this compound with Prednisolone in Active Rheumatoid Arthritis (Phase IIa Study)

Outcome MeasureThis compound (AZD9567) 40 mg/dayPrednisolone 20 mg/day
Primary Efficacy Endpoint
Change from Baseline in DAS28-CRP at Day 15 (LSM Difference)0.47 (95% CI: -0.49 to 1.43) vs Prednisolone-
Secondary Efficacy Endpoints (Day 15)
ACR20 ResponseNumerically lower than prednisoloneData not fully available
ACR50 ResponseNumerically lower than prednisoloneData not fully available
ACR70 ResponseNumerically lower than prednisoloneData not fully available
Safety and Tolerability
Effect on Serum Sodium:Potassium RatioNo effectIncreased from baseline
Treatment-Emergent Adverse Events10 out of 11 patients9 out of 10 patients
Serious Adverse Events1 (suicidal depression, post-treatment)0

Data sourced from van Laar et al., 2023.[1][2]

Table 2: Comparison with Other Selective Glucocorticoid Receptor Modulators (SGRMs)

DrugStudy PhaseKey Efficacy FindingKey Safety Finding
Fosdagrocorat (PF-04171327) Phase IIb10 mg and 15 mg doses demonstrated efficacy similar to prednisone 10 mg.Safety profile similar to prednisone 5 mg.
ACR20 response at week 8 for 15 mg dose was non-inferior to prednisone 10 mg.

Table 3: Comparison with Standard-of-Care Rheumatoid Arthritis Therapies

DrugStudy ContextACR20 Response RateACR50 Response RateACR70 Response Rate
Adalimumab (Humira®) Long-term study (10 years) in patients with long-standing RA78.6% at year 1055.5% at year 1032.8% at year 10
24-week study with concomitant standard antirheumatic therapy52.8%28.9%14.8%
Methotrexate Various studiesVariable, often used as an active comparator.VariableVariable

Data for Adalimumab and Methotrexate are from separate studies and are not direct comparisons to the this compound trial.

Experimental Protocols

This compound Phase IIa Study (NCT03368235)
  • Study Design : A randomized, double-blind, parallel-group, multicenter study.

  • Patient Population : Patients with active rheumatoid arthritis (DAS28-CRP ≥ 3.2) despite stable treatment with conventional DMARDs.

  • Intervention : Patients were randomized 1:1 to receive either this compound 40 mg or prednisolone 20 mg orally once daily for 14 days.

  • Primary Endpoint : Change from baseline in the Disease Activity Score 28-joint count C-reactive protein (DAS28-CRP) at day 15.

  • Secondary Endpoints : Included components of the DAS28-CRP, American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70), and safety assessments including serum electrolytes.

Visualizing the Science: Signaling Pathways and Experimental Workflow

Glucocorticoid Receptor Signaling Pathway

The diagram below illustrates the mechanism of action of glucocorticoids and the proposed selective action of this compound. Traditional glucocorticoids like prednisolone bind to the glucocorticoid receptor (GR), leading to both desired anti-inflammatory effects (transrepression) and undesired metabolic and other side effects (transactivation). This compound, as a selective modulator, is designed to preferentially activate the transrepression pathway, thereby uncoupling the anti-inflammatory benefits from many of the adverse effects.

GR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Ligand Glucocorticoid or This compound GR_complex Inactive GR Complex (with HSPs) Ligand->GR_complex Binds Active_GR Active GR GR_complex->Active_GR Activation & HSP Dissociation Transrepression Transrepression (Anti-inflammatory Effects) - Represses NF-kB, AP-1 Active_GR->Transrepression Interacts with Transcription Factors Transactivation Transactivation (Metabolic & Other Side Effects) - Activates GREs Active_GR->Transactivation Binds to GREs

Caption: Glucocorticoid receptor signaling pathway.

This compound Phase IIa Clinical Trial Workflow

The following diagram outlines the key stages of the this compound Phase IIa clinical trial, from patient enrollment to the final analysis of results. This workflow is typical for a randomized, double-blind clinical study.

Clinical_Trial_Workflow Screening Patient Screening (Active RA, DAS28-CRP ≥ 3.2) Baseline Baseline Assessment (DAS28-CRP, ACR components) Screening->Baseline Randomization Randomization (1:1) Mizacorat_Arm This compound 40 mg/day (14 days) Randomization->Mizacorat_Arm Prednisolone_Arm Prednisolone 20 mg/day (14 days) Randomization->Prednisolone_Arm Day15_Assessment Day 15 Assessment (Primary & Secondary Endpoints) Mizacorat_Arm->Day15_Assessment Prednisolone_Arm->Day15_Assessment Baseline->Randomization Data_Analysis Statistical Analysis (Efficacy & Safety) Day15_Assessment->Data_Analysis Results Study Results Data_Analysis->Results

Caption: this compound Phase IIa trial workflow.

Conclusion

The available data from the Phase IIa study of this compound (AZD9567) are promising, suggesting that it may offer a valuable alternative to traditional corticosteroids for patients with rheumatoid arthritis. Its comparable efficacy to prednisolone in reducing disease activity, combined with a potentially improved safety profile, particularly concerning mineralocorticoid-related effects, warrants further investigation in larger, long-term clinical trials. As with all clinical data, direct head-to-head comparisons in well-controlled studies are necessary to definitively establish the comparative efficacy and safety of this compound against other RA therapies.

References

Independent Replication of Mizacorat Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the selective glucocorticoid receptor modulator Mizacorat (AZD9567) in the context of current rheumatoid arthritis therapies, based on available clinical trial data. This guide addresses the pressing need for therapies with the anti-inflammatory power of glucocorticoids but with an improved safety profile.

Executive Summary

This compound (AZD9567) is an investigational, non-steroidal, selective glucocorticoid receptor modulator (SGRM) developed by AstraZeneca. It is designed to offer a dissociated anti-inflammatory effect, separating the therapeutic benefits from the adverse effects commonly associated with traditional glucocorticoids like prednisolone. Clinical trials have positioned this compound as a potential alternative for managing inflammatory conditions such as rheumatoid arthritis.

This guide provides a comprehensive comparison of this compound with its primary comparator, prednisolone, based on data from developer-sponsored Phase I and Phase IIa clinical trials. It is important to note that, to date, no independent replication studies have been published to validate these initial findings. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the current evidence.

Comparative Data on this compound vs. Prednisolone

The following tables summarize the key quantitative data from clinical trials comparing this compound to prednisolone.

Table 1: Efficacy in Rheumatoid Arthritis (Phase IIa Study)

Efficacy EndpointThis compound (40 mg/day)Prednisolone (20 mg/day)Outcome
Change in DAS28-CRP at Day 15 Similar improvementSimilar improvementNo clinically meaningful difference observed[1][2][3]
ACR20 Response Similar response ratesSimilar response ratesComparable efficacy[1][2]
ACR50 Response Similar response ratesSimilar response ratesComparable efficacy
ACR70 Response Similar response ratesSimilar response ratesComparable efficacy

DAS28-CRP: Disease Activity Score 2-8 using C-Reactive Protein. ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria.

Table 2: Safety Profile Comparison

Safety ParameterThis compoundPrednisoloneKey Findings
Glucose Homeostasis Less impact on glucose levelsSignificant increase in glucose AUCThis compound showed a favorable profile in oral glucose tolerance tests
Serum Electrolytes No effect on sodium:potassium ratioAltered sodium:potassium ratioThis compound demonstrates higher selectivity for the glucocorticoid receptor over the mineralocorticoid receptor
Adverse Events (Phase I) Well-tolerated with mild to moderate adverse eventsWell-tolerated with mild to moderate adverse eventsNo serious adverse events reported for this compound

Signaling Pathway and Mechanism of Action

This compound, like traditional glucocorticoids, exerts its anti-inflammatory effects through the glucocorticoid receptor (GR). However, its "selective" nature implies a different downstream consequence. The prevailing hypothesis for SGRMs is that they preferentially induce transrepression (interfering with pro-inflammatory transcription factors like NF-κB and AP-1) over transactivation (which is linked to many of the metabolic side effects).

G cluster_cell Cell Cytoplasm cluster_nucleus Cell Nucleus This compound This compound (SGRM) GR Glucocorticoid Receptor (GR) This compound->GR binds Prednisolone Prednisolone (GC) Prednisolone->GR binds HSP HSP90 GR->HSP stabilized by Complex Ligand-GR Complex GR->Complex forms Transrepression Transrepression (Anti-inflammatory) Complex->Transrepression Favored by this compound Transactivation Transactivation (Metabolic Side Effects) Complex->Transactivation Strongly induced by Prednisolone NFkB NF-κB / AP-1 Complex->NFkB inhibits GRE GRE Complex->GRE binds to cluster_nucleus cluster_nucleus Complex->cluster_nucleus translocates to

Caption: Simplified signaling pathway of this compound and Prednisolone.

Experimental Protocols

The findings on this compound are primarily based on the following clinical trial methodologies.

Phase IIa Study in Rheumatoid Arthritis (NCT04556760)

  • Study Design: A randomized, double-blind, parallel-group, multicenter study.

  • Participants: Patients with active rheumatoid arthritis were randomized 1:1 to receive either this compound or prednisolone.

  • Intervention: Oral administration of this compound (40 mg) or prednisolone (20 mg) once daily for 14 days.

  • Primary Endpoint: The primary outcome was the change from baseline in the Disease Activity Score 28-C-reactive protein (DAS28-CRP) at day 15.

  • Secondary Endpoints: These included the components of the DAS28-CRP, American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70), and various safety assessments, including serum electrolytes.

Phase I Study in Healthy Volunteers (NCT02512575)

  • Study Design: A randomized, placebo-controlled, single-blind, single- and multiple-ascending dose study.

  • Participants: Healthy male volunteers.

  • Intervention: Single or multiple oral doses of this compound at varying concentrations, or prednisolone.

  • Primary Outcome: To assess the safety, tolerability, and pharmacokinetics of this compound.

  • Secondary Outcome: To evaluate the effects on glycemic control using oral glucose tolerance tests (OGTTs).

G Start Patient Screening (Active Rheumatoid Arthritis) Randomization Randomization (1:1) Start->Randomization GroupA This compound (40 mg/day) Randomization->GroupA Group A GroupB Prednisolone (20 mg/day) Randomization->GroupB Group B Treatment 14-Day Oral Dosing GroupA->Treatment GroupB->Treatment Endpoint Primary Endpoint Assessment at Day 15 (Change in DAS28-CRP) Treatment->Endpoint

Caption: Experimental workflow for the Phase IIa clinical trial.

Alternatives to this compound

While this compound is being developed as a safer alternative to traditional glucocorticoids, the current treatment landscape for rheumatoid arthritis is broad and includes:

  • Conventional Synthetic Disease-Modifying Antirheumatic Drugs (csDMARDs): Methotrexate, sulfasalazine, leflunomide.

  • Biologic DMARDs (bDMARDs): TNF inhibitors (e.g., adalimumab, etanercept), IL-6 inhibitors (e.g., tocilizumab), and others targeting different inflammatory pathways.

  • Targeted Synthetic DMARDs (tsDMARDs): Janus kinase (JAK) inhibitors (e.g., tofacitinib, baricitinib).

These alternatives have different mechanisms of action and varying efficacy and safety profiles, which should be considered in the broader context of rheumatoid arthritis management.

Conclusion and Future Directions

The initial data from developer-sponsored trials on this compound presents a promising outlook for a new class of anti-inflammatory drugs with a potentially improved safety profile compared to traditional glucocorticoids. The key differentiating factors appear to be its reduced impact on glucose metabolism and electrolyte balance, while maintaining comparable anti-inflammatory efficacy to prednisolone in a short-term study.

However, the lack of independent replication of these findings is a significant limitation. For the scientific and medical communities to fully embrace this compound as a viable alternative, further research is imperative. This should include:

  • Independent, long-term clinical trials to confirm both the efficacy and the long-term safety of this compound.

  • Head-to-head comparison studies against other classes of antirheumatic drugs beyond prednisolone.

  • Further elucidation of the molecular mechanisms behind its selective GR modulation to better understand its dissociated effects.

Researchers are encouraged to critically evaluate the existing data and consider the need for independent validation in their ongoing work in the field of inflammatory and autoimmune diseases.

References

Safety Operating Guide

Navigating the Disposal of Mizacorat: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific disposal guidelines for the investigational drug Mizacorat necessitates a cautious and compliant approach to its management and disposal in a laboratory setting. Researchers, scientists, and drug development professionals must adhere to general best practices for chemical waste and consult with their institution's Environmental Health and Safety (EHS) department to ensure proper handling and disposal. This compound (also known as AZD9567) is an investigational selective glucocorticoid receptor modulator being developed for rheumatoid arthritis.[1] As a compound under investigation, detailed public information on its disposal is limited.

Chemical and Physical Properties of this compound

Understanding the known properties of this compound is the first step in safe handling and disposal planning.

PropertyValue
Molecular FormulaC27H28F2N4O3
Molecular Weight494.53 g/mol [2]
CAS Number1893415-00-3[2]
AppearancePowder
Storage (Powder)-20°C for 3 years, 4°C for 2 years[2]
Storage (In solvent)-80°C for 2 years, -20°C for 1 year[2]
SolubilityDMSO: 100 mg/mL (202.21 mM), H2O: < 0.1 mg/mL (insoluble)

Standard Operating Procedure for this compound Disposal

In the absence of a specific Safety Data Sheet (SDS) for disposal, the following procedural steps, based on general laboratory chemical safety principles, should be followed.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn. This includes:

  • Safety goggles or face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • Lab coat

2. Waste Segregation and Collection: Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

  • Solid Waste:

    • Collect unused or expired this compound powder in a clearly labeled, sealed container.

    • Contaminated materials such as weigh boats, pipette tips, and gloves should be placed in a designated solid chemical waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a labeled, leak-proof hazardous waste container.

    • Do not mix with other incompatible waste streams. The primary solvent (e.g., DMSO) will be the main determinant for segregation.

  • Empty Containers:

    • Triple-rinse empty this compound containers with a suitable solvent.

    • The rinsate should be collected as hazardous liquid waste.

    • After decontamination, deface the label and dispose of the container according to institutional guidelines for glass or plastic recycling or disposal.

3. Consultation with Environmental Health and Safety (EHS): This is the most critical step. Your institution's EHS department is the definitive resource for chemical waste disposal procedures.

  • Provide the EHS office with all available information on this compound, including the information from this guide and any internal safety data you may have.

  • The EHS office will provide specific instructions on how to label, store, and request a pickup for the this compound waste.

4. Temporary Storage of Waste: While awaiting pickup by the EHS-approved waste contractor, store this compound waste in a designated, secure satellite accumulation area.

  • Ensure the storage area is well-ventilated.

  • Keep waste containers tightly sealed.

  • Store away from incompatible materials.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound or any investigational compound.

Mizacorat_Disposal_Workflow start Start: this compound Waste Generated sds_check Consult this compound-specific Safety Data Sheet (SDS) for disposal instructions start->sds_check sds_found Specific Disposal Protocol Found? sds_check->sds_found follow_sds Follow SDS Protocol sds_found->follow_sds Yes no_sds No Specific Protocol Available sds_found->no_sds No end End: Compliant Disposal follow_sds->end consult_ehs Consult Institutional Environmental Health & Safety (EHS) no_sds->consult_ehs characterize_waste Characterize Waste: - Solid vs. Liquid - Solvents Used - Contaminated Materials consult_ehs->characterize_waste segregate_waste Segregate Waste into Labeled Hazardous Waste Containers characterize_waste->segregate_waste store_waste Store Waste in Designated Satellite Accumulation Area segregate_waste->store_waste request_pickup Arrange for Waste Pickup by EHS-approved Contractor store_waste->request_pickup request_pickup->end

This compound Disposal Decision Workflow

Disclaimer: This information is intended as a guide and is not a substitute for the specific regulations and procedures of your institution. Always prioritize guidance from your local Environmental Health and Safety department.

References

Essential Safety and Logistical Information for Handling Mizacorat

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical guidance for handling Mizacorat, an investigational selective glucocorticoid receptor modulator. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following information is based on best practices for handling potent pharmaceutical compounds.[1][2] Researchers, scientists, and drug development professionals should always conduct a compound-specific risk assessment before beginning any work.

This compound (also known as AZD9567) is an oral, non-steroidal selective glucocorticoid receptor agonist being developed by AstraZeneca.[3][4] As a potent compound designed to have pharmacological effects at low doses, stringent safety precautions are necessary to minimize occupational exposure.[1]

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are crucial for minimizing exposure to potent compounds like this compound. The following table outlines the recommended PPE for various laboratory activities involving this compound.

Activity Primary Engineering Control Recommended PPE
Receiving and Storage General Laboratory Ventilation- Nitrile Gloves- Lab Coat- Safety Glasses
Weighing and Aliquoting Ventilated Balance Enclosure or Fume Hood- Double Nitrile Gloves- Disposable Gown- Safety Goggles- N95 Respirator (or higher)
Solution Preparation Chemical Fume Hood- Double Nitrile Gloves- Disposable Gown- Safety Goggles- Face Shield (if splash risk)
In-vitro/In-vivo Dosing Biosafety Cabinet or Fume Hood- Double Nitrile Gloves- Disposable Gown- Safety Goggles
Waste Disposal N/A- Double Nitrile Gloves- Disposable Gown- Safety Goggles
Operational Plan: Step-by-Step Handling Procedures

A clear operational plan is essential for the safe handling of this compound. The following workflow outlines the key steps from receiving the compound to its final disposal.

Operational Workflow for this compound Handling cluster_pre Pre-Handling cluster_handling Handling Protocol cluster_post Post-Handling Risk Assessment Risk Assessment Training Training Risk Assessment->Training Informs Receiving Receiving Training->Receiving Storage Storage Receiving->Storage Weighing Weighing Storage->Weighing Dissolution Dissolution Weighing->Dissolution Experimentation Experimentation Dissolution->Experimentation Decontamination Decontamination Experimentation->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Documentation Documentation Waste Disposal->Documentation

Caption: Operational Workflow for Handling this compound
Disposal Plan

The disposal of investigational drugs like this compound must comply with institutional, local, and federal regulations.

Waste Type Disposal Container Disposal Procedure
Solid Waste (contaminated PPE, weigh boats, etc.) Labeled Hazardous Waste BagPlace in a designated, sealed container for hazardous waste.
Liquid Waste (unused solutions) Labeled Hazardous Waste ContainerCollect in a compatible, sealed container labeled with the full chemical name.
Sharps (needles, scalpels) Sharps ContainerDispose of in a designated sharps container for hazardous materials.
Unused/Expired Compound Original Vial within a Hazardous Waste ContainerTreat as potent chemical waste and dispose of according to institutional guidelines.

All waste must be handled by trained personnel and disposed of through a certified hazardous waste management vendor.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes using an eyewash station. Seek immediate medical attention.
Inhalation Move the affected individual to fresh air. Seek immediate medical attention.
Ingestion Seek immediate medical attention. Do not induce vomiting unless directed by medical personnel.
Minor Spill Alert others in the area. Wearing appropriate PPE, contain and clean the spill using a chemical spill kit. Dispose of all cleanup materials as hazardous waste.
Major Spill Evacuate the area and alert others. Contact the institutional environmental health and safety (EHS) office immediately.
Mechanism of Action: Glucocorticoid Receptor Signaling

This compound is a selective glucocorticoid receptor modulator. Glucocorticoid receptors are transcription factors that, upon ligand binding, translocate to the nucleus and regulate gene expression. This signaling pathway is central to the anti-inflammatory effects of glucocorticoids.

Glucocorticoid Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex GR-Hsp90 Complex This compound->GR_complex Binds to GR_this compound GR-Mizacorat Complex GR_complex->GR_this compound Conformational Change GR_dimer GR Dimer GR_this compound->GR_dimer Translocates & Dimerizes GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to Transcription Gene Transcription (Anti-inflammatory Proteins) GRE->Transcription Regulates

Caption: Simplified Glucocorticoid Receptor Signaling Pathway

Experimental Protocol: Safe Weighing and Solution Preparation of this compound

This protocol provides a step-by-step guide for the safe handling of this compound powder to prepare a stock solution.

1. Preparation and Pre-Weighing Setup:

1.1. Ensure all personnel involved have received training on handling potent compounds. 1.2. Don the appropriate PPE as specified in the table above (Double Nitrile Gloves, Disposable Gown, Safety Goggles, and N95 Respirator). 1.3. Prepare the work area within a certified chemical fume hood or a ventilated balance enclosure. 1.4. Cover the work surface with a disposable absorbent liner. 1.5. Gather all necessary materials: this compound powder, appropriate solvent, volumetric flask, weigh paper, spatula, and a labeled waste container.

2. Weighing Procedure:

2.1. Tare the analytical balance with the weigh paper inside the ventilated enclosure. 2.2. Carefully transfer the desired amount of this compound powder onto the weigh paper using a clean spatula. Minimize any dust generation. 2.3. Record the exact weight of the compound.

3. Solution Preparation:

3.1. Carefully transfer the weighed this compound powder into the volumetric flask. 3.2. Add a small amount of the appropriate solvent to the flask to wet the powder. 3.3. Gently swirl the flask to dissolve the compound. Sonication may be used if necessary. 3.4. Once dissolved, add the solvent to the final volume mark on the volumetric flask. 3.5. Cap the flask and invert several times to ensure a homogenous solution. 3.6. Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

4. Post-Procedure Decontamination and Waste Disposal:

4.1. Wipe down the spatula, work surface, and any other equipment with an appropriate deactivating agent or solvent. 4.2. Dispose of all contaminated disposable items, including weigh paper, gloves, and the absorbent liner, in the designated hazardous waste container. 4.3. Remove PPE in the correct order to avoid cross-contamination and dispose of it in the designated waste stream. 4.4. Wash hands thoroughly with soap and water.

By adhering to these safety protocols, researchers can minimize the risks associated with handling the potent investigational compound this compound.

References

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Mizacorat

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.